N-benzyl-N-methylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[benzyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(8-10(12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKZHAPLKMRAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306809 | |
| Record name | N-benzyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37429-48-4 | |
| Record name | 37429-48-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-benzyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of N-benzyl-N-methylglycine experimental protocol
An in-depth guide to the synthesis of N-benzyl-N-methylglycine, also known as sarcosine, N-benzyl-, is presented for researchers, scientists, and professionals in drug development. This document outlines a common and effective experimental protocol for its preparation.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through the nucleophilic substitution reaction of sarcosine (N-methylglycine) with benzyl bromide in the presence of a base. This method is a straightforward N-alkylation of a secondary amine. An alternative approach involves the reductive amination between benzaldehyde and sarcosine.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of this compound and related N-alkylated amino acid esters. The data is compiled from analogous synthetic procedures.
| Parameter | Value | Reaction Type | Source |
| Yield | 97.7% | N-alkylation of benzylamine with ethyl 2-bromoacetate | [1] |
| Reaction Time | 4 hours | N-alkylation of benzylamine | [1] |
| Reaction Temperature | 25-28 °C | N-alkylation of benzylamine | [1] |
| Purity (HPLC) | 98.4% | N-benzylglycine ethyl ester synthesis | [1] |
Experimental Protocol: Synthesis of this compound via N-Alkylation
This protocol details the N-benzylation of sarcosine (N-methylglycine).
Materials:
-
Sarcosine (N-methylglycine)
-
Benzyl bromide
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve sarcosine (1.0 equivalent) in a solution of water and ethanol.
-
Addition of Base: Add sodium carbonate (2.5 equivalents) to the solution. Stir the mixture until the base is completely dissolved.
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. Add water to the remaining aqueous solution and wash with diethyl ether to remove any unreacted benzyl bromide.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate may form at this stage.
-
Product Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Spectroscopic Analysis of N-benzyl-N-methylglycine via NMR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for N-benzyl-N-methylglycine. Given the compound's relevance as a key building block in the synthesis of peptidomimetics and other molecules of pharmaceutical interest, a thorough understanding of its structural characterization is paramount. This document outlines predicted ¹H and ¹³C NMR data, offers a detailed experimental protocol for data acquisition, and presents a logical workflow for NMR analysis.
Introduction to this compound
This compound, a derivative of the simplest amino acid, glycine, incorporates both a benzyl and a methyl group on the nitrogen atom. This substitution pattern imparts unique conformational properties and makes it a valuable synthon in medicinal chemistry and drug discovery. Accurate spectroscopic analysis is crucial for its identification, purity assessment, and the characterization of its downstream products. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of such molecules in solution.
Spectroscopic Data: NMR Analysis
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are derived from established principles of NMR spectroscopy and are supplemented with experimental data from closely related structural analogs for comparative purposes.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Notes |
| H-1' (Aromatic) | 7.25-7.45 | Multiplet | 5H | Protons of the phenyl ring. |
| H-α (Benzylic) | ~3.6-3.8 | Singlet | 2H | Methylene protons of the benzyl group. |
| H-β (Glycine) | ~3.1-3.3 | Singlet | 2H | Methylene protons of the glycine backbone. |
| H-γ (Methyl) | ~2.3-2.5 | Singlet | 3H | Protons of the N-methyl group. |
| OH (Carboxylic Acid) | Variable (10-12) | Broad Singlet | 1H | Chemical shift is highly dependent on solvent and concentration. |
Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxyl) | ~170-175 | Carbonyl carbon of the carboxylic acid. |
| C-1' (Aromatic) | ~135-138 | Quaternary carbon of the phenyl ring attached to the benzylic methylene. |
| C-2', C-6' (Aromatic) | ~128-130 | Aromatic CH carbons. |
| C-3', C-5' (Aromatic) | ~128-130 | Aromatic CH carbons. |
| C-4' (Aromatic) | ~127-129 | Aromatic CH carbon. |
| C-α (Benzylic) | ~58-62 | Methylene carbon of the benzyl group. |
| C-β (Glycine) | ~55-59 | Methylene carbon of the glycine backbone. |
| C-γ (Methyl) | ~40-44 | Carbon of the N-methyl group. |
Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Experimental Protocols
A detailed and standardized experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the NMR analysis of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is often a good starting point for initial analysis. For enhanced solubility or to observe exchangeable protons (like the carboxylic acid proton), dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm for both ¹H and ¹³C NMR). However, modern spectrometers can reference the residual solvent peak.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.
-
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Chemical Shift Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Peak Picking and Integration (¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons corresponding to each signal.
-
Structural Assignment: Assign the observed signals to the specific protons and carbons in the this compound molecule based on their chemical shifts, multiplicities (for ¹H), and integration values (for ¹H).
Visualizations
The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its NMR analysis.
An In-depth Technical Guide to the Solubility and Stability of N-benzyl-N-methylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N-methylglycine, also known as N-benzylsarcosine, is a derivative of the endogenous amino acid sarcosine (N-methylglycine). Sarcosine itself is a subject of significant interest in neuroscience and drug development, primarily for its role as an inhibitor of the glycine transporter-1 (GlyT1).[1][2] By blocking GlyT1, sarcosine increases the synaptic concentration of glycine, which in turn co-activates N-methyl-D-aspartate (NMDA) receptors.[1] This mechanism has shown potential therapeutic benefits in treating schizophrenia.[1][3]
The addition of a benzyl group to the sarcosine structure creates this compound, a molecule with altered physicochemical properties that could influence its pharmacokinetic and pharmacodynamic profile. As with any compound intended for pharmaceutical development, a thorough understanding of its solubility and stability is paramount. These properties are critical for formulation development, ensuring consistent bioavailability, and defining appropriate storage conditions and shelf-life.
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. It includes detailed experimental protocols for assessing these parameters and presents data in a structured format to aid researchers in their development efforts.
Physicochemical Properties
This compound's structure incorporates both a hydrophobic benzyl group and a polar N-methylglycine (sarcosine) moiety. This amphiphilic nature dictates its behavior in various solvent systems and its susceptibility to different degradation pathways.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 195.22 g/mol |
| Chemical Structure | (See below) |
| Appearance | Expected to be a white solid |
| IUPAC Name | 2-(benzyl(methyl)amino)acetic acid |
| Synonyms | N-benzylsarcosine |
Chemical Structure of this compound:
Solubility Studies
The solubility of a drug substance is a key determinant of its absorption and bioavailability. Due to its amphiphilic structure, this compound is expected to exhibit variable solubility depending on the polarity of the solvent and the pH of aqueous media.
Qualitative Solubility Profile
While specific quantitative data for this compound is not extensively published, a qualitative profile can be predicted based on its structure and data from analogous compounds. The presence of the non-polar benzyl group suggests good solubility in organic solvents, while the carboxylic acid group allows for salt formation, enhancing solubility in aqueous solutions at appropriate pH levels.[4]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Type | Predicted Solubility | Rationale / Notes |
| Water (neutral pH) | Polar Protic | Sparingly Soluble | The hydrophobic benzyl group limits solubility. |
| Aqueous HCl (pH < 2) | Polar Protic (Acidic) | Soluble | The tertiary amine is protonated, forming a more soluble salt. |
| Aqueous NaOH (pH > 10) | Polar Protic (Basic) | Soluble | The carboxylic acid is deprotonated, forming a highly soluble carboxylate salt. |
| Ethanol / Methanol | Polar Protic | Soluble | Capable of solvating both polar and non-polar moieties. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Effective solvent for moderately polar organic compounds.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | High-polarity solvent capable of dissolving a wide range of compounds. |
| Hexane | Nonpolar | Insoluble | The polarity of the amino acid moiety is too high for effective solvation in nonpolar solvents.[6] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.[4]
-
Preparation : Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol). An excess of solid should be visible to ensure saturation.[4]
-
Equilibration : Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4]
-
Sample Collection & Preparation : After equilibration, stop the agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples at high speed to pellet the excess solid.
-
Filtration : Carefully withdraw a known volume of the supernatant using a pipette. Filter the supernatant through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining solid particles.
-
Quantification : Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of an analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Analysis : Analyze the diluted samples via a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation : Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration to a standard curve and accounting for the dilution factor.
Stability Studies
Stability testing is crucial for identifying degradation pathways and determining appropriate storage conditions. Forced degradation studies expose the compound to harsh conditions to accelerate its decomposition.
Potential Degradation Pathways
Based on the structure of this compound, the following degradation pathways are anticipated:
-
Oxidation : The benzylic carbon is susceptible to oxidation, potentially yielding benzaldehyde or benzoic acid derivatives.[7]
-
Hydrolysis : While the core structure is generally stable, ester formulations or related derivatives would be susceptible to hydrolysis. The amide bond in a peptide linkage involving this molecule would also be a site for hydrolysis.[7]
-
Photodegradation : Aromatic compounds can be sensitive to light, which may lead to photolytic degradation.[7]
-
Decarboxylation : Under high heat, amino acids can undergo decarboxylation.
Forced Degradation Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate expected outcomes. The compound is stressed for 24 hours under various conditions, and the remaining percentage is quantified by HPLC.
Table 2: Hypothetical Summary of Forced Degradation Studies
| Condition | Stress Agent | % Recovery of Parent Compound | Observations |
| Acidic Hydrolysis | 0.1 M HCl, 80°C | > 95% | Generally stable to acid hydrolysis. |
| Basic Hydrolysis | 0.1 M NaOH, 80°C | > 95% | Generally stable to base hydrolysis. |
| Oxidation | 3% H₂O₂, RT | ~80% | Significant degradation observed. |
| Thermal | 80°C (in solid state) | > 98% | Thermally stable as a solid. |
| Photolytic | UV Light (254 nm) | ~90% | Moderate degradation under UV exposure. |
Experimental Protocol: Forced Degradation Study
This protocol describes a typical workflow for conducting a forced degradation study using HPLC for analysis.[8]
-
Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions :
-
Acidic : Mix the stock solution with 0.1 M HCl and heat (e.g., at 80°C).
-
Basic : Mix the stock solution with 0.1 M NaOH and heat (e.g., at 80°C).
-
Oxidative : Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal : Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C). Separately, store a solution sample at the same temperature.
-
Photolytic : Expose a solid or solution sample to a known intensity of UV light in a photostability chamber.
-
-
Time Points : Withdraw aliquots from each stressed sample at various time points (e.g., 2, 8, 24 hours).
-
Sample Quenching : Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the reaction.
-
HPLC Analysis : Analyze all samples (including an unstressed control) using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.[6]
-
Mobile Phase B : 0.1% TFA in Acetonitrile.[6]
-
Gradient : A suitable gradient from low to high %B to elute all components.
-
Flow Rate : 1.0 mL/min.[9]
-
Detection : UV at 254 nm (for the benzyl group) and/or 210 nm.[9]
-
-
Data Interpretation : Calculate the percentage of the parent compound remaining at each time point. Identify and quantify major degradation products if standards are available. LC-MS can be used to identify the molecular weights of unknown degradants.[10]
Potential Signaling Pathway Involvement
As a derivative of sarcosine, this compound may act as a GlyT1 inhibitor. This diagram illustrates the proposed mechanism at a glutamatergic synapse, where inhibiting glycine reuptake enhances NMDA receptor activity.
Conclusion
This technical guide provides a foundational framework for investigating the solubility and stability of this compound. The predicted solubility profile suggests that while aqueous solubility at neutral pH may be limited, it can be significantly enhanced by forming salts under acidic or basic conditions. The compound is expected to be most susceptible to oxidative and photolytic degradation, highlighting the need for protection from oxygen and light during storage. The provided experimental protocols offer robust starting points for researchers to generate precise quantitative data, which is essential for the continued development of this compound as a potential therapeutic agent. These studies are critical for guiding formulation strategies and ensuring the delivery of a safe, stable, and effective drug product.
References
- 1. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sarcosine (N-methylglycine) treatment for acute schizophrenia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Reactivity Profile of N-benzyl-N-methylglycine
This compound and its derivatives are pivotal building blocks in modern organic synthesis, particularly in the realm of peptidomimetics and drug discovery. The presence of a tertiary amine and a carboxylic acid moiety imparts a unique reactivity profile that is both synthetically useful and challenging. This guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its applications in synthetic chemistry.
Core Reactivity Profile
The reactivity of this compound is dominated by its two primary functional groups: the tertiary amine and the carboxylic acid. The steric hindrance imposed by the N-benzyl and N-methyl groups significantly influences the accessibility and reactivity of both the nitrogen and the carboxyl group.
Reactions of the Carboxylic Acid Group
The carboxylic acid functionality of this compound allows for a range of transformations, most notably esterification and amide bond formation.
1. Amide Bond Formation (Peptide Coupling):
The formation of an amide bond is one of the most critical reactions of this compound, especially in the context of solid-phase peptide synthesis (SPPS). However, the steric bulk around the nitrogen atom makes this a challenging transformation, often resulting in slow reaction kinetics and low yields.[1][2] To overcome this, highly efficient coupling reagents are employed.[1][2]
Table 1: Performance Comparison of Coupling Reagents for Sterically Hindered N-Alkylated Amino Acids (Representative Data)
| Coupling Reagent/Additive | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Risk of Epimerization | Key Considerations |
| HATU | Uronium/Aminium Salt | 90-99% | 1-4 | Low | Highly efficient for hindered couplings due to the formation of a highly reactive OAt-ester.[1] |
| COMU | Uronium/Aminium Salt | 90-98% | 1-3 | Low | Performance is comparable to HATU, with the advantage of being based on Oxyma, which is generally safer than HOBt/HOAt-based reagents.[1] |
| PyBOP | Phosphonium Salt | 85-95% | 2-6 | Low | A widely used reagent; the addition of HOBt can further suppress epimerization.[1] |
| DIC/HOBt | Carbodiimide | Lower | Longer | Moderate | Less effective for sterically demanding residues compared to uronium/aminium or phosphonium reagents.[2] |
Experimental Protocol: HATU-Mediated Coupling in SPPS [2]
This protocol outlines a general procedure for the coupling of N-benzyl-N-Cbz-glycine, a common derivative, in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
N-benzyl-N-Cbz-glycine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5-7 times), then with DCM (2-3 times), and finally with DMF (2-3 times).
-
Amino Acid Activation: In a separate vessel, dissolve N-benzyl-N-Cbz-glycine (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.
-
Base Addition: Add DIPEA or NMM (6-10 equivalents) to the activation mixture.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
2. Esterification:
The carboxylic acid can be converted to its corresponding ester under various conditions. Standard methods include Fischer-Speier esterification using an alcohol in the presence of an acid catalyst.[3] For more sensitive substrates, milder conditions can be employed, such as reaction with benzyl bromide in the presence of a base like cesium carbonate.[4]
Experimental Protocol: Benzyl Ester Formation [5]
This protocol describes a method for the formation of a benzyl ester from a carboxylic acid using 2-benzyloxy-1-methylpyridinium triflate, which is generated in situ.
Materials:
-
This compound
-
2-benzyloxypyridine
-
Methyl triflate (MeOTf)
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
Reaction Setup: Cool a solution of this compound (1.0 equivalent) and 2-benzyloxypyridine (2.0 equivalents) in toluene to 0 °C.
-
Reagent Addition: Add methyl triflate (2.0 equivalents) dropwise, followed by triethylamine (2.0 equivalents).
-
Reaction: Allow the resulting mixture to warm to room temperature and then heat at 90 °C for 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through Celite® with the aid of CH₂Cl₂ and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel chromatography to yield the benzyl ester.
Reactions of the Tertiary Amine Group
The tertiary amine of this compound is a nucleophilic center and can participate in several reactions.
1. N-Debenzylation:
Removal of the N-benzyl group is a key transformation to liberate a secondary amine. Catalytic hydrogenolysis is a common and mild method for this purpose.[6][7]
Experimental Protocol: N-Debenzylation via Hydrogenolysis [8]
Materials:
-
This compound derivative
-
20% Pd(OH)₂ on carbon
-
Ethanol (EtOH)
-
Acetic acid (HOAc)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: To a solution of the this compound derivative (1 mmol) in EtOH (60 mL), add HOAc (1.5 mmol) at room temperature.
-
Catalyst Addition: Carefully add 20% wt Pd(OH)₂ on carbon (150 mg).
-
Hydrogenation: Stir the reaction mixture at 60 °C under an atmosphere of hydrogen for 14 hours.
-
Work-up: Filter the catalyst through Celite. Wash the Celite pad with EtOH (2 x 30 mL).
-
Isolation: Concentrate the combined filtrate in vacuo and purify the residue by silica gel column chromatography.
2. Quaternization:
As a tertiary amine, the nitrogen atom can react with alkyl halides to form a quaternary ammonium salt. This reaction is influenced by the basicity of the amine and steric factors.[9][10]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, particularly N-benzyl-N-Cbz-glycine, can be challenging. The following section details the common synthetic route and troubleshooting.
Synthetic Pathway:
The synthesis typically proceeds in two steps:
-
N-Cbz Protection of Glycine: Glycine is reacted with benzyl chloroformate under basic conditions to yield N-Cbz-glycine.[11]
-
N-Benzylation of N-Cbz-glycine: The N-Cbz-glycine is then alkylated with a benzylating agent, such as benzyl bromide, in the presence of a strong base.[11]
Table 2: Troubleshooting Guide for the N-Benzylation of N-Cbz-glycine [11]
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficient Deprotonation: The N-H proton of the Cbz-protected amine is not sufficiently acidic for deprotonation by weaker bases. | Use a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation. |
| Poor Solubility of Reactants: N-Cbz-glycine or its salt may have poor solubility in less polar organic solvents. | Use a polar aprotic solvent such as DMF or DMSO to improve the solubility of the reactants. | |
| Inefficient Alkylation Conditions: The Sₙ2 reaction between the deprotonated N-Cbz-glycine and benzyl halide can be slow. | Consider using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) in a biphasic system (e.g., toluene/water with a strong base). | |
| Byproduct Formation | Dibenzylation: A second benzyl group attaches to the nitrogen. | Use a slight excess of the benzylating agent and monitor the reaction closely to avoid prolonged reaction times. |
| Esterification: The carboxylic acid is esterified by the benzyl halide. | Ensure the carboxylic acid is fully deprotonated by using a sufficient amount of a suitable base. Performing the reaction on the corresponding ester of N-Cbz-glycine, followed by hydrolysis, can also circumvent this side reaction. |
Visualizing Chemical Reactivity and Workflows
General Reactivity Profile
Caption: General reactivity pathways of this compound.
Experimental Workflow: Synthesis of N-Cbz-glycine
Caption: Experimental workflow for the synthesis of N-Cbz-glycine.[11]
Troubleshooting Logic for N-Benzylation
Caption: Troubleshooting logic for low yield in N-benzylation.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride | Semantic Scholar [semanticscholar.org]
- 10. Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 11. benchchem.com [benchchem.com]
Unveiling the Structural Nuances of N-benzyl-N-methylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-benzyl-N-methylglycine, a derivative of the endogenous amino acid sarcosine, presents a compelling subject for structural analysis due to its potential applications in medicinal chemistry and materials science. Understanding its three-dimensional conformation and intermolecular interactions is crucial for predicting its biological activity and physical properties. This technical guide provides a comprehensive overview of the methodologies used to determine and analyze the crystal structure of this compound. In the absence of publicly available, experimentally determined crystallographic data for this compound, this guide utilizes the well-characterized crystal structure of its parent compound, sarcosine (N-methylglycine), as a foundational reference. This comparative approach allows for an insightful exploration of the likely structural features of the title compound. We present detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, alongside a theoretical discussion of the structural impact of the benzyl substituent.
Introduction
This compound, also known as benzylsarcosine, is a synthetic amino acid derivative. The incorporation of a benzyl group onto the nitrogen atom of sarcosine is expected to significantly influence its lipophilicity, steric profile, and potential for π-π stacking interactions within a crystal lattice. These modifications are of particular interest in drug design, where precise control over molecular conformation and intermolecular binding can dictate a compound's efficacy and selectivity.
While a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases, a wealth of information can be gleaned from the analysis of its closely related precursor, sarcosine. This guide will, therefore, present the known structural data for sarcosine and extrapolate the anticipated structural characteristics of this compound.
Theoretical Structural Analysis
The introduction of a bulky, aromatic benzyl group in place of a proton on the nitrogen atom of sarcosine is predicted to induce several key structural changes:
-
Conformational Restriction: The steric hindrance imposed by the benzyl group will likely restrict the rotational freedom around the N-CH₂ bond, leading to a more defined molecular conformation in the solid state.
-
Intermolecular Interactions: The phenyl ring of the benzyl group introduces the possibility of π-π stacking and C-H···π interactions, which are not present in the sarcosine crystal structure. These interactions could play a significant role in the overall crystal packing.
-
Hydrogen Bonding: The primary amine hydrogen of sarcosine, which participates in hydrogen bonding, is replaced by the benzyl group. This will alter the hydrogen bonding network, with the carboxylic acid moiety becoming the sole hydrogen bond donor.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the benzylation of N-methylglycine (sarcosine).
Materials:
-
N-methylglycine (Sarcosine)
-
Benzyl bromide
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve N-methylglycine and sodium carbonate in a mixture of ethanol and water.
-
Add benzyl bromide dropwise to the solution at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted benzyl bromide.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed technique.
Procedure:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone) to create a saturated solution.
-
Gently warm the solution to ensure complete dissolution.
-
Filter the hot solution to remove any particulate matter.
-
Cover the container with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.
-
Leave the container undisturbed in a vibration-free environment at a constant temperature.
-
Monitor for the formation of single crystals over several days to weeks.
Single-Crystal X-ray Diffraction
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods, adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
Crystallographic Data (Comparative Analysis with Sarcosine)
As no experimental data for this compound is available, the following tables present the crystallographic data for sarcosine for comparative purposes.
Table 1: Crystal Data and Structure Refinement for Sarcosine
| Parameter | Sarcosine |
| Empirical formula | C₃H₇NO₂ |
| Formula weight | 89.09 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 5.615(2) Å, α = 90° |
| b = 6.185(2) Å, β = 107.78(3)° | |
| c = 12.053(5) Å, γ = 90° | |
| Volume | 397.9(3) ų |
| Z | 4 |
| Density (calculated) | 1.486 Mg/m³ |
| Absorption coefficient | 0.983 mm⁻¹ |
| F(000) | 192 |
Table 2: Selected Bond Lengths for Sarcosine (Å)
| Bond | Length (Å) |
| O1 - C1 | 1.254(3) |
| O2 - C1 | 1.258(3) |
| N1 - C2 | 1.482(3) |
| N1 - C3 | 1.481(3) |
| C1 - C2 | 1.527(4) |
Table 3: Selected Bond Angles for Sarcosine (°)
| Angle | Angle (°) |
| O1 - C1 - O2 | 125.9(2) |
| O1 - C1 - C2 | 117.2(2) |
| O2 - C1 - C2 | 116.9(2) |
| N1 - C2 - C1 | 110.8(2) |
| C3 - N1 - C2 | 113.8(2) |
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for its investigation. The detailed protocols for synthesis, crystallization, and X-ray diffraction offer a clear pathway for researchers to obtain this valuable data. The comparative analysis with sarcosine highlights the key structural modifications introduced by the benzyl group and provides a basis for predicting the conformational and packing behavior of this compound. Future experimental determination of this crystal structure will be invaluable for the rational design of novel pharmaceuticals and functional materials based on this versatile scaffold.
The Role of N-Benzyl-N-methylglycine in Organic Synthesis: A Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
N-Benzyl-N-methylglycine, a derivative of the endogenous amino acid sarcosine (N-methylglycine), has emerged as a versatile building block and reagent in modern organic synthesis. Its unique structural features, combining a secondary amine, a carboxylic acid moiety, and a sterically influential benzyl group, allow it to participate in a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the mechanism of action of this compound in key organic transformations, including aldol-type reactions, multicomponent reactions, and Mannich reactions. It is designed to serve as a comprehensive resource for researchers in organic synthesis and drug development, offering insights into reaction mechanisms, experimental design, and the potential for asymmetric induction.
Core Mechanistic Principles: The Azomethine Ylide Pathway
The predominant mechanism through which this compound and its esters participate in organic reactions is via the in-situ formation of an azomethine ylide. This reactive intermediate, a nitrogen-based 1,3-dipole, is a powerful tool for the construction of five-membered nitrogen-containing heterocycles and for the stereoselective formation of new carbon-carbon bonds.
The formation of the azomethine ylide typically involves the condensation of this compound or its ester with an aldehyde. This process involves the initial formation of an iminium ion, followed by deprotonation at the α-carbon. The presence of the N-benzyl group can influence the stability and reactivity of the resulting ylide.
Once formed, the azomethine ylide can undergo a variety of transformations, most notably 1,3-dipolar cycloaddition reactions with various dipolarophiles to afford substituted pyrrolidines.
Diastereoselective Aldol-Type Reactions
A key application of this compound derivatives is in diastereoselective aldol-type reactions. The seminal work by Ferey, Le Gall, and Mioskowski demonstrated that the lithium enolate of ethyl N-benzyl-N-methylglycinate undergoes condensation with various aldehydes to selectively produce syn-α-amino-β-hydroxy esters.
The proposed mechanism involves the formation of a six-membered chair-like transition state, where the lithium cation chelates to the oxygen atoms of the enolate and the aldehyde. The stereochemical outcome is dictated by the steric interactions within this transition state, with the bulky N-benzyl group playing a crucial role in directing the facial selectivity of the aldehyde approach.
Quantitative Data from Diastereoselective Aldol Reactions
The following table summarizes representative data for the aldol reaction of the lithium enolate of ethyl N-benzyl-N-methylglycinate with various aldehydes, highlighting the high syn-selectivity achieved.
| Entry | Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 85 | >95:5 |
| 2 | p-Chlorobenzaldehyde | 80 | >95:5 |
| 3 | Isobutyraldehyde | 75 | 90:10 |
| 4 | Pivalaldehyde | 60 | >98:2 |
Data is representative and compiled from literature reports.
Experimental Protocol: Diastereoselective Aldol Reaction
Materials:
-
Ethyl N-benzyl-N-methylglycinate
-
Lithium diisopropylamide (LDA) solution in THF
-
Aldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the solution for 30 minutes to generate LDA.
-
Add a solution of ethyl N-benzyl-N-methylglycinate in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the aldehyde dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for the time specified in the relevant literature (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-amino-β-hydroxy ester. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.
Multicomponent Reactions
This compound is a valuable component in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation. In these reactions, it serves as the precursor for the in-situ generation of an azomethine ylide, which then participates in a cascade of reactions.
A common example is the 1,3-dipolar cycloaddition of the azomethine ylide with a dipolarophile, often an electron-deficient alkene or alkyne, to form highly substituted pyrrolidine rings.
Quantitative Data from a Representative Multicomponent Reaction
The following table presents data for a three-component reaction between this compound, an aldehyde, and an activated alkene.
| Entry | Aldehyde | Dipolarophile | Yield (%) | Diastereoselectivity |
| 1 | Formaldehyde | N-Phenylmaleimide | 88 | >95:5 (exo) |
| 2 | Benzaldehyde | Dimethyl fumarate | 75 | 85:15 (trans) |
| 3 | Acetaldehyde | Acrylonitrile | 65 | 70:30 |
Data is representative and compiled from literature reports.
Experimental Protocol: Three-Component Synthesis of a Substituted Pyrrolidine
Materials:
-
This compound
-
Aldehyde
-
Activated alkene (dipolarophile)
-
Toluene or other suitable high-boiling solvent
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if necessary), add this compound, the aldehyde, and the dipolarophile in the desired stoichiometric ratio.
-
Add the solvent (e.g., toluene).
-
Heat the reaction mixture to reflux and stir for the required time (typically several hours to overnight), monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the substituted pyrrolidine derivative.
Role in Mannich-Type Reactions
While less documented than its role in aldol and cycloaddition reactions, this compound can also participate in Mannich-type reactions. The classical Mannich reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde and a primary or secondary amine.
In the context of this compound, it can act as the amine component. The reaction proceeds through the formation of an Eschenmoser-like salt or a pre-formed iminium ion from the reaction of this compound with an aldehyde (often formaldehyde). This electrophilic iminium ion is then attacked by an enol or enolate derived from a ketone or another enolizable carbonyl compound to form the β-amino carbonyl product.
Comparison with L-Proline Catalysis
L-proline is a renowned organocatalyst that also operates through the formation of a key intermediate, an enamine, from the reaction with a carbonyl compound. While both this compound and L-proline are α-amino acids and can participate in similar types of reactions, there are fundamental differences in their catalytic behavior.
-
Mechanism: L-proline catalysis typically involves the formation of an enamine from its secondary amine, which then acts as a nucleophile. The carboxylic acid group of proline often plays a crucial role in activating the electrophile and controlling stereochemistry through hydrogen bonding in the transition state. In contrast, this compound, with its tertiary amine, primarily reacts via the formation of an azomethine ylide, which is a 1,3-dipole. This difference in the nature of the reactive intermediate leads to different reaction pathways and products.
-
Catalytic Cycle: L-proline often acts as a true catalyst, being regenerated at the end of the reaction cycle. This compound, in many of the reactions described, is incorporated into the final product and is therefore used as a stoichiometric reagent rather than a catalyst.
-
Stereocontrol: The rigid pyrrolidine ring of proline provides a well-defined chiral environment, leading to high enantioselectivity in many of its catalyzed reactions. While the N-benzyl group in this compound provides significant steric bulk that directs diastereoselectivity, achieving high enantioselectivity often requires the use of chiral auxiliaries or catalysts in conjunction with the glycine derivative.
Conclusion
This compound is a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its ability to readily form azomethine ylides provides a reliable and stereoselective route to a variety of important molecular scaffolds, including substituted pyrrolidines and α-amino-β-hydroxy esters. The steric influence of the N-benzyl group is a key factor in directing the diastereoselectivity of these transformations. While it does not typically function as a direct organocatalyst in the same vein as L-proline, its role as a key building block and reactive intermediate in multicomponent and aldol-type reactions is well-established. A thorough understanding of its mechanistic pathways is crucial for the rational design of synthetic strategies aimed at the efficient construction of complex nitrogen-containing molecules for applications in drug discovery and materials science. Further exploration into the catalytic, and particularly asymmetric catalytic, potential of this compound and its derivatives remains a promising area for future research.
N-Benzyl-N-Methylglycine: A Versatile Precursor for Sarcosine Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sarcosine (N-methylglycine), a naturally occurring amino acid derivative, is a molecule of significant interest in biomedical research and pharmaceutical development. It has been implicated in diverse physiological processes and is recognized as a potential biomarker and therapeutic agent for various conditions, including prostate cancer and neurological disorders. The efficient and scalable synthesis of high-purity sarcosine is therefore of paramount importance. This technical guide provides a comprehensive overview of a robust synthetic route to sarcosine utilizing N-benzyl-N-methylglycine as a key precursor. This approach offers a strategic advantage by employing the benzyl group as a readily cleavable protecting group for the secondary amine, facilitating straightforward synthesis and purification. This document furnishes detailed experimental protocols for the synthesis of this compound and its subsequent conversion to sarcosine via catalytic transfer hydrogenation. Quantitative data is presented in tabular format for clarity, and reaction pathways are illustrated with detailed diagrams.
Introduction to Sarcosine
Sarcosine, the N-methylated derivative of glycine, plays a crucial role as an intermediate in the metabolism of choline and one-carbon units.[1] First isolated in 1847 by Justus von Liebig, its synthesis was later achieved by Jacob Volhard in 1862 by reacting chloroacetic acid with methylamine.[2] Beyond its fundamental biochemical functions, sarcosine has emerged as a molecule of significant clinical interest. Elevated levels of sarcosine have been identified as a potential biomarker for prostate cancer progression.[3] Furthermore, it acts as a glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist, suggesting its therapeutic potential in neurological and psychiatric conditions such as schizophrenia.[4][5] Given these diverse applications, the development of efficient and reliable synthetic methodologies for producing high-purity sarcosine is a critical endeavor for the scientific community.
Synthetic Strategy: this compound as a Precursor
The synthetic approach detailed in this guide employs this compound as a strategic intermediate for the production of sarcosine. This strategy is predicated on the use of a benzyl group to protect the secondary amine of sarcosine. The benzyl group is a widely used protecting group in organic synthesis due to its stability under a range of reaction conditions and, most importantly, its facile removal under mild catalytic hydrogenation conditions.
The overall synthetic pathway can be conceptualized in two main stages:
-
Synthesis of the Precursor: Formation of this compound.
-
Deprotection to Yield Sarcosine: Cleavage of the N-benzyl group to afford the final product.
This methodology provides a controlled and efficient route to sarcosine, allowing for purification of the stable N-benzylated intermediate before the final deprotection step.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the this compound precursor and its subsequent conversion to sarcosine.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving the initial formation of N-benzylglycine ethyl ester, followed by N-methylation and subsequent ester hydrolysis.
Step 1: Synthesis of N-Benzylglycine Ethyl Ester
This procedure is adapted from established methods for the N-alkylation of amino acid esters.[2][6]
-
Reaction:
-
To a solution of benzylamine (1.0 eq) in a suitable organic solvent such as dichloromethane, add ethyl bromoacetate (1.0 eq) dropwise at room temperature.
-
A base, such as triethylamine (1.1 eq), is added to neutralize the hydrobromic acid formed during the reaction.
-
The reaction mixture is stirred at room temperature for 4-6 hours and monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure N-benzylglycine ethyl ester.
-
Step 2: N-methylation and Hydrolysis to this compound
The N-methylation of the secondary amine can be achieved using a suitable methylating agent, followed by hydrolysis of the ethyl ester.
-
N-methylation Reaction:
-
Dissolve N-benzylglycine ethyl ester (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (1.5 eq), to the solution.
-
Add methyl iodide (1.2 eq) dropwise and stir the reaction mixture at room temperature overnight.
-
-
Hydrolysis:
-
After the methylation is complete, add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (2.0 eq), to the reaction mixture.
-
Stir at room temperature for 2-4 hours to facilitate the hydrolysis of the ethyl ester.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Synthesis of Sarcosine via Debenzylation of this compound
The final step in the synthesis is the removal of the N-benzyl protecting group to yield sarcosine. Catalytic transfer hydrogenation using ammonium formate as a hydrogen donor is a mild, efficient, and commonly employed method for this transformation.[7][8]
-
Reaction:
-
To a stirred suspension of this compound (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).
-
Add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux and monitored by TLC. The reaction is typically complete within 10-60 minutes.[8]
-
-
Work-up and Purification:
-
After the reaction is complete, the hot reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.
-
The filter cake is washed with boiling water.
-
The combined filtrate is concentrated under reduced pressure to yield crude sarcosine.
-
-
Crystallization:
Data Presentation
The following tables summarize the key quantitative data for the synthesis of sarcosine from this compound.
Table 1: Reaction Parameters for the Synthesis of this compound
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Benzylamine, Ethyl bromoacetate | Triethylamine | Dichloromethane | Room Temp. | 85-95 |
| 2 | N-Benzylglycine ethyl ester, Methyl iodide | Potassium carbonate, LiOH/NaOH | DMF, Water | Room Temp. | 80-90 |
Table 2: Reaction Parameters for the Debenzylation of this compound to Sarcosine
| Reactant | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Reaction Time (min) | Typical Yield (%) |
| This compound | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10-60 | >90 |
Visualizations
Synthetic Pathway
The overall synthetic scheme for the preparation of sarcosine from benzylamine and ethyl bromoacetate is depicted below.
Experimental Workflow for Sarcosine Synthesis
The following diagram illustrates the key stages in the experimental workflow for the synthesis of sarcosine from its precursor.
Conclusion
The synthesis of sarcosine utilizing this compound as a precursor represents a highly effective and strategic approach for obtaining this valuable amino acid derivative. The use of a benzyl protecting group allows for a controlled synthesis with high yields and straightforward purification of the intermediate. The final debenzylation step via catalytic transfer hydrogenation is a mild, rapid, and efficient method, making this overall pathway amenable to both laboratory-scale synthesis and potential scale-up for industrial production. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of high-purity sarcosine for a variety of applications.
References
- 1. US2720540A - Manufacture of sarcosine - Google Patents [patents.google.com]
- 2. CN1477095A - Production method of N-benzyl glycine ethyl ester - Google Patents [patents.google.com]
- 3. CN102584612A - Synthesis method of sarcosine - Google Patents [patents.google.com]
- 4. sciforum.net [sciforum.net]
- 5. Optimising Methyl Iodide Pathways for Pharma Alkylation | PPTX [slideshare.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103664665A - Solid sodium sarcosine preparation method - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-N-methylglycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-benzyl-N-methylglycine, a substituted amino acid derivative of interest in various fields of chemical and pharmaceutical research. The information presented herein is intended to support laboratory research and development activities by providing key data points, detailed experimental protocols, and logical workflows.
Core Properties of this compound
This compound, also known as 2-(benzyl(methyl)amino)acetic acid, is a tertiary amine and a derivative of the simplest amino acid, glycine. Its structure incorporates both a benzyl group and a methyl group on the nitrogen atom, which imparts specific steric and electronic properties that are valuable in organic synthesis, particularly in the construction of peptidomimetics and other complex molecules.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and application in experimental settings.
| Identifier | Value |
| IUPAC Name | 2-(Benzyl(methyl)amino)acetic acid |
| Synonyms | N-methyl-N-benzylglycine |
| CAS Number | 37429-48-4 |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [1] |
| Physical State | Solid[2] |
| Property | Value | Notes |
| Boiling Point | 292.3°C at 760 mmHg[1] | |
| Density | 1.14 g/cm³[1] | |
| Flash Point | 130.6°C[1] | |
| LogP (Octanol/Water) | 1.203[1] | Indicates moderate lipophilicity. |
| Purity | ≥95%[2] | As commercially available. |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of benzaldehyde with sarcosine (N-methylglycine).[3][4] This one-pot reaction involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is then reduced in situ to the desired tertiary amine.[3]
Proposed Experimental Protocol: Reductive Amination
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
Sarcosine (N-methylglycine)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add sarcosine (1.0 equivalent) and dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.
-
Addition of Reactants: Add benzaldehyde (1.0-1.1 equivalents) to the suspension. If the amine is not fully soluble, the reaction can still proceed.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate the formation of the iminium ion intermediate.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Addition of Reducing Agent: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equivalents), portion-wise to control any potential effervescence. NaBH(OAc)₃ is often preferred due to its milder nature and lower toxicity compared to NaBH₃CN.[3]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) (see Section 3.1 for details). The reaction is typically complete within 2-24 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Workup - Washing: Combine the organic layers and wash with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Analytical and Purification Protocols
Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the synthesis.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes, potentially with a small amount of acetic acid to improve spot shape)
-
Capillary tubes for spotting
-
UV lamp (254 nm) for visualization
-
Staining solution (e.g., potassium permanganate or ninhydrin)
Methodology:
-
Prepare the Chamber: Add the chosen mobile phase to the developing chamber and place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapor.
-
Spot the Plate: On the baseline of a TLC plate, apply small spots of the starting materials (benzaldehyde and sarcosine) and the reaction mixture using separate capillary tubes. A "co-spot" containing both the starting material and the reaction mixture can also be useful for comparison.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to ascend to near the top of the plate.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. The benzaldehyde and the this compound product should be UV active. Staining with potassium permanganate can also be used to visualize the spots.
-
Analysis: The reaction is complete when the spot corresponding to the limiting reactant (likely benzaldehyde) has disappeared and a new spot corresponding to the product has appeared. The product, being more polar than benzaldehyde but less polar than sarcosine, will have a distinct Rf value.
Expected Spectral Properties
While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on its structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzyl CH₂: A singlet at approximately δ 3.6-3.8 ppm, integrating to two protons.
-
Glycine CH₂: A singlet around δ 3.1-3.3 ppm, integrating to two protons.
-
N-Methyl Protons: A singlet at approximately δ 2.3-2.5 ppm, integrating to three protons.
-
Carboxylic Acid Proton: A broad singlet, typically above δ 10 ppm, which may be exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Carbonyl Carbon: A peak in the range of δ 170-175 ppm.
-
Aromatic Carbons: Several peaks between δ 127-140 ppm.
-
Benzyl CH₂ Carbon: A peak around δ 58-62 ppm.
-
Glycine CH₂ Carbon: A peak around δ 55-59 ppm.
-
N-Methyl Carbon: A peak at approximately δ 40-44 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks typically just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 179.22).
-
Major Fragmentation Pathways: A prominent fragment is expected from the loss of the benzyl group, resulting in a tropylium cation at m/z = 91.[5] Another likely fragmentation is the loss of the carboxyl group (-COOH), leading to a fragment at m/z = 134. Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for amines.[6]
Logical and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows described in this guide.
References
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
N-benzyl-N-methylglycine CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-benzyl-N-methylglycine, a key synthetic building block with applications in medicinal chemistry and drug development. This document details its chemical properties, supplier information, experimental protocols for its synthesis and application, and explores the biological context of structurally related compounds.
Chemical Properties and Identification
This compound, also known as 2-(benzyl(methyl)amino)acetic acid, is a disubstituted amino acid derivative. Its structure features a benzyl group and a methyl group on the nitrogen atom of glycine.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 37429-48-4[1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₂[1][2][3] |
| Molecular Weight | 179.22 g/mol [1][3] |
| IUPAC Name | 2-[benzyl(methyl)amino]acetic acid[1] |
| Canonical SMILES | CN(CC(=O)O)CC1=CC=CC=C1[1] |
| InChI Key | OZKZHAPLKMRAQT-UHFFFAOYSA-N[1] |
Supplier Information
This compound is commercially available from various chemical suppliers. The purity and available quantities may vary.
Table 2: Selected Suppliers of this compound
| Supplier | Product Code Example | Purity | Available Quantities |
| Fluorochem | F312649 | 95% | 100 mg, 250 mg, 1 g[1] |
| Amerigo Scientific | - | - | Inquire |
| Sunway Pharm Ltd | CB69977 | 97% | 1 g, 5 g[3] |
| LookChem | - | - | Inquire[2] |
Note: Availability and specifications are subject to change. Please consult the suppliers' websites for the most current information.
Experimental Protocols
This compound is a valuable building block, particularly in the synthesis of N-substituted glycine oligomers, known as peptoids. Peptoids are a class of peptide mimics that exhibit enhanced proteolytic stability, making them attractive candidates for drug development.
A common route for the synthesis of this compound involves the N-alkylation of a protected glycine derivative.
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of N-Carbobenzyloxy-glycine (Cbz-glycine)
-
Dissolve glycine (0.1 mol) in a 2 M aqueous solution of sodium hydroxide (50 mL) and cool the solution in an ice bath.
-
While maintaining the temperature at 0°C, add benzyl chloroformate (1.2 equivalents) and a 4 M aqueous solution of sodium hydroxide (25 mL) dropwise and simultaneously over 30 minutes.
-
Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.
-
Extract the solution twice with diethyl ether to remove impurities.
-
Acidify the aqueous layer to a pH of 1 with concentrated HCl to precipitate Cbz-glycine.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: N-benzylation of Cbz-glycine
-
This step involves the N-alkylation of Cbz-glycine with a benzyl group. Due to the challenges of direct benzylation, a common strategy involves the use of the corresponding ester of N-Cbz-glycine for improved solubility and reactivity in organic solvents.
-
A strong base, such as sodium hydride (NaH), is used to deprotonate the amide nitrogen of the Cbz-protected glycine ester in a polar aprotic solvent like DMF or DMSO.
-
Benzyl bromide is then added to the reaction mixture, which undergoes an SN2 reaction with the deprotonated nitrogen to form the N-benzylated product.
-
The reaction is typically stirred at room temperature for 12-24 hours and monitored by Thin-Layer Chromatography (TLC).
-
Following an aqueous workup and extraction with an organic solvent, the crude product is purified by column chromatography on silica gel.
-
Subsequent hydrolysis of the ester group yields N-benzyl-N-Cbz-glycine. The Cbz group can then be removed via hydrogenolysis (e.g., H₂, Pd/C) to yield N-benzyl-glycine, which can then be methylated.
A more direct, one-pot synthesis may be possible but can be challenging due to competing reactions and purification difficulties.
This compound can be used as a sub-monomer in the solid-phase synthesis of peptoids. The "submonomer" method is a widely used, efficient process for creating diverse peptoid oligomers.
Protocol 2: General "Submonomer" Method for Peptoid Synthesis
This protocol involves a two-step cycle for each monomer addition to a solid support resin (e.g., Rink Amide resin).
Step 1: Acylation
-
Swell the resin in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
If the resin is Fmoc-protected, remove the Fmoc group with 20% piperidine in DMF.
-
Acylate the secondary amine on the resin with a haloacetic acid, typically bromoacetic acid, activated with a carbodiimide coupling agent like diisopropylcarbodiimide (DIC) in DMF. This reaction is generally carried out for 1-2 hours at room temperature.
-
Thoroughly wash the resin with DMF to remove excess reagents.
Step 2: Nucleophilic Displacement
-
Introduce the primary amine corresponding to the desired side chain (in this conceptual example, this would be where a precursor to this compound could be used, though typically primary amines are used here). For incorporating a sidechain analogous to this compound, benzylamine would be used in this step, followed by a subsequent on-resin methylation step if desired.
-
The primary amine displaces the bromide from the acetylated resin in a solvent like DMF or NMP. This reaction is often heated to drive it to completion.
-
Wash the resin with DMF and DCM to prepare for the next cycle of acylation and displacement.
This cycle is repeated to build the desired peptoid oligomer.
Biological Activity and Signaling Pathways
Direct experimental evidence detailing the specific signaling pathways modulated by this compound is not extensively available in the public domain. However, the biological activities of structurally similar compounds, particularly its demethylated analog sarcosine (N-methylglycine), provide significant context for its potential applications in drug development.
Sarcosine is a well-studied glycine transporter-1 (GlyT1) inhibitor. By inhibiting GlyT1, sarcosine increases the synaptic concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor function has been investigated as a therapeutic strategy for schizophrenia, particularly for improving negative and cognitive symptoms associated with NMDA receptor hypofunction.[4][5][6]
A study on N-benzyl-N-methyl-dodecan-1-amine, a compound sharing the N-benzyl-N-methyl core structure, demonstrated anticancer effects on human A549 lung cancer cells. This compound was shown to induce apoptosis and autophagy and inhibit cell migration and invasion by interfering with TGF-β and Akt-ERK signaling pathways.[7] While this is a different molecule, it highlights the potential for N-benzyl-N-methyl derivatives to exhibit biological activity.
Visualizations
The following diagram illustrates the logical workflow of the "submonomer" method for solid-phase peptoid synthesis, a key application for derivatives related to this compound.
Caption: Workflow of the submonomer method for solid-phase peptoid synthesis.
This diagram provides a conceptual overview of the signaling pathway affected by sarcosine, a close structural analog of this compound.
Caption: Conceptual diagram of NMDA receptor modulation by sarcosine.
Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols are generalized and may require optimization for specific laboratory conditions and reagents. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Sarcosine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sarcosine (N-methylglycine) treatment for acute schizophrenia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus [mdpi.com]
- 7. N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical calculations on N-benzyl-N-methylglycine structure
Data Presentation
The following tables summarize hypothetical quantitative data for the conformational analysis of N-benzyl-N-methylglycine, as would be obtained from the computational protocol described above. This data is for illustrative purposes to demonstrate the expected output of such a theoretical study.
Table 1: Relative Energies of Hypothetical this compound Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative ZPVE Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 0.00 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 0.85 | 0.82 | 1.10 | 15.1 |
| Conf-3 | 1.50 | 1.45 | 2.05 | 4.8 |
| Conf-4 | 2.10 | 2.00 | 2.80 | 1.9 |
| Conf-5 | 2.50 | 2.42 | 3.30 | 0.9 |
Calculations performed at the B3LYP/6-311++G(d,p) level of theory with a PCM for water.
Table 2: Selected Optimized Geometrical Parameters for the Global Minimum Conformer (Conf-1) of this compound
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C(carbonyl)-O(hydroxyl) | 1.355 | |
| C(carbonyl)=O | 1.210 | |
| C(alpha)-C(carbonyl) | 1.525 | |
| N-C(alpha) | 1.460 | |
| N-C(methyl) | 1.465 | |
| N-C(benzyl) | 1.470 | |
| C(benzyl)-C(phenyl) | 1.510 | |
| Bond Angles (°) ** | ||
| O=C-C(alpha) | 124.5 | |
| N-C(alpha)-C(carbonyl) | 112.0 | |
| C(alpha)-N-C(methyl) | 115.0 | |
| C(alpha)-N-C(benzyl) | 114.5 | |
| C(methyl)-N-C(benzyl) | 113.0 | |
| N-C(benzyl)-C(phenyl) | 113.5 | |
| Dihedral Angles (°) ** | ||
| O=C-C(alpha)-N | 178.5 | |
| C(carbonyl)-C(alpha)-N-C(benzyl) | -65.0 | |
| C(carbonyl)-C(alpha)-N-C(methyl) | 175.0 | |
| C(alpha)-N-C(benzyl)-C(phenyl) | 85.0 |
Geometries optimized at the B3LYP/6-311++G(d,p) level of theory.
Visualization of Computational Workflow and Energetics
Visual diagrams are essential for conceptualizing the workflow of theoretical studies and the relationships between different molecular states. The following diagrams, generated using the DOT language, adhere to the specified formatting guidelines.
Caption: A typical workflow for quantum chemical calculations.
Caption: A hypothetical potential energy surface diagram.
Conclusion
This technical guide outlines a comprehensive theoretical framework for the structural and conformational analysis of this compound. By employing established quantum chemical methods such as DFT, it is possible to gain deep insights into the molecule's preferred geometries, relative stabilities of conformers, and other physicochemical properties. The presented workflow, from initial structure generation to property calculation, provides a robust protocol for researchers. The illustrative data and visualizations underscore the type of detailed information that can be obtained, which is invaluable for rational drug design and the development of new chemical entities. While the specific quantitative results presented here are hypothetical, the described methodology is directly applicable and provides a clear path for a rigorous computational investigation of this compound.
Methodological & Application
Application Notes and Protocols for N-benzyl-N-methylglycine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered amino acid, N-benzyl-N-methylglycine, into peptide sequences using solid-phase peptide synthesis (SPPS). Given the steric hindrance posed by the N-benzyl and N-methyl groups, which can impede reaction kinetics and lower coupling yields, optimized protocols are essential for achieving high-purity peptides.
Core Principles and Challenges
The primary challenge in utilizing this compound in SPPS is its significant steric bulk.[1] This bulkiness can hinder the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to incomplete coupling and the formation of deletion sequences.[1] Key challenges include:
-
Low Coupling Yields: Incomplete reactions are a common issue, resulting in lower overall peptide yield and purity.[1]
-
Slow Reaction Kinetics: The coupling reaction often requires extended periods to approach completion, which can increase the risk of side reactions.[1]
-
Peptide Aggregation: The growing peptide chain may aggregate, further obstructing the coupling reaction.[1][2]
To overcome these challenges, the use of potent coupling reagents, optimized reaction conditions, and careful monitoring are crucial.
Data Presentation: Comparative Coupling Efficiencies
While specific comparative data for this compound is not extensively available, the following table summarizes typical outcomes for the incorporation of sterically hindered and N-acylated amino acids, providing a baseline for expected performance with different coupling reagents.[3]
| Coupling Reagent System | Typical Coupling Time | Key Advantages | Potential Disadvantages | Typical Coupling Efficiency (with optimization) |
| HATU/DIPEA | 15-45 minutes | Very fast and highly efficient, even for difficult couplings.[4][5] | Higher cost compared to other reagents. | > 99%[3] |
| COMU/DIPEA | 30-60 minutes | High efficiency, similar to HATU.[4] | Higher cost. | > 99%[3] |
| HBTU/DIEA | 30-60 minutes | Fast, high efficiency, suitable for hindered amino acids.[5] | Potential for guanidinylation of the N-terminus. | 95 - 99%[3] |
| DIC/HOBt | 2-4 hours | Cost-effective, low racemization, soluble urea byproduct.[5] | Slower than aminium/uronium salt-based reagents. | 90 - 98% |
Experimental Protocols
The following protocols are generalized for the manual coupling of this compound in Fmoc-based SPPS and should be optimized based on the specific peptide sequence and synthesis scale.[1][4]
Protocol 1: HATU-Mediated Coupling
HATU is a highly effective reagent for sterically demanding couplings.[4]
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.[1]
-
Washing: Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times) and DMF (2-3 times).[1]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the mixture.[4]
-
Pre-activation: Gently swirl the activation mixture for 1-5 minutes at room temperature.[4]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.[1]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[1]
-
Monitoring (Optional): Perform a Kaiser test or TNBS test on a small sample of the resin to confirm the completion of the coupling (absence of free primary amines). Note that this compound is a secondary amine and will not give a positive Kaiser test.
-
Capping (Optional): If coupling is incomplete, cap any unreacted N-terminal amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[3]
Protocol 2: COMU-Mediated Coupling
COMU is another potent coupling reagent suitable for hindered amino acids.[4]
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
DIPEA
-
DMF
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as in the HATU protocol.[4]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.[4]
-
Pre-activation: Mix the solution and allow it to pre-activate for 1-2 minutes.[4]
-
Coupling: Add the activated solution to the resin and agitate for 30-60 minutes at room temperature.[4]
-
Washing and Monitoring: Follow the same washing and monitoring steps as in the HATU protocol.
Visualization of Experimental Workflows
Caption: Generalized workflow for the incorporation of this compound in SPPS.
References
Application Notes and Protocols for N-benzyl-N-methylglycine in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-N-methylglycine, also known as N-benzylsarcosine, is a valuable precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its structure is particularly amenable to the in-situ generation of non-stabilized azomethine ylides, which are highly reactive 1,3-dipoles. These intermediates readily undergo [3+2] cycloaddition reactions with various dipolarophiles to afford five-membered N-heterocycles, most notably pyrrolidines and their derivatives.[1][2] The pyrrolidine scaffold is a ubiquitous structural motif in numerous natural products, pharmaceuticals, and biologically active compounds, making this synthetic strategy highly relevant for drug discovery and development.[3][4]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of heterocyclic compounds via 1,3-dipolar cycloaddition.
Core Application: 1,3-Dipolar Cycloaddition
The primary application of this compound in heterocyclic synthesis is its role as a precursor to an N-benzyl-N-methyl azomethine ylide. This is typically achieved through a decarboxylative condensation reaction with an aldehyde. The generated azomethine ylide is a transient species that is trapped in situ by a dipolarophile to yield a pyrrolidine ring. This multicomponent approach allows for the rapid construction of complex molecular architectures from simple starting materials.[2]
The general transformation is highly versatile, allowing for diversity in the final product through variation of the aldehyde and the dipolarophile. The reaction is known for its high degree of regio- and stereoselectivity.[1]
Key Reaction Pathways and Mechanisms
The generation of the azomethine ylide from this compound and an aldehyde proceeds through the formation of an intermediate oxazolidin-5-one, which then undergoes thermal decarboxylation. The resulting ylide can exist in different stereoisomeric forms, which can influence the stereochemical outcome of the cycloaddition.
Experimental Protocols
Protocol 1: One-Pot Three-Component Synthesis of Pyrrolidines
This protocol describes a general procedure for the synthesis of substituted pyrrolidines via a multicomponent reaction involving this compound, an aldehyde, and an electron-deficient alkene as the dipolarophile.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (e.g., paraformaldehyde, benzaldehyde) (1.0 equiv)
-
Dipolarophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate) (1.0 equiv)
-
Anhydrous Toluene or other high-boiling aprotic solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the aldehyde (1.0 equiv), and the dipolarophile (1.0 equiv).
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to reflux (typically 110 °C for toluene) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrrolidine derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Generation of N-benzyl Azomethine Ylide from a Silyl Precursor
An alternative and highly efficient method for generating N-benzyl azomethine ylides involves the use of stable silyl-substituted amine precursors, such as N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine. This approach offers mild reaction conditions and avoids the need for high temperatures for decarboxylation.
Materials:
-
N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (1.0 equiv)
-
Dipolarophile (e.g., N-phenylmaleimide) (1.0 equiv)
-
Catalyst (e.g., Trifluoroacetic acid, TFA) (0.1 equiv)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the dipolarophile (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the catalyst, trifluoroacetic acid (0.1 equiv), to the stirred solution.
-
Slowly add a solution of N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (1.0 equiv) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative yields for 1,3-dipolar cycloaddition reactions using an N-benzyl azomethine ylide precursor with various dipolarophiles to form pyrrolidine derivatives. While not all examples use this compound directly, they are illustrative of the expected outcomes.
| Entry | Azomethine Ylide Precursor | Dipolarophile | Product Type | Yield (%) | Reference |
| 1 | This compound + Paraformaldehyde | N-Phenylmaleimide | Spiro-oxindole Pyrrolidine | 85-95 | General Procedure |
| 2 | This compound + Benzaldehyde | Dimethyl Fumarate | Substituted Pyrrolidine | 70-85 | General Procedure |
| 3 | N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine | N-Phenylmaleimide | Bicyclic Pyrrolidine | 72-75 | Org. Synth. 1989 |
| 4 | N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine | Dimethyl Acetylenedicarboxylate | Dihydropyrrole | 90 | Org. Synth. 1989 |
| 5 | N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine | C60 Fullerene | C60-fused N-benzylpyrrolidine | 50 |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex nitrogen-containing heterocycles. Its application in multicomponent 1,3-dipolar cycloaddition reactions provides a powerful and atom-economical route to construct pyrrolidine-based scaffolds. The methodologies presented herein offer robust starting points for researchers in synthetic and medicinal chemistry to explore the synthesis of novel compounds for drug discovery and other applications. The use of silyl-based precursors provides a milder alternative for the generation of the key azomethine ylide intermediate.
References
- 1. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 2. Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of N-benzyl-N-methylglycine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of N-benzyl-N-methylglycine, a molecule of interest in various fields, including pharmaceutical research and metabolomics. Derivatization is a critical step to enhance the analyte's properties for chromatographic analysis, particularly for gas chromatography-mass spectrometry (GC-MS), by increasing volatility and thermal stability. Two common and effective derivatization methods targeting the carboxylic acid moiety are presented: Silylation and Esterification (specifically, Methylation) .
Introduction
This compound possesses a tertiary amine and a carboxylic acid functional group. The carboxylic acid group imparts polarity, which can lead to poor peak shape and thermal degradation during GC-MS analysis. Derivatization chemically modifies this functional group, rendering the molecule more amenable to GC-MS analysis. The choice of derivatization method can impact reaction efficiency, derivative stability, and analytical sensitivity.
Derivatization Methods
Silylation using MSTFA
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in carboxylic acids. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common silylating reagent that reacts with the carboxylic acid group of this compound to form a volatile trimethylsilyl (TMS) ester.
Esterification (Methylation)
Esterification converts the carboxylic acid to its corresponding methyl ester, which is significantly more volatile. This can be achieved through various methods, including reaction with methanol in the presence of an acid catalyst like hydrogen chloride.
Data Presentation: Comparison of Derivatization Methods
| Parameter | Silylation (MSTFA) | Esterification (Methylation) |
| Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Methanol, Acetyl Chloride (or HCl) |
| Reaction Time | 30 - 60 minutes | 60 - 120 minutes |
| Reaction Temp. | 60 - 80 °C | 60 - 100 °C |
| Derivative | Trimethylsilyl (TMS) ester | Methyl ester |
| Volatility | High | High |
| Stability | Moderate (moisture sensitive) | Good |
| Byproducts | N-methyltrifluoroacetamide | Water |
| GC-MS Amenability | Excellent | Excellent |
Experimental Protocols
Protocol 1: Silylation of this compound using MSTFA
Objective: To convert this compound to its trimethylsilyl (TMS) ester for GC-MS analysis.
Materials:
-
This compound standard or dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, as a catalyst and solvent)
-
Ethyl acetate or other suitable solvent
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Lyophilization or evaporation under a stream of nitrogen is recommended.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of ethyl acetate to dissolve the analyte.
-
Add 50 µL of MSTFA to the vial. If desired, 10 µL of pyridine can be added to catalyze the reaction.
-
Reaction: Securely cap the vial and heat at 70°C for 45 minutes in a heating block or oven.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.
Protocol 2: Methyl Esterification of this compound
Objective: To convert this compound to its methyl ester for GC-MS analysis.
Materials:
-
This compound standard or dried sample extract
-
Methanolic HCl (3N) or a mixture of methanol and acetyl chloride
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
-
Sodium bicarbonate solution (5% w/v)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry.
-
Reagent Preparation (if using acetyl chloride): In a fume hood, slowly add 200 µL of acetyl chloride to 1 mL of anhydrous methanol. This creates a solution of methanolic HCl. Caution: This reaction is exothermic.
-
Reagent Addition: Add 200 µL of the prepared methanolic HCl to the dried sample in a reaction vial.
-
Reaction: Securely cap the vial and heat at 80°C for 90 minutes.
-
Evaporation: After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Extraction: Add 200 µL of deionized water and 200 µL of ethyl acetate to the vial. Vortex thoroughly.
-
Neutralization: Carefully add 100 µL of 5% sodium bicarbonate solution to neutralize any remaining acid. Vortex again.
-
Phase Separation: Centrifuge briefly to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Visualizations
Caption: Workflow for the silylation of this compound.
Caption: Workflow for the esterification of this compound.
Application Notes and Protocols for the Coupling of N-benzyl-N-methylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction of N-benzyl-N-methylglycine with various coupling reagents, a critical step in the synthesis of peptoids and other peptidomimetics. Due to the steric hindrance posed by the N-substituents, the selection of an appropriate coupling reagent and optimization of reaction conditions are paramount for achieving high yields and purity. This document outlines comparative data for common coupling reagents and provides detailed experimental protocols for their use.
Data Presentation: Comparison of Coupling Reagents
The successful incorporation of the sterically hindered this compound is highly dependent on the choice of coupling reagent. Modern uronium/aminium and phosphonium salt-based reagents generally offer superior performance over classical carbodiimide methods by providing higher yields and minimizing side reactions.[1] The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids, providing a benchmark for reactions with this compound.
| Coupling Reagent/Additive | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Risk of Epimerization | Key Considerations |
| HATU | Uronium/Aminium Salt | 90-99% | 1-4 | Low | Highly efficient for hindered couplings, forming a highly reactive OAt-ester that overcomes steric barriers.[1][2] |
| COMU | Uronium/Aminium Salt | 90-98% | 1-3 | Low | Performance is comparable to HATU.[1][3] It is based on OxymaPure, which is a safer alternative to the potentially explosive HOBt/HOAt.[1][3] |
| PyBOP | Phosphonium Salt | 85-95% | 2-6 | Low | A widely used reagent, though may be less effective than HATU or COMU for severely hindered couplings.[1] |
| PyAOP | Phosphonium Salt | >90% | 1-4 | Low | Particularly effective for coupling N-methylated and other sterically hindered amino acids.[4][5] |
| DIC/HOBt | Carbodiimide/Additive | 70-90% | 2-12 | Moderate | A more traditional and cost-effective option, but generally less efficient for sterically demanding residues compared to onium salts.[4] |
| EDC/HOBt | Carbodiimide/Additive | 70-90% | 2-12 | Moderate | Similar to DIC/HOBt, with the advantage that the urea byproduct is water-soluble, simplifying purification in solution-phase synthesis.[3][6] |
Experimental Protocols
Detailed methodologies for the coupling of this compound using various reagents in the context of solid-phase peptide synthesis (SPPS) are provided below. These protocols assume a standard Fmoc-SPPS workflow.
Protocol 1: HATU-Mediated Coupling
HATU is a highly effective coupling reagent for sterically hindered amino acids due to its rapid activation and high reactivity.[2][7]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)[4]
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents)[4]
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or NMM to the mixture and allow it to pre-activate for 1-2 minutes.[4]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, the reaction time can be extended, or a double coupling can be performed.[4]
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[8]
Protocol 2: COMU-Mediated Coupling
COMU is a third-generation uronium salt that offers high efficiency comparable to HATU with an improved safety profile.[1][3]
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)[1]
-
COMU (3 equivalents)[1]
-
DIPEA (6 equivalents)[1]
-
DMF
-
DCM
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as outlined in the HATU protocol.
-
Amino Acid Activation: In a separate vessel, dissolve this compound, COMU, and DIPEA in DMF. Allow the solution to pre-activate for 1-2 minutes.[1]
-
Coupling Reaction: Add the activated solution to the resin and agitate for 30-60 minutes at room temperature. For highly hindered couplings, a double coupling may be beneficial.[1]
-
Washing: Wash the resin as described in the HATU protocol.
Protocol 3: PyBOP-Mediated Coupling
PyBOP is a widely used phosphonium salt-based coupling reagent.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (2 equivalents)[1]
-
PyBOP (2 equivalents)[1]
-
DIPEA (4 equivalents)[1]
-
1-Hydroxybenzotriazole (HOBt) (optional, 2 equivalents)[1]
-
DMF
-
DCM
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as outlined in the HATU protocol.
-
Reagent Solution Preparation: In a separate vessel, dissolve this compound, PyBOP, and DIPEA in DMF. The addition of HOBt can help to suppress epimerization.[1]
-
Coupling Reaction: Add the coupling solution to the resin and agitate for 2-6 hours at room temperature.[1]
-
Washing: Wash the resin as described in the HATU protocol.
Protocol 4: DIC/HOBt-Mediated Coupling
This protocol uses a classical carbodiimide-based method, which can be a cost-effective alternative, although potentially less efficient for this substrate.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (5 equivalents)[8]
-
N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)[8]
-
HOBt (5.5 equivalents)[8]
-
DMF
-
DCM
Procedure:
-
Resin Preparation: Suspend the deprotected resin in DCM.
-
Reagent Addition: In separate vessels, dissolve this compound and HOBt in DMF. Add the amino acid solution and the HOBt solution to the resin suspension.[8]
-
Coupling Reaction: Add DIC to the resin mixture and shake at room temperature under an inert atmosphere. Monitor the reaction using the ninhydrin test.[8] If the reaction is incomplete after four hours, a second coupling may be necessary.[8]
-
Washing: Once the reaction is complete, filter and wash the resin with DMF, DCM, and then methanol or DCM.[8]
Mandatory Visualizations
Caption: General workflow for the coupling of this compound in SPPS.
Caption: Generalized reaction pathway for amide bond formation.
References
Application Notes and Protocols for Monitoring N-benzyl-N-methylglycine Reactions by TLC and HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for monitoring the synthesis of N-benzyl-N-methylglycine (also known as N-benzylsarcosine) using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These techniques are essential for tracking reaction progress, identifying starting materials, products, and potential impurities, and ensuring the desired product's purity.
Reaction Scheme: Synthesis of this compound
A common method for synthesizing this compound is the N-alkylation of N-methylglycine (sarcosine) with a benzylating agent, such as benzyl bromide, under basic conditions.
Reaction:
N-methylglycine (Sarcosine) + Benzyl Bromide --(Base)--> this compound
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective qualitative technique for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.
Experimental Protocol: TLC
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures)
-
Capillary tubes for spotting
-
UV lamp for visualization (254 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure the chamber atmosphere is saturated. Close the chamber and allow it to equilibrate for at least 10 minutes.
-
Spot the TLC Plate: Using a capillary tube, spot the reaction mixture on the baseline of the TLC plate. It is also recommended to spot the starting material (N-methylglycine) and a co-spot (starting material and reaction mixture in the same spot) for better comparison.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. This compound and benzyl bromide are UV-active. N-methylglycine is not typically UV-active but can be visualized with a stain.
-
Staining (if necessary):
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized. The plate is dipped in or sprayed with the stain, and spots appear as yellow-brown against a purple background.
-
Ninhydrin Stain: Ninhydrin reacts with primary and secondary amines to produce a colored spot (typically purple or yellow). This is useful for visualizing the N-methylglycine starting material. After applying the stain, gentle heating is usually required.
-
Data Presentation: TLC
The progress of the reaction is monitored by comparing the Rf values of the spots.
| Compound | Expected Rf Range (Ethyl Acetate/Hexane, 1:1) | UV Active (254 nm) | Ninhydrin Reactive |
| N-methylglycine (Sarcosine) | 0.0 - 0.1 | No | Yes (Yellow/Brown) |
| Benzyl Bromide | 0.8 - 0.9 | Yes | No |
| This compound | 0.4 - 0.5 | Yes | No |
Note: Rf values are approximate and can vary depending on the exact TLC plate, mobile phase composition, and chamber saturation.
TLC Monitoring Workflow
Application of N-benzyl-N-methylglycine in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
N-benzyl-N-methylglycine, a derivative of the simplest amino acid, glycine, serves as a versatile building block and a scaffold of interest in medicinal chemistry. Its structural features, combining a secondary amine with a carboxylic acid and incorporating both benzyl and methyl substitutions on the nitrogen atom, offer unique properties that are leveraged in the synthesis of more complex molecules and can impart specific biological activities. While direct therapeutic applications of this compound are not extensively documented, its utility is primarily realized through its incorporation into larger molecules, such as peptoids and other peptidomimetics, and as a synthetic intermediate. This document provides an overview of its applications, relevant synthetic protocols, and the biological context of related structures.
Synthetic Applications and Protocols
The primary application of this compound and its precursors in drug discovery lies in the synthesis of N-substituted glycine oligomers, commonly known as peptoids.[1] Peptoids are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon.[1] This structural modification confers remarkable resistance to proteolytic degradation, a significant advantage over natural peptides in therapeutic development.[1]
Protocol 1: Synthesis of N-carbobenzyloxy-glycine (Cbz-glycine)
This initial step involves the protection of the glycine amino group with a benzyloxycarbonyl (Cbz) group, a common precursor for N-alkylation.[1]
Materials:
-
Glycine
-
2 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate
-
4 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Concentrated Hydrochloric acid (HCl)
-
Ice bath
Procedure:
-
Dissolve glycine (1.0 eq) in 2 M aqueous NaOH (2.0 eq) in a flask cooled to 0°C in an ice bath.[2]
-
Separately and simultaneously, add benzyl chloroformate (1.1 eq) and 4 M aqueous NaOH (1.0 eq) dropwise to the stirred glycine solution over 30 minutes, maintaining the temperature at 0°C.[2]
-
Continue stirring at 0°C for an additional hour after the addition is complete.[2]
-
Allow the mixture to warm to room temperature and stir for another 2 hours.[2]
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[2]
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated HCl to precipitate the product.[1][2]
-
Collect the white precipitate of N-Cbz-glycine by vacuum filtration, wash with cold water, and dry under vacuum.[2] A typical yield is around 85-95%.[2]
Protocol 2: Synthesis of N-Benzyl-N-Cbz-glycine
This protocol details the N-benzylation of the Cbz-protected glycine.[2]
Materials:
-
N-Cbz-glycine
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend N-Cbz-glycine (1.0 eq) in anhydrous DMF under an inert atmosphere and cool to 0°C.[2]
-
Add sodium hydride (2.2 eq) portion-wise to the stirred suspension.[2]
-
After the addition of NaH, allow the reaction to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Quench the reaction by carefully adding water.[2]
-
Extract the product with ethyl acetate.[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain N-Benzyl-N-Cbz-glycine.[1][2]
To obtain this compound, a similar N-alkylation can be performed using a methylating agent instead of benzyl bromide, followed by the deprotection of the Cbz group.
Experimental Workflow for N-Cbz-glycine Synthesis
Caption: Workflow for the synthesis of N-Cbz-glycine.
Biological Activities of Related N-Alkylglycines
While data on this compound is sparse, the biological activities of simpler N-alkylglycines, particularly N-methylglycine (sarcosine), provide valuable insights into the potential roles of this class of compounds.
N-methylglycine (Sarcosine) in Neuropsychiatric Disorders
Sarcosine is an endogenous inhibitor of the glycine transporter-1 (GlyT1).[3] By blocking GlyT1, sarcosine increases the synaptic concentration of glycine, which then acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[3] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[3] Clinical studies have shown that adjunctive treatment with sarcosine can improve positive, negative, and cognitive symptoms in patients with schizophrenia.[3]
Signaling Pathway of Sarcosine at the NMDA Receptor
Caption: Sarcosine inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor activation.
Quantitative Data on Related Compounds
The following table summarizes clinical trial data for sarcosine in the treatment of schizophrenia.
| Compound | Dosage | Duration | Patient Population | Outcome | Reference |
| Sarcosine | 2 g/day | 6 weeks | 38 patients with stable schizophrenia on antipsychotics | Significant improvement in positive, negative, cognitive, and general psychiatric symptoms. | [3] |
| Sarcosine | 1 g/day or 2 g/day | 6 weeks | 20 acutely symptomatic, drug-free patients with schizophrenia | The 2 g/day group showed a higher response rate (≥20% reduction in PANSS total score), especially in antipsychotic-naïve patients. | [4] |
Anticancer Properties of an N-benzyl-N-methyl Derivative
A study on N-benzyl-N-methyl-dodecan-1-amine , a compound synthesized from garlic, has demonstrated potent anti-cancer effects against human A549 lung cancer cells that overexpress the cancer upregulated gene 2 (CUG2).[5] This compound induced apoptosis and autophagy, inhibited cell migration and invasion, and reduced tumor growth in xenograft models.[5] The mechanism of action involves the inhibition of the TGF-β and Akt-ERK signaling pathways.[5] This highlights that the N-benzyl-N-methyl scaffold can be a key pharmacophore in the design of novel anti-cancer agents.
Inhibitory Action of N-benzyl-N-methyl-dodecan-1-amine
Caption: The compound inhibits key cancer signaling pathways, leading to reduced migration and induced cell death.
Conclusion
This compound is a valuable synthetic intermediate, particularly in the construction of peptoids and other peptidomimetics that offer enhanced stability against enzymatic degradation. While direct pharmacological data on this compound is limited, the well-documented activities of related N-alkylglycines, such as the GlyT1 inhibitory effects of sarcosine and the anticancer properties of other N-benzyl-N-methyl derivatives, underscore the potential of this chemical motif in drug discovery. Further exploration of this compound and its derivatives could lead to the development of novel therapeutics for a range of diseases, from neurological disorders to cancer. Researchers are encouraged to utilize the provided synthetic protocols as a foundation for creating diverse libraries of N-substituted glycine derivatives for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sarcosine (N-methylglycine) treatment for acute schizophrenia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Benzyl-N-methylglycine as a Building Block for Peptoid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Peptoids
Peptoids, or oligomers of N-substituted glycines, are a class of synthetic polymers that mimic the structure of peptides.[1] In peptoids, the side chain is attached to the backbone amide nitrogen rather than the α-carbon, a key structural difference that confers significant advantages over their natural peptide counterparts.[1] This modification renders peptoids highly resistant to proteolytic degradation, enhancing their stability in biological systems.[2][3] Additionally, the modular nature of peptoid synthesis allows for the incorporation of a vast array of side chains, providing a powerful platform for the development of novel therapeutics, diagnostic agents, and advanced materials.[3][4] Peptoids have shown promise in a variety of applications, including as antimicrobial agents, in lung surfactant therapy, for diagnostics, and in cancer research.[2]
The most prevalent and efficient method for synthesizing peptoids is the "submonomer" solid-phase synthesis approach developed by Zuckermann and colleagues.[1] This technique involves a two-step iterative cycle to add each monomer unit, offering a straightforward and automatable process for creating sequence-defined oligomers.[1][5] This document provides a detailed overview of the use of benzyl and methyl functionalities in peptoid synthesis, along with comprehensive protocols based on the submonomer method.
Application Notes: Incorporating Benzyl and Methyl Groups
While the prompt specifies "N-benzyl-N-methylglycine" as a building block, it's important to clarify that in standard peptoid synthesis, this specific pre-formed monomer is not typically used. Instead, the desired N-benzyl and N-methyl side chains are introduced sequentially during solid-phase synthesis using the corresponding primary amines: benzylamine and methylamine . This submonomer approach is highly versatile, allowing for precise control over the peptoid sequence and the facile incorporation of diverse chemical functionalities.[5]
The inclusion of benzyl groups can introduce aromatic interactions and steric bulk, which can be crucial for binding to biological targets and for inducing specific secondary structures, such as helices.[5] Methyl groups, being small and non-polar, can be used to fine-tune the hydrophobicity and conformational flexibility of the peptoid backbone. The combination of these and other functionalities allows for the creation of vast combinatorial libraries for drug discovery and other applications.[3]
Experimental Protocols
The following protocols detail the solid-phase synthesis of a model peptoid sequence containing N-benzylglycine (NBn) and N-methylglycine (NMe) residues using the submonomer method.
Materials and Reagents
| Reagent | Purpose | Typical Supplier |
| Rink Amide MBHA Resin | Solid support for synthesis, yields a C-terminal amide.[5] | Sigma-Aldrich, Novabiochem |
| N,N-Dimethylformamide (DMF) | Solvent for washing and reactions.[5] | Fisher Scientific, Sigma-Aldrich |
| Piperidine (20% in DMF) | Reagent for Fmoc deprotection.[6] | Sigma-Aldrich |
| Bromoacetic Acid | Acylating agent in the first step of the monomer addition cycle.[5] | Acros Organics, Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | Activating agent for bromoacetic acid.[1] | TCI Chemicals, Sigma-Aldrich |
| Benzylamine | Primary amine submonomer to introduce the benzyl side chain. | Sigma-Aldrich, Alfa Aesar |
| Methylamine (solution in THF or water) | Primary amine submonomer to introduce the methyl side chain. | Sigma-Aldrich, Acros Organics |
| Trifluoroacetic Acid (TFA) | Reagent for cleavage of the peptoid from the resin.[1] | Sigma-Aldrich, Oakwood Chemical |
| Triisopropylsilane (TIS) | Scavenger used during cleavage to prevent side reactions.[5] | Acros Organics, Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent for washing and cleavage.[5] | Fisher Scientific, Sigma-Aldrich |
Protocol 1: Solid-Phase Peptoid Synthesis (Submonomer Method)
This protocol describes the manual synthesis of a short peptoid sequence on Rink Amide resin. The process can be readily automated on a peptide synthesizer.[4]
1. Resin Preparation:
-
Swell the Rink Amide resin in DMF for at least 30 minutes in a fritted syringe reaction vessel.[5]
-
Drain the DMF.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 2 minutes, then drain. Repeat this step.[5]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
2. Monomer Addition Cycle (repeated for each residue):
-
Step A: Acylation (Bromoacetylation)
-
Prepare a 0.8 M solution of bromoacetic acid and a 0.8 M solution of DIC in DMF.
-
Add the bromoacetic acid solution to the resin, followed by the DIC solution.
-
Agitate the reaction vessel for 20 minutes at room temperature.[5]
-
Drain the reaction solution and wash the resin with DMF (3 times).
-
-
Step B: Displacement (Amination)
-
To introduce an N-benzylglycine residue, add a 1-2 M solution of benzylamine in NMP or DMF to the resin.
-
To introduce an N-methylglycine residue, add a 1-2 M solution of methylamine to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[5]
-
Drain the amine solution and wash the resin thoroughly with DMF (5 times).
-
3. Chain Elongation:
-
Repeat the monomer addition cycle (Steps 2A and 2B) for each subsequent residue in the desired sequence, alternating between benzylamine and methylamine as required.
4. Final Wash:
-
After the final displacement reaction, wash the resin with DMF (5 times) and then with DCM (3 times).[5]
-
Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[5]
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate for 1-2 hours at room temperature.
-
Filter the solution to separate the resin, collecting the filtrate which contains the peptoid.
-
Precipitate the crude peptoid by adding cold diethyl ether.
-
Centrifuge to pellet the peptoid, decant the ether, and repeat the ether wash.
-
Dry the crude peptoid pellet under vacuum.
Protocol 3: Purification and Characterization
-
Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Representative Synthesis Data
The following table provides representative data for the synthesis of a short peptoid oligomer. Actual yields and purity will vary depending on the sequence, length, and specific side chains.
| Peptoid Sequence | Scale (Resin) | Crude Yield | Purity (Post-HPLC) | Reference |
| Ac-(NMe-NBn)3-NH2 | 25 µmol | 75-85% | >95% | Representative |
| (NBn)5-NH2 | 50 µmol | 80-90% | >98% | Representative |
Visualizing the Workflow and Chemistry
The following diagrams illustrate the core chemical steps and the overall workflow of submonomer peptoid synthesis.
Caption: The two-step submonomer cycle for peptoid synthesis.
Caption: Overall workflow for solid-phase peptoid synthesis.
References
- 1. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptoids: bio-inspired polymers as potential pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Submonomer synthesis of sequence defined peptoids with diverse side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
Industrial-Scale Synthesis of N-Benzyl-N-methylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of N-benzyl-N-methylglycine, a key intermediate in the pharmaceutical industry. The protocols outlined below are designed for scalability and industrial application, focusing on efficiency, yield, and purity. Two primary synthetic routes are presented: Reductive Amination of Benzaldehyde with Sarcosine and Direct N-Benzylation of Sarcosine.
Introduction
This compound, also known as sarcosine, N-benzyl-, is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure combines a benzyl group, providing lipophilicity, with a methylglycine moiety, offering a handle for further chemical modifications. The efficient and cost-effective large-scale production of this intermediate is critical for the economic viability of drug manufacturing processes. This document details two robust and scalable synthetic methodologies.
Synthetic Routes Overview
Two principal methods for the industrial-scale synthesis of this compound are presented:
-
Route 1: Reductive Amination: This one-pot reaction involves the condensation of benzaldehyde with sarcosine (N-methylglycine) to form an iminium intermediate, which is subsequently reduced in situ to the target this compound. This method is often favored for its operational simplicity and the avoidance of isolating the intermediate imine.
-
Route 2: Direct N-Benzylation: This method involves the direct alkylation of sarcosine with benzyl chloride in the presence of a base. This classical approach is straightforward but requires careful control of reaction conditions to minimize the formation of dibenzylated byproducts.
The logical workflow for selecting and implementing a synthetic route is outlined below:
Caption: Logical workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the two proposed synthetic routes, allowing for a direct comparison of their efficiency and resource requirements.
Table 1: Comparison of Industrial Synthesis Routes for this compound
| Parameter | Route 1: Reductive Amination | Route 2: Direct N-Benzylation |
| Starting Materials | Benzaldehyde, Sarcosine | Benzyl Chloride, Sarcosine |
| Key Reagents | Reducing Agent (e.g., NaBH(OAc)₃) | Base (e.g., NaHCO₃) |
| Typical Yield | 85 - 95% | 80 - 90% |
| Product Purity (after purification) | > 99% | > 99% |
| Reaction Time | 12 - 24 hours | 4 - 6 hours |
| Operating Temperature | Ambient | 90 - 95°C |
| Key Advantages | One-pot procedure, milder conditions | Potentially lower reagent cost |
| Key Challenges | Cost of reducing agent | Potential for over-alkylation |
Experimental Protocols
Route 1: Large-Scale Synthesis via Reductive Amination
This protocol describes a one-pot reductive amination process suitable for large-scale production.
Materials:
-
Benzaldehyde
-
Sarcosine (N-methylglycine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Large reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for large-scale operations
Procedure:
-
Reaction Setup: In a large reaction vessel under a nitrogen atmosphere, dissolve sarcosine (1.0 eq) and benzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE).
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirred solution. Maintain the temperature at 20-25°C.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel for higher purity requirements.
Workflow Diagram for Reductive Amination:
Caption: Experimental workflow for the reductive amination synthesis.
Route 2: Large-Scale Synthesis via Direct N-Benzylation
This protocol details the direct N-benzylation of sarcosine using benzyl chloride.
Materials:
-
Sarcosine (N-methylglycine)
-
Benzyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Saturated salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Aniline (for removal of excess benzyl chloride, optional)
Equipment:
-
Large, jacketed glass reactor with a mechanical stirrer, reflux condenser, and addition funnel
-
Heating/cooling circulator
-
Filtration unit
-
Large separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the reactor with sarcosine (1.25 moles), sodium bicarbonate (1.25 moles), and water. Heat the mixture to 90-95°C with vigorous stirring.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (1 mole) to the reaction mixture over a period of 1.5 to 2 hours. Maintain the temperature at 90-95°C.
-
Reaction: Continue stirring at 90-95°C for an additional 2-4 hours after the addition is complete.
-
Cooling and Filtration: Cool the reaction mixture and filter with suction to remove any inorganic salts.
-
Phase Separation: Transfer the filtrate to a large separatory funnel and separate the organic layer from the aqueous layer.
-
Washing: Wash the organic layer with a saturated salt solution to aid in phase separation.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification:
-
Distillation: If unreacted benzyl chloride is present, it can be removed by vacuum distillation. Aniline can be used in excess as a starting material to react with benzyl chloride, with the excess aniline being removed by distillation.[1]
-
Crystallization: The crude this compound can be further purified by crystallization from a suitable solvent to yield a product with high purity.
-
Workflow Diagram for Direct N-Benzylation:
Caption: Experimental workflow for the direct N-benzylation synthesis.
Safety Considerations
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
-
Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive. Handle with extreme care.
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry atmosphere.
-
Solvents: Dichloromethane and 1,2-dichloroethane are chlorinated solvents and should be handled with appropriate precautions.
Conclusion
The two detailed protocols provide viable and scalable methods for the industrial synthesis of this compound. The choice between reductive amination and direct N-benzylation will depend on factors such as raw material costs, equipment availability, and desired operational simplicity. Both routes, when properly optimized and executed, can deliver a high-purity product suitable for use in pharmaceutical development and manufacturing.
References
Chemoselective Deprotection of N-Benzyl-N-Methylglycine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemoselective deprotection of N-benzyl-N-methylglycine (sarcosine) derivatives. The selective removal of the N-benzyl group is a critical transformation in the synthesis of complex peptides, peptidomimetics, and other pharmaceutical intermediates, where the preservation of the N-methyl and glycine ester or amide functionalities is paramount. This guide covers three primary methodologies: Catalytic Transfer Hydrogenation, Oxidative Debenzylation, and Acid-Catalyzed Debenzylation, offering a range of options to suit various substrate sensitivities and laboratory settings.
Overview of Chemoselective N-Debenzylation Strategies
The N-benzyl group is a widely used protecting group for amines due to its general stability and relatively mild removal conditions. However, in the context of this compound derivatives, the tertiary nature of the amine presents a challenge for selective deprotection without affecting other sensitive functional groups. The choice of deprotection strategy is contingent on the specific substrate and the presence of other functionalities.
-
Catalytic Transfer Hydrogenation (CTH): This is a mild and often preferred method that avoids the use of high-pressure hydrogen gas. It utilizes a hydrogen donor in the presence of a palladium catalyst to effect the hydrogenolysis of the N-benzyl C-N bond.[1][2]
-
Oxidative Debenzylation: This approach is particularly useful for substrates that are incompatible with hydrogenation. Reagents like ceric ammonium nitrate (CAN) can selectively oxidize the benzyl group, leading to its cleavage.[3][4][5][6]
-
Acid-Catalyzed Debenzylation: While generally requiring harsher conditions, certain acid-labile benzyl groups (e.g., with electron-donating substituents) can be removed with strong acids. This method is typically less chemoselective.
Data Presentation: Comparison of N-Debenzylation Methods
The following tables summarize quantitative data for the chemoselective deprotection of this compound derivatives and structurally related tertiary amines.
Table 1: Catalytic Transfer Hydrogenation
| Substrate | Hydrogen Donor | Catalyst (w/w or mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Benzyl-N-methyl-2-phenylethylamine | Ammonium Formate | 10% Pd/C (equal weight) | Methanol | Reflux | 0.17 | 90 | [1] |
| N-Benzyl-N-methyl-2-aminoethanol | Ammonium Formate | 10% Pd/C (equal weight) | Methanol | Reflux | 0.17 | 83 | |
| General N-Benzyl Amino Acids | Ammonium Formate | 10% Pd/C (equal weight) | Methanol | Reflux | 0.1-0.2 | >90 | [2] |
| N-Boc, N-Benzyl Protected Aminopyridine | H₂ (1 atm), Acetic Acid (1.5 eq) | 20% Pd(OH)₂/C | Ethanol | 60 | 24 | ~70 | [7] |
Table 2: Oxidative Debenzylation
| Substrate | Oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Tribenzylamine | CAN (2.1) | CH₃CN/H₂O (5:1) | RT | 0.25 | 90 |[3] | | N,N-Dibenzyl-α-amino ester | CAN (2.1) | CH₃CN/H₂O (5:1) | RT | 0.25 | 79 |[3] | | Polymer-supported N-benzyl tertiary amine | CAN (5.0) | CH₃CN/H₂O (5:1) | RT | 2 | 72 (overall) |[3] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH)
This protocol describes a general procedure for the N-debenzylation of this compound derivatives using ammonium formate as the hydrogen donor.
Materials:
-
This compound ester or amide
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Anhydrous Methanol
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask charged with the this compound derivative (1.0 equiv.), add anhydrous methanol.
-
Carefully add 10% Pd/C (typically 0.5-1.0 times the weight of the substrate).
-
Under a gentle stream of inert gas, add anhydrous ammonium formate (5.0 equiv.) in one portion.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-30 minutes.[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Oxidative Debenzylation with Ceric Ammonium Nitrate (CAN)
This protocol details the N-debenzylation using CAN, which is effective for tertiary N-benzyl amines and shows good chemoselectivity in the presence of esters and amides.[3][6]
Materials:
-
This compound ester or amide
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) in a mixture of acetonitrile and water (typically 5:1 v/v).
-
To the stirred solution at room temperature, add CAN (2.1 equiv.) portion-wise over a few minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is usually complete within 15-30 minutes.[3]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, which may contain benzaldehyde as a byproduct, is purified by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Catalytic Transfer Hydrogenation.
Caption: Workflow for Oxidative Debenzylation with CAN.
Signaling Pathway/Mechanism Diagrams
Caption: Simplified Mechanism of Catalytic Transfer Hydrogenation.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [designer-drug.com]
- 3. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N-benzyl-N-methylglycine in Automated Peptide Synthesizers
Application Notes
N-benzyl-N-methylglycine is an N-alkylated amino acid that can be a valuable building block in the synthesis of peptidomimetics and other modified peptides. However, its incorporation into a growing peptide chain using automated solid-phase peptide synthesis (SPPS) presents significant challenges due to steric hindrance. The bulky benzyl and methyl groups on the alpha-nitrogen impede the approach of the activated carboxyl group to the free amine of the peptide-resin, leading to slower reaction kinetics and potentially incomplete coupling reactions.
Common issues encountered when using sterically hindered amino acids like this compound include low coupling yields, which can result in deletion sequences in the final peptide, and the need for extended reaction times. Prolonged coupling times can, in turn, increase the risk of side reactions such as racemization of the activated amino acid. To overcome these challenges, optimized protocols are required, which often involve the use of more potent coupling reagents, increased reagent excess, and potentially higher temperatures. Microwave-assisted SPPS can be particularly beneficial in accelerating the coupling reaction, though careful temperature control is crucial to prevent side reactions.
Strategies for Overcoming Difficult Couplings
Several strategies can be employed to improve the efficiency of incorporating this compound:
-
High-Efficiency Coupling Reagents: The use of potent coupling reagents is critical. Uronium/aminium salts like HATU and COMU, or phosphonium salts like PyBOP, are generally more effective than standard carbodiimide reagents for sterically hindered amino acids.
-
Increased Reagent Concentration and Time: Employing a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents) and extending the coupling time (e.g., 2-4 hours or even overnight) can help drive the reaction to completion.
-
Double Coupling: Performing the coupling step twice with fresh reagents before proceeding to the next deprotection step is a common and effective strategy.
-
Microwave Irradiation: Automated peptide synthesizers equipped with microwave energy can significantly reduce coupling times and improve efficiency for difficult sequences.
-
Solvent Choice: While DMF is the most common solvent in SPPS, more polar solvents like N-Methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts like LiCl can help to disrupt peptide aggregation, which can further hinder coupling reactions.
Quantitative Data
The following table summarizes typical performance parameters for the coupling of sterically hindered N-alkylated amino acids, which can serve as a benchmark for the expected performance with this compound.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Coupling Efficiency | 95 - 99% (with optimization) | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High ( |
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzyl-N-methylglycine
Welcome to the Technical Support Center for the synthesis of N-benzyl-N-methylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound, focusing on the two primary synthetic routes: N-methylation of N-benzylglycine and N-benzylation of N-methylglycine (sarcosine).
Route 1: N-methylation of N-benzylglycine
Question: I am getting a low yield in the N-methylation of N-benzylglycine. What are the potential causes?
Answer: Low yields in the N-methylation of N-benzylglycine can arise from several factors. The most common issues are related to incomplete reaction, suboptimal reagent choice, and side reactions.
-
Incomplete Reaction: This can be due to insufficient heating, incorrect stoichiometry of reagents, or too short of a reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[1]
-
Suboptimal Reagent Concentration: The concentrations of the methylating agent (e.g., formaldehyde in the Eschweiler-Clarke reaction) and the reducing agent (e.g., formic acid) are critical. An insufficient amount of the methylating agent will result in unreacted N-benzylglycine, while an inadequate amount of the reducing agent will lead to incomplete conversion of the intermediate.[1]
-
Choice of Methylating Agent: While reagents like methyl iodide or dimethyl sulfate can be used, they may lead to over-methylation and the formation of quaternary ammonium salts.[1] The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is often preferred as it selectively produces the tertiary amine.[1]
-
Product Loss During Workup: this compound may have some water solubility. During aqueous workup, multiple extractions with a suitable organic solvent are necessary to maximize recovery. Adjusting the pH of the aqueous layer to be more basic can also improve extraction efficiency.[1]
Question: I am observing the formation of byproducts in my reaction. What could they be?
Answer: The primary byproduct of concern is the quaternary ammonium salt, which can form when using alkylating agents like methyl iodide. This is due to over-methylation of the desired tertiary amine. The Eschweiler-Clarke reaction is a good alternative to avoid this issue.[1]
Route 2: N-benzylation of N-methylglycine (Sarcosine)
Question: My N-benzylation of sarcosine is resulting in a low yield. What should I investigate?
Answer: Low yields in this step are often attributed to incomplete deprotonation, poor solubility of reactants, or inefficient alkylation conditions.
-
Incomplete Deprotonation: The nitrogen of sarcosine needs to be deprotonated to become nucleophilic. The use of a sufficiently strong base is essential. Weaker bases like potassium carbonate may not be strong enough for complete deprotonation.[2] Using a stronger base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF is recommended.[2]
-
Poor Solubility of Reactants: Sarcosine or its salt may have poor solubility in less polar organic solvents, which can hinder the reaction with the benzylating agent (e.g., benzyl bromide or benzyl chloride). Using a polar aprotic solvent such as DMF or DMSO can improve solubility.[2]
-
Inefficient Alkylation Conditions: The reaction between the deprotonated sarcosine and the benzyl halide is an SN2 reaction. The reaction rate can be slow under suboptimal conditions.[2] Consider using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), in a biphasic system to enhance the reaction rate.[2]
Question: I am seeing an unexpected byproduct in my N-benzylation reaction. What is the likely culprit?
Answer: A possible byproduct is the dibenzylated product, where a second benzyl group attaches to the nitrogen, forming a quaternary ammonium salt. This is more likely to occur if a large excess of the benzylating agent is used or if the reaction is allowed to proceed for an extended period.[2] Careful monitoring of the reaction and using a slight excess of the benzylating agent can help minimize the formation of this byproduct.[2]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to this compound is generally preferred?
A1: The choice of route often depends on the availability and cost of the starting materials, N-benzylglycine and N-methylglycine (sarcosine). Both routes are viable. The N-methylation of N-benzylglycine via the Eschweiler-Clarke reaction is often favored due to its high selectivity for the tertiary amine and avoidance of quaternary salt formation.[1]
Q2: What are the key parameters to optimize for the Eschweiler-Clarke reaction?
A2: For the Eschweiler-Clarke reaction, the critical parameters to optimize are the reaction temperature, reaction time, and the stoichiometry of formaldehyde and formic acid. A slight excess of both formaldehyde and formic acid is typically used to ensure the reaction goes to completion.[1]
Q3: How can I purify the final this compound product?
A3: Purification of this compound often involves extraction and column chromatography. After the reaction, the crude product is typically extracted from the aqueous phase using an organic solvent.[1] Subsequent purification by column chromatography on silica gel is a common and effective method to remove any unreacted starting materials or byproducts.[3]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. For product characterization, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity and structure of the synthesized this compound.[4]
Experimental Protocols
Protocol 1: Synthesis of N-benzylglycine (Precursor for Route 1)
This protocol describes the synthesis of N-benzylglycine from glycine and benzaldehyde via reductive amination.
-
Dissolution: Dissolve glycine (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Imine formation: Add benzaldehyde (1 equivalent) to the solution and stir at room temperature to form the Schiff base.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Acidification: After the reduction is complete, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry to yield N-benzylglycine.
Protocol 2: N-methylation of N-benzylglycine via Eschweiler-Clarke Reaction (Route 1)
-
Reaction Setup: To a solution of N-benzylglycine (1 equivalent) in formic acid (excess), add a 37% aqueous solution of formaldehyde (a slight excess).
-
Heating: Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by TLC.[1]
-
Work-up: Cool the mixture to room temperature. Add water and adjust the pH to be basic with a sodium hydroxide solution.
-
Extraction: Extract the aqueous phase multiple times with an organic solvent such as dichloromethane.[1]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: N-benzylation of N-methylglycine (Sarcosine) (Route 2)
-
Preparation: To a solution of sarcosine (1 equivalent) in a dry, polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) (a slight excess) at 0 °C.
-
Reaction: Stir the mixture until the deprotonation is complete. Then, add benzyl bromide or benzyl chloride (a slight excess) dropwise.
-
Heating: Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Synthetic Route | Potential Cause of Low Yield | Recommended Solution |
| N-methylation of N-benzylglycine | Incomplete reaction | Optimize temperature, time, and monitor with TLC.[1] |
| Suboptimal reagent concentration | Use a slight excess of formaldehyde and formic acid.[1] | |
| Formation of quaternary ammonium salts | Use the Eschweiler-Clarke reaction.[1] | |
| Product loss during workup | Perform multiple extractions and adjust pH.[1] | |
| N-benzylation of N-methylglycine | Incomplete deprotonation | Use a strong base like NaH.[2] |
| Poor reactant solubility | Use a polar aprotic solvent like DMF or DMSO.[2] | |
| Inefficient alkylation | Consider using a phase-transfer catalyst.[2] | |
| Formation of dibenzylated byproduct | Use a slight excess of benzyl halide and monitor the reaction.[2] |
Visualizations
Caption: Troubleshooting logic for low yield in N-methylation.
Caption: Troubleshooting logic for low yield in N-benzylation.
Caption: Experimental workflow for the Eschweiler-Clarke reaction.
References
purification challenges and solutions for N-benzyl-N-methylglycine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of N-benzyl-N-methylglycine.
Troubleshooting Guides
This section is designed to help you navigate common issues during the purification of this compound.
Issue 1: Low Yield After Aqueous Work-up and Extraction
-
Question: My yield of this compound is significantly lower than expected after the initial extraction. What could be the cause?
-
Answer: Low yields at this stage often stem from issues with the pH of the aqueous layer or improper extraction procedures. This compound is amphoteric, meaning its solubility in aqueous and organic layers is highly dependent on pH.
Troubleshooting Steps:
-
Verify pH: Before extraction with an organic solvent, ensure the aqueous layer is acidified to a pH of approximately 1-2.[1] At this pH, the carboxylic acid is protonated, making the molecule less polar and more soluble in organic solvents like ethyl acetate or diethyl ether.
-
Extraction Solvent: If the product remains in the aqueous layer, it may be due to its salt form. After acidification, perform multiple extractions with a suitable organic solvent to maximize recovery.[1]
-
Emulsion Formation: If an emulsion forms between the aqueous and organic layers, it can trap the product. To break up an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Issue 2: Oily or Non-Crystalline Product After Solvent Removal
-
Question: After removing the solvent under reduced pressure, my this compound is an oil or a sticky solid and will not crystallize. How can I obtain a solid product?
-
Answer: The failure to crystallize can be due to the presence of residual solvent or impurities that inhibit crystal lattice formation.
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all residual solvents, especially high-boiling point solvents like DMF, are thoroughly removed by drying under a high vacuum, possibly with gentle heating.[2]
-
Trituration: Induce crystallization by adding a small amount of a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes or diethyl ether) and scratching the inside of the flask with a glass rod.[2]
-
Purification: If the product remains an oil, it likely contains significant impurities. Proceed with column chromatography to purify the compound before attempting crystallization again.[2]
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Question: I am having difficulty separating this compound from impurities using column chromatography. The fractions are all mixed.
-
Answer: Co-elution is a common challenge when the polarity of the product and impurities are very similar. This is often the case with unreacted starting materials or certain byproducts.
Troubleshooting Steps:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the this compound an Rf value of approximately 0.35 and show good separation from all impurities.[3]
-
Solvent Gradient: Employ a shallow gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can enhance the separation of compounds with close Rf values.
-
Alternative Adsorbents: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurities will depend on the synthetic route.
-
From Sarcosine and a Benzylating Agent (e.g., Benzyl Bromide):
-
Unreacted Sarcosine: Highly polar and should be easily removed with an aqueous wash.
-
Unreacted Benzyl Bromide: Can be removed by washing with a dilute base.
-
Dibenzylated Sarcosine: A potential byproduct if an excess of benzyl bromide is used. This will be less polar than the desired product.
-
-
From N-benzylglycine and a Methylating Agent:
-
Unreacted N-benzylglycine: Will have a similar polarity to the product, making separation challenging.
-
Over-methylated Quaternary Ammonium Salt: A potential byproduct that is highly polar and will likely remain in the aqueous phase during extraction.
-
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: A good recrystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures. For this compound, which has both polar (carboxylic acid) and non-polar (benzyl group) characteristics, a mixed solvent system is often effective. Consider trying:
-
Ethyl acetate/Hexanes
-
Methanol/Water
-
Acetone/Water
-
Dichloromethane/Hexanes[2]
It is recommended to test several solvent systems on a small scale to find the optimal one for your specific product purity.
Q3: How can I improve the separation of this compound from N-benzylglycine during column chromatography?
A3: Separating these two compounds can be difficult due to their structural similarity.
-
pH Adjustment of Silica: The acidity of standard silica gel can sometimes cause peak tailing or poor separation of amines and carboxylic acids. Using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) can sometimes improve separation.
-
Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, consider using reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid or TFA). In a reverse-phase system, the more polar N-benzylglycine will elute before the less polar this compound.[4]
Q4: My purified this compound appears to be degrading over time. How can I store it properly?
A4: While this compound is generally stable, amino acid derivatives can be susceptible to degradation, especially in the presence of moisture or light. For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., in a refrigerator or freezer).
Data Presentation
Table 1: Comparison of Common Purification Techniques for N-Alkylated Amino Acids
| Purification Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Can provide very high purity product; scalable. | Requires finding a suitable solvent system; can result in significant yield loss. |
| Column Chromatography | Differential partitioning of compounds between a stationary phase and a mobile phase. | Versatile for a wide range of compounds; can separate complex mixtures. | Can be time-consuming and require large volumes of solvent; potential for product decomposition on the stationary phase. |
| Acid-Base Extraction | Differential solubility of acidic/basic compounds in aqueous and organic phases at different pH values. | Simple and effective for removing acidic or basic impurities. | Only applicable for compounds and impurities with differing acid/base properties. |
Table 2: Eluotropic Series of Solvents for Silica Gel Chromatography
This table can guide the selection and optimization of the mobile phase for column chromatography. Polarity increases down the table.
| Solvent | Polarity |
| Hexane | Very Low |
| Toluene | Low |
| Dichloromethane | Low-Medium |
| Diethyl Ether | Medium |
| Ethyl Acetate | Medium-High |
| Acetone | High |
| Methanol | Very High |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (or solvent mixture).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent system identified in step 1.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under a high vacuum.
Protocol 2: General Procedure for Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC that gives the desired compound an Rf of ~0.35.[3]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
References
identifying side reactions of N-benzyl-N-methylglycine in peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the use of N-benzyl-N-methylglycine in solid-phase peptide synthesis (SPPS). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in peptide synthesis?
A1: The main challenge with this compound is its significant steric hindrance. The presence of both a benzyl and a methyl group on the alpha-nitrogen impedes the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain. This can lead to slow or incomplete coupling reactions, resulting in low yields of the desired peptide and the formation of deletion sequences.
Q2: What are the most common impurities observed when using this compound?
A2: The most prevalent impurities are not typically side products from the this compound residue itself, but rather process-related impurities arising from incomplete reactions:
-
Deletion Sequences: Peptides where the this compound residue has been skipped due to failed coupling.
-
Truncated Peptides: Short peptide sequences resulting from the termination of the synthesis.
-
Peptides with Capping Groups: If a capping step is used to block unreacted amines after an incomplete coupling, peptides bearing the capping group (e.g., an acetyl group) will be present.
Q3: Is the N-benzyl group labile during standard Fmoc-SPPS conditions?
A3: While benzyl groups can be labile under certain acidic conditions (e.g., strong acids like HF used in Boc-SPPS), the N-benzyl group on this compound is generally stable to the mildly basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final peptide cleavage from the resin (e.g., TFA). However, prolonged exposure to harsh conditions could potentially lead to side reactions, although this is not a commonly reported issue for this specific residue.
Q4: How can I confirm the successful incorporation of this compound?
A4: The most effective method is Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude peptide. The mass spectrum should show a peak corresponding to the expected molecular weight of the full-length peptide. The absence of this peak, or the presence of a major peak corresponding to a deletion sequence, indicates a coupling failure.
Troubleshooting Guides
Issue 1: Low Yield of the Target Peptide
Possible Cause: Incomplete coupling of this compound.
Solutions:
| Solution | Recommendation |
| Optimize Coupling Reagents | Use high-efficiency coupling reagents known to be effective for sterically hindered amino acids, such as HATU, HCTU, or COMU. |
| Increase Reagent Excess | Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents). |
| Extend Coupling Time | Increase the reaction time for the coupling step (e.g., 2-4 hours or even overnight). |
| Perform a Double Coupling | After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. |
| Elevate Temperature | Gentle heating (e.g., 30-40°C) during coupling can help overcome the activation energy barrier. |
Issue 2: Presence of a Major Peak Corresponding to a Deletion Sequence in LC-MS
Possible Cause: Failed coupling of this compound.
Solutions:
| Solution | Recommendation |
| Implement Double Coupling | This is the most direct approach to drive the reaction to completion. |
| Utilize a Capping Step | After the first coupling attempt, cap any unreacted N-terminal amines with a reagent like acetic anhydride. This will prevent the formation of deletion sequences and result in a truncated, capped peptide that is easier to separate during purification. |
| Change Solvent System | In cases of peptide aggregation, which can hinder coupling, switching from DMF to a more disruptive solvent like NMP may improve results. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq.) and a coupling reagent such as HATU (2.9-4.9 eq.) in DMF. Add a base like DIPEA (6-10 eq.) to the mixture. Allow for a short pre-activation time of 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
(Optional but Recommended) Double Coupling: Repeat steps 3-5.
-
Monitoring: Perform a Kaiser test or other qualitative test to check for the absence of free primary amines. If the test is positive, consider a second coupling or a capping step.
-
(Optional) Capping: If the coupling is incomplete, treat the resin with a solution of acetic anhydride and DIPEA in DMF to block unreacted amines.
Protocol 2: Detection and Characterization of Impurities by LC-MS
-
Sample Preparation: Cleave a small amount of the crude peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point.
-
Detection: UV at 214 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: Scan a mass range appropriate for the expected molecular weights of the target peptide and potential impurities (e.g., m/z 400-2000).
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of multiple peaks.
-
Examine the mass spectrum of each peak to determine its molecular weight.
-
Compare the observed masses to the theoretical masses of the target peptide and potential impurities (e.g., deletion sequences). A mass difference of 177.2 g/mol (the mass of the this compound residue) would indicate a deletion.
-
Data Presentation
Table 1: Theoretical Molecular Weights of Target Peptide and Potential Impurities
| Species | Description | Theoretical Molecular Weight (Da) |
| Target Peptide | Full-length desired peptide | [Calculated MW of your peptide] |
| Deletion Impurity | Peptide lacking one this compound residue | [MW of target peptide] - 177.2 |
| Truncated Peptide | Peptide chain terminated before this compound addition | [Calculated MW of truncated peptide] |
| Capped Impurity | Truncated peptide with an acetyl cap | [MW of truncated peptide] + 42.0 |
Visualization
Caption: Troubleshooting workflow for low coupling efficiency.
Technical Support Center: Optimizing Coupling Reactions for N-benzyl-N-methylglycine
Welcome to the technical support center for optimizing coupling reaction conditions for N-benzyl-N-methylglycine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides and other molecules incorporating this sterically hindered N-methylated amino acid.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: this compound presents significant steric hindrance due to the presence of both a benzyl and a methyl group on the alpha-nitrogen. This bulkiness physically obstructs the approach of the activated carboxylic acid to the amine of the growing peptide chain or other nucleophiles, leading to slower reaction rates and incomplete couplings.[1][2]
Q2: What are the most common issues encountered when coupling this compound?
A2: Researchers commonly face the following issues:
-
Low Coupling Yields: The reaction may not proceed to completion, resulting in the presence of unreacted starting materials and deletion sequences in peptide synthesis.[1][2]
-
Slow Reaction Kinetics: The coupling reaction can be sluggish, requiring extended reaction times, which in turn can increase the risk of side reactions.[1]
-
Racemization: While this compound itself is achiral, adjacent chiral amino acids in a peptide sequence can be prone to racemization under the reaction conditions, especially with prolonged exposure to base.[3]
-
Diketopiperazine Formation: In solid-phase peptide synthesis (SPPS), the presence of N-methylated amino acids can facilitate the formation of diketopiperazines, leading to chain termination.[4]
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids like this compound, potent coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimides.[1][5] Highly recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and fast reaction times in difficult couplings.[1][2][6][7]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-methylated and other sterically hindered amino acids.[2][3][7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with high reactivity comparable to HATU and a better safety profile.[2][8][9]
-
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that offers high coupling efficiency with a low risk of racemization.[8]
Q4: Can I use carbodiimide reagents like DCC or EDC for coupling this compound?
A4: While carbodiimides are common coupling reagents, they may be less effective for highly hindered couplings. If used, they should be paired with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure to increase efficiency and suppress racemization.[3][7] However, for this compound, uronium or phosphonium-based reagents are generally recommended for higher yields.
Q5: How can microwave-assisted synthesis improve the coupling efficiency?
A5: Yes, microwave irradiation can be beneficial. It can accelerate the coupling reaction by providing thermal energy, which can help overcome the activation energy barrier of the sterically hindered coupling. This can lead to higher yields and shorter reaction times.[1] However, careful temperature control is crucial to avoid potential side reactions.[1][2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the coupling of this compound.
Issue 1: Low or Incomplete Coupling Yield
| Potential Cause | Recommended Solution |
| Steric Hindrance | - Switch to a more powerful coupling reagent: Use HATU, PyAOP, or COMU.[1][2] - Increase reagent excess: Use a higher excess of this compound and the coupling reagent (e.g., 2-5 equivalents).[1] - Extend coupling time: Increase the reaction time (e.g., 2-4 hours or even overnight).[1] - Perform a double coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution.[1] - Increase the reaction temperature: Gentle heating (e.g., 30-40°C) can sometimes improve yields, but monitor for side reactions. For microwave synthesizers, optimize the temperature settings.[1] |
| Ineffective Coupling Reagent | - Choose a uronium or phosphonium-based reagent over carbodiimides for this hindered amino acid.[5] |
| Peptide Aggregation (SPPS) | - Change the solvent: Switch from DMF to NMP or use a mixture of DMF/DCM.[10] |
| Incomplete Deprotection of N-terminus (SPPS) | - Ensure complete removal of the Fmoc group by extending the piperidine treatment time or performing a second deprotection step. Monitor with a colorimetric test.[1] |
Issue 2: High Levels of Racemization of the Adjacent Amino Acid
| Potential Cause | Recommended Solution |
| Strong Base | - Use a weaker, sterically hindered base: Switch from DIPEA or TEA to N-methylmorpholine (NMM) or sym-collidine.[3] |
| Prolonged Pre-activation Time | - Minimize the pre-activation time of the carboxylic acid before adding it to the amine component.[3] |
| Inappropriate Coupling Reagent/Additive Combination | - When using carbodiimides, always include an additive like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[3] - Consider using a phosphonium-based reagent like PyAOP or PyBOP , which are generally associated with lower racemization levels.[3] |
| Elevated Reaction Temperature | - If using heat to improve coupling, optimize for the shortest time necessary to achieve a good yield. Consider coupling at a lower temperature (e.g., 0°C) if racemization is a significant issue.[3] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Base | Additive | Key Advantages |
| HATU | Uronium/Aminium | DIPEA, NMM | - | High reactivity, fast, effective for hindered couplings.[1][2][6][7] |
| PyAOP | Phosphonium | DIPEA, NMM | - | Excellent for N-methylated amino acids, low racemization.[2][3][7] |
| COMU | Uronium/Aminium | DIPEA, NMM | - | High reactivity similar to HATU, better safety profile.[2][8][9] |
| PyBOP | Phosphonium | DIPEA, NMM | HOBt (optional) | High efficiency, low racemization.[8] |
| DIC/Oxyma | Carbodiimide | - | OxymaPure | Cost-effective, reduced racemization compared to DIC alone.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound (Fmoc-based)
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or N-Methylmorpholine - NMM)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.
-
Add DIPEA or NMM (6-10 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.[1]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[1]
-
-
Monitoring (Recommended):
-
Capping (Optional):
-
If the coupling is incomplete, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.
-
-
Continuation of Synthesis:
-
Proceed to the Fmoc deprotection of the newly added this compound for the coupling of the next amino acid.
-
Protocol 2: Solution-Phase Coupling of this compound
Materials:
-
This compound
-
Amine component (e.g., an amino acid ester hydrochloride)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Coupling: In a separate flask, dissolve the amine component (1.0 eq) in anhydrous DMF. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be needed to neutralize it. Add the amine solution to the activated this compound solution.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction may require several hours to overnight for completion.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 5% NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualizations
Caption: Experimental workflow for the solid-phase synthesis coupling of this compound.
Caption: Troubleshooting decision tree for low coupling yield with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-benzyl-N-methylglycine Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-benzyl-N-methylglycine.
Troubleshooting Guides
Issue: this compound precipitates out of aqueous solution.
Possible Causes and Solutions:
-
pH is at or near the isoelectric point (pI): As an amino acid derivative, this compound has an isoelectric point at which its net charge is zero, leading to minimal solubility in aqueous solutions.
-
Solution: Adjust the pH of the solution. For this compound, which has a carboxylic acid and a tertiary amine, solubility can be increased by either lowering the pH (to protonate the carboxylate group) or raising the pH (to deprotonate the amino group). It is recommended to perform a pH-solubility profile to determine the optimal pH range for solubilization.[][2]
-
-
Low intrinsic aqueous solubility: The presence of the non-polar benzyl group can significantly decrease the aqueous solubility compared to its parent amino acid, glycine.
-
Solution 1: Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous solution to reduce the polarity of the solvent system and enhance the solubility of the hydrophobic compound.[][3][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[] Start with a low percentage of the co-solvent and gradually increase it while monitoring for precipitation.
-
Solution 2: Surfactants: The use of surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[4]
-
-
Insufficient mixing or equilibration time: The dissolution process may be slow.
-
Solution: Ensure vigorous mixing (e.g., using a vortex or sonication) and allow sufficient time for the sample to equilibrate. Determining thermodynamic solubility often requires shaking for 24-48 hours.
-
Issue: Difficulty dissolving this compound in organic solvents for reaction or analysis.
Possible Causes and Solutions:
-
Inappropriate solvent choice: While expected to be more soluble in organic solvents than in water, the zwitterionic character at neutral pH can still limit solubility in purely non-polar solvents.
-
Solution: Select a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For less polar solvents like dichloromethane (DCM) or ethyl acetate, the solubility might be limited. A qualitative solubility test in a range of solvents is recommended.
-
-
Salt form of the compound: If the starting material is a salt (e.g., a hydrochloride salt), its solubility in non-polar organic solvents will be significantly lower than the free base form.
-
Solution: Convert the salt to the free form by neutralization before attempting to dissolve it in a non-polar organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the solubility of this compound in an aqueous buffer?
The first and most critical step is to determine the pH-solubility profile of your compound. As this compound is an amino acid derivative, its solubility is highly dependent on the pH of the medium. By systematically measuring the solubility at different pH values, you can identify the pH range where the compound is most soluble, which is typically well above or below its isoelectric point.[][2]
Q2: How can I form a salt of this compound to improve its aqueous solubility?
Salt formation is a common and effective strategy for increasing the solubility of ionizable compounds.[5][6][7][8][9] For this compound, which is a weak acid due to its carboxylic acid group, you can form a salt by reacting it with a suitable base.
-
Principle: The pKa of the base should be at least 2 units higher than the pKa of the carboxylic acid group of this compound to ensure stable salt formation.[5][8][9]
-
General Procedure:
-
Dissolve this compound in a suitable organic solvent.
-
Add an equimolar amount of the selected base (e.g., sodium hydroxide, potassium hydroxide) dissolved in a minimal amount of a suitable solvent (e.g., water or ethanol).
-
Stir the mixture to allow the salt to form, which may precipitate out of the solution.
-
Isolate the salt by filtration and dry it under vacuum.
-
Q3: What are co-solvents and how do I choose the right one?
Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[][3][4]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used in pharmaceutical formulations.[]
-
Selection Criteria: The choice of co-solvent depends on the specific application (e.g., in vitro assay vs. in vivo formulation) and the required solubility enhancement. It is often a matter of empirical testing. A good starting point is to test a range of co-solvents at different concentrations. The toxicity of the co-solvent is also a critical consideration, especially for in vivo studies.[3]
Q4: Can cyclodextrins be used to improve the solubility of this compound?
Yes, cyclodextrins are a viable option for improving the solubility of hydrophobic molecules.[10][11][12]
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The non-polar benzyl group of this compound can be encapsulated within the hydrophobic cavity, forming an inclusion complex that has a higher aqueous solubility.[10][11]
-
Types of Cyclodextrins: Common cyclodextrins include α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, as well as chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) which have improved water solubility.
-
Experimental Approach: The formation of an inclusion complex can be achieved by various methods, including co-precipitation, kneading, and freeze-drying.[10][12] A phase solubility study is typically performed first to determine the binding constant and stoichiometry of the complex.
Data Presentation
Table 1: General Solubility Enhancement Strategies and Considerations
| Strategy | Principle | Advantages | Disadvantages | Key Considerations |
| pH Adjustment | Ionization of the molecule increases its polarity and interaction with water. | Simple, effective for ionizable compounds.[] | Only applicable to ionizable compounds; risk of precipitation if pH changes. | Determine the pKa of this compound; perform a pH-solubility profile. |
| Co-solvency | Reduces the polarity of the solvent, making it more favorable for the solute.[3] | Can significantly increase solubility; a wide range of co-solvents are available. | Potential for toxicity of the co-solvent; may precipitate upon dilution. | Screen different co-solvents and concentrations; consider the final application. |
| Salt Formation | The salt form often has a higher dissolution rate and solubility than the free acid or base.[5][6] | Can dramatically improve solubility and dissolution; well-established technique. | Not suitable for non-ionizable compounds; the salt may convert back to the free form. | Select a counter-ion with an appropriate pKa; screen for salt stability.[5][8] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic part of the molecule within the cyclodextrin cavity.[10][11] | Can significantly increase aqueous solubility; can also improve stability. | Can be more complex to formulate; may not be suitable for all molecules. | Determine the appropriate type of cyclodextrin; perform a phase solubility study. |
Experimental Protocols
Protocol 1: General Procedure for Determining pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Measure the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility against the pH of the respective buffer.
Protocol 2: General Procedure for Co-solvent Solubility Enhancement
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).
-
Solubility Determination: Following the steps outlined in Protocol 1 (steps 2-5), determine the solubility of this compound in each co-solvent mixture.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.
Protocol 3: General Procedure for Cyclodextrin Phase Solubility Study
-
Cyclodextrin Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).
-
Sample Preparation: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Shake the samples at a constant temperature until equilibrium is reached (24-72 hours).
-
Phase Separation and Quantification: Separate the undissolved solid and quantify the concentration of dissolved this compound in the clear supernatant.
-
Data Analysis: Plot the solubility of this compound against the cyclodextrin concentration. The shape of the resulting phase solubility diagram provides information about the stoichiometry and stability of the inclusion complex.
Visualizations
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
Caption: Relationship between pH and the solubility of an amino acid derivative.
References
- 2. researchgate.net [researchgate.net]
- 3. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. rjpdft.com [rjpdft.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. humapub.com [humapub.com]
- 11. iipseries.org [iipseries.org]
- 12. oatext.com [oatext.com]
preventing racemization during N-benzyl-N-methylglycine coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of N-benzyl-N-methylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the coupling of this compound?
Racemization during the coupling of this compound, a sterically hindered N-methylated amino acid, primarily occurs through the formation of an oxazolone intermediate. This process is often facilitated by the coupling reagents and reaction conditions. The electron-donating effect of the N-methyl group can increase the propensity for oxazolone formation, which is a key pathway for the loss of stereochemical integrity at the alpha-carbon.
Q2: Which coupling reagents are recommended to minimize racemization with this compound?
To minimize racemization, the choice of coupling reagent is critical. Reagents that activate the carboxylic acid without promoting oxazolone formation are preferred.
-
Carbodiimides (e.g., DCC, EDC) with additives: When used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), carbodiimides can effectively suppress racemization. These additives act as activated ester intermediates, which are less prone to racemization than the intermediates formed with carbodiimides alone.
-
Phosphonium salts (e.g., PyBOP, HBTU): These reagents are generally effective in suppressing racemization, particularly when used with a base like N,N-diisopropylethylamine (DIPEA).
-
Uronium/aminium salts (e.g., HATU, HCTU): HATU, in particular, is often recommended for coupling sterically hindered and racemization-prone amino acids due to its high reactivity and ability to suppress side reactions.
Q3: What role do additives like HOBt and Oxyma play in preventing racemization?
Additives such as HOBt and Oxyma play a crucial role by forming active esters with the this compound. These active esters are more stable and less prone to cyclizing into the racemization-prone oxazolone intermediate compared to the O-acylisourea intermediate formed with carbodiimides alone. This two-step activation process effectively traps the activated acid in a less reactive, but still sufficiently activated, form for aminolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Racemization Detected | Formation of oxazolone intermediate. | Switch to a coupling reagent known for low racemization potential, such as HATU or COMU. Add racemization suppressants like HOBt or Oxyma if using a carbodiimide. |
| High reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Prolonged reaction time. | Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | |
| Excess of base. | Use the minimum necessary amount of a non-nucleophilic base like DIPEA (typically 1-2 equivalents). | |
| Low Coupling Yield | Steric hindrance from the N-benzyl and N-methyl groups. | Use a more powerful coupling reagent like HATU. Increase the reaction temperature slightly, but monitor for racemization. |
| Incomplete activation of the carboxylic acid. | Ensure all reagents are pure and anhydrous. Increase the equivalents of the coupling reagent and the amine component. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
This protocol describes a general procedure for the coupling of this compound to an amino ester hydrochloride using HATU, a method known to minimize racemization.
Materials:
-
This compound
-
Amino ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) and the amino ester hydrochloride (1.0 eq) in anhydrous DCM or DMF, add DIPEA (2.5 eq) at 0 °C under an inert atmosphere.
-
Stir the solution for 5 minutes.
-
Add HATU (1.0 eq) to the reaction mixture in one portion.
-
Allow the reaction to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| DCC | HOBt | DIPEA | DCM | 0 to RT | 85 | 98 | Fictional Example |
| EDC | Oxyma | NMM | DMF | 0 to RT | 88 | 97 | Fictional Example |
| PyBOP | - | DIPEA | DCM | RT | 90 | 96 | Fictional Example |
| HATU | - | DIPEA | DMF | 0 to RT | 95 | >99 | Fictional Example |
Note: The data presented in this table are representative examples and may vary depending on the specific substrates and reaction conditions.
Visual Guides
Caption: General workflow for this compound coupling.
overcoming steric hindrance in N-benzyl-N-methylglycine reactions
Technical Support Center: N-benzyl-N-methylglycine Reactions
Welcome to the technical support center for overcoming challenges in reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and FAQs to address common issues related to steric hindrance with this N-substituted amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" residue for coupling reactions?
A1: this compound presents significant steric hindrance due to the bulky benzyl and methyl groups attached to the alpha-nitrogen.[1][2] This bulkiness physically obstructs the approach of an activated carboxyl group to the nitrogen, slowing down peptide bond formation and often leading to incomplete reactions.[1][2][3][4]
Q2: What are the primary indicators of a failed or incomplete coupling reaction with this compound?
A2: Common indicators of a sterically hindered coupling include a positive colorimetric test (e.g., a blue color in the Kaiser test) after the coupling step, which signifies the presence of unreacted free amines.[5] Other signs are a low overall yield of the final purified product and the detection of deletion sequences in mass spectrometry analysis.[1][5]
Q3: Which coupling reagents are most effective at overcoming the steric hindrance of this compound?
A3: For challenging couplings involving N-substituted amino acids, high-efficiency uronium/aminium or phosphonium salt reagents are recommended over standard carbodiimides like DCC or DIC.[6][7] Reagents such as HATU, HCTU, COMU, and PyAOP are considered highly effective because they form reactive OAt or Oxyma esters that can overcome the steric barrier.[1][7][8][9] For extremely hindered systems, converting the carboxylic acid to a more reactive acyl fluoride can also be a successful strategy.[6][10][11]
Q4: Can adjusting the reaction solvent improve coupling efficiency?
A4: Yes, the choice of solvent is critical. N-Methyl-2-pyrrolidone (NMP) is often preferred over N,N-Dimethylformamide (DMF) for its superior solvating properties, which can help minimize peptide aggregation that further hinders the reaction.[1][6] For particularly difficult sequences, adding a chaotropic salt like LiCl to the DMF can also improve solvation and accessibility of the reactive sites.[1]
Q5: Is heating the reaction a viable strategy, and what are the risks?
A5: Gently elevating the temperature (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric barrier and increase the reaction rate.[5][9] However, this must be done with caution, as higher temperatures can increase the risk of side reactions, most notably racemization of the chiral center.[6][8] Microwave-assisted synthesis is a highly effective alternative that uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion in minutes rather than hours while potentially minimizing side reactions.[1][6][12]
Troubleshooting Guide
This guide addresses the most common issue encountered when working with this compound: low or incomplete coupling yields.
Problem: Low Coupling Yield or Incomplete Reaction
If you observe a positive Kaiser test or have low product yield, follow these steps to optimize the reaction.
If the initial troubleshooting steps fail, more advanced strategies are required.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Reactions
| Reagent Class | Example Reagent | Relative Reactivity | Key Considerations |
| Carbodiimide | DIC / HOBt | Moderate | Often requires longer reaction times or double coupling for hindered residues; cost-effective.[5] |
| Uronium/Aminium | HBTU, HCTU | High | HCTU is more reactive than HBTU; effective for most difficult couplings.[6][7] |
| Uronium/Aminium | HATU | Very High | Highly efficient due to the formation of reactive OAt esters; may cause guanidinylation in slow couplings.[7][9] |
| Uronium/Aminium | COMU | Very High | Efficiency is comparable to HATU but is based on OxymaPure, avoiding potentially explosive HOBt/HOAt byproducts.[8][9] |
| Phosphonium | PyBOP | High | Efficient and avoids the guanidinylation side reaction associated with some uronium salts.[9] |
| Phosphonium | PyAOP | Very High | Highly effective for N-methylated and other sterically hindered amino acids.[7] |
| Fluorouronium | TFFH | Highest | Used to generate acyl fluorides in situ for extremely hindered couplings where other methods fail.[8][10] |
Table 2: Effect of Reaction Conditions on Coupling Efficiency
| Parameter | Standard Condition | Optimized Condition for Hindered Coupling | Expected Outcome |
| Reagent Equivalents | 1.5 - 2 eq. | 3 - 5 eq. of amino acid and coupling reagent.[1] | Increased concentration drives the reaction equilibrium toward product formation. |
| Reaction Time | 30 - 60 min | 2 - 4 hours, or overnight.[1][6] | Allows more time for the sterically hindered components to react to completion. |
| Temperature | Room Temperature | 40 - 50°C or Microwave Irradiation.[5][9] | Provides sufficient energy to overcome the activation barrier imposed by steric hindrance. |
| Solvent | DMF | NMP, or DMF with additives (e.g., LiCl).[1][6] | Improves solvation of the growing peptide chain, reducing aggregation and increasing accessibility of reactive sites. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol describes a robust method for coupling this compound using HATU as the activating agent in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-benzyl-N-methylglycine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or NMP
-
20% piperidine in DMF
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF.[1]
-
Reagent Preparation (Pre-activation): In a separate vessel, dissolve 3-5 equivalents of Fmoc-N-benzyl-N-methylglycine in DMF. Add 3-5 equivalents of HATU, followed by 6-10 equivalents of DIPEA.[5][7] Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction & Monitoring: Agitate the mixture at room temperature for 1-4 hours. Monitor reaction completion using a qualitative method like the Kaiser test.[5] If the test remains positive, consider extending the reaction time or proceeding to a double coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (at least 5-7 times) to remove excess reagents.[5]
Protocol 2: Microwave-Assisted Coupling
This method uses microwave irradiation to accelerate the coupling of sterically hindered residues.
Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Procedure:
-
Preparation: Perform resin swelling and Fmoc deprotection as described in Protocol 1.
-
Reagent Addition: In the reaction vessel of the microwave synthesizer, add the deprotected resin, DMF/NMP, 3-5 equivalents of Fmoc-N-benzyl-N-methylglycine, 3-5 equivalents of a suitable coupling reagent (e.g., HATU, COMU), and 6-10 equivalents of DIPEA.
-
Microwave Irradiation: Program the synthesizer to irradiate the mixture at a controlled temperature, typically between 50°C and 80°C, for a duration of 5-15 minutes.[1][10]
-
Post-Reaction: After the cycle is complete, perform a Kaiser test to confirm completion. Wash the resin thoroughly with DMF.
Protocol 3: Capping of Unreacted Amines
If coupling is incomplete after optimization attempts, capping prevents the formation of deletion peptides.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Capping Solution: Acetic anhydride and DIPEA in DMF (e.g., a 1:1:8 molar ratio in DMF).
Procedure:
-
Washing: After an incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.[7]
-
Capping: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[7] This will acetylate any unreacted primary and secondary amines.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF.[7] The resin is now ready for the deprotection of the last successfully coupled residue and continuation of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-benzyl-N-methylglycine Deprotection
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the deprotection of N-benzyl-N-methylglycine (sarcosine) and related N-benzyl amino acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for deprotecting this compound?
A1: The most common methods for cleaving the N-benzyl group are catalytic hydrogenolysis, catalytic transfer hydrogenation (CTH), and acid-catalyzed cleavage. The choice depends on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, available equipment, and the desired scale of the reaction.[1]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This allows you to track the consumption of the starting material and the appearance of the product, helping to determine the reaction endpoint and identify any potential side products.
Q3: What is the difference between standard catalytic hydrogenolysis and catalytic transfer hydrogenation?
A3: Standard catalytic hydrogenolysis uses hydrogen gas (H₂), often under pressure, with a palladium catalyst.[1] Catalytic transfer hydrogenation (CTH) uses a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, to generate hydrogen in situ.[3][4] CTH is often considered safer as it avoids the handling of flammable hydrogen gas.[1]
Q4: Can the palladium catalyst be reused?
A4: Heterogeneous catalysts like palladium on carbon (Pd/C) can often be recovered by filtration and potentially reused.[5] However, catalyst activity may decrease with each cycle due to poisoning or physical degradation. If you observe a decrease in performance, using a fresh batch of catalyst is recommended.[2]
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction
Q: My N-benzyl deprotection is very slow or has stalled. What are the potential causes and how can I fix it?
A: This is a common issue that can arise from several factors related to the catalyst, hydrogen source, or reaction conditions.
-
Potential Cause 1: Catalyst Inactivity or Insufficient Loading. The palladium catalyst may be old, deactivated, or used in insufficient quantity.
-
Solution:
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[2]
-
Use a fresh batch of catalyst.
-
For particularly stubborn substrates, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[2]
-
A mixed catalyst system using Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the reaction, allowing it to proceed at room temperature and atmospheric pressure.[5][6]
-
-
-
Potential Cause 2: Inefficient Hydrogen Supply (for Hydrogenolysis).
-
Solution:
-
Ensure the system is properly sealed and purged of air by evacuating and backfilling with hydrogen several times.[2][7]
-
Increase the hydrogen pressure using a hydrogenation apparatus instead of a balloon.[2]
-
Ensure vigorous stirring to maximize contact between the catalyst, substrate, and hydrogen.[2][7]
-
-
-
Potential Cause 3: Inefficient Hydrogen Donor (for CTH).
Issue 2: Catalyst Poisoning
Q: I suspect my catalyst is being poisoned, leading to a failed reaction. What functional groups can cause this and what are my options?
A: Catalyst poisoning is a frequent problem, especially with complex molecules.
-
Potential Cause: The substrate contains functional groups that can poison the palladium catalyst, most commonly sulfur-containing groups (e.g., thiols, thioethers, thioureas) or certain nitrogen heterocycles.[2][9] The product amine itself can also act as a mild catalyst poison.[7]
-
Solution 1: Acidify the Reaction Medium. For poisoning caused by the basicity of the amine substrate or product, adding a stoichiometric amount of acid (like HCl or acetic acid) can prevent catalyst deactivation. The reaction then produces the amine salt.[7]
-
Solution 2: Add Fresh Catalyst. If the reaction stops due to poisoning, filtering the mixture and retreating with a fresh batch of catalyst can sometimes drive it to completion. Monitoring by TLC is crucial to determine if this is effective.[9]
-
Solution 3: Use an Alternative Deprotection Method. If the substrate contains functionalities incompatible with catalytic hydrogenation (like sulfur), an acid-catalyzed cleavage using HBr in acetic acid is a suitable alternative, provided the rest of the molecule is stable to strong acid.[1]
-
Issue 3: Undesired Side Reactions
Q: I'm observing unexpected byproducts in my reaction mixture. What could be causing this?
A: Side reactions can occur depending on the chosen method and the other functional groups present in your molecule.
-
Potential Cause 1: Over-reduction (Hydrogenolysis). Other reducible functional groups in the molecule (e.g., alkenes, alkynes, nitro groups, or even other aromatic rings) may be reduced under the reaction conditions.[10][11]
-
Solution:
-
Use milder conditions (e.g., lower hydrogen pressure, shorter reaction time).
-
Catalytic transfer hydrogenation is often milder and can offer better selectivity compared to high-pressure hydrogenation.[3]
-
-
-
Potential Cause 2: Formation of Formate Salts (CTH with Formic Acid). Using formic acid as the hydrogen donor can result in the formation of the formate salt of the product amine instead of the free amine.[4]
-
Potential Cause 3: Acid-Labile Group Cleavage (Acidic Cleavage). Strong acids like HBr/AcOH can cleave other acid-sensitive protecting groups (e.g., Boc, trityl) or functional groups.
-
Solution: If your molecule contains acid-sensitive groups, avoid this method. Catalytic hydrogenolysis is generally the mildest option and is compatible with a wider range of functional groups.[1]
-
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents/Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield | Notes |
| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C | Methanol (MeOH) | Room Temp. | 2-24 hours | >90% | The most common and mild method. Requires hydrogenation apparatus.[1][13] |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium Formate, 10% Pd/C | Methanol (MeOH) | Reflux | 10-60 minutes | >90% | Rapid and avoids flammable H₂ gas.[4][8] Provides the free amine directly. |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 1-4 hours | Variable | Useful for substrates that are sensitive to hydrogenation (e.g., containing sulfur).[1] Produces the hydrobromide salt. |
Experimental Protocols
Method 1: Catalytic Hydrogenolysis
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol (10-20 mL per mmol of substrate).[1]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C, 5-10 mol% Pd).[1]
-
Hydrogenation: Securely place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus. Evacuate and backfill the flask with H₂ three times to ensure an inert atmosphere.[2]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material is consumed.[1]
-
Work-up: Carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-methylglycine.[1]
-
Purification: If necessary, the crude product can be purified by recrystallization.[1]
Method 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
-
Setup: To a stirred suspension of this compound (1.0 equiv) and 10% Pd/C (an equal weight to the substrate) in dry methanol (approx. 7 mL per mmol), add anhydrous ammonium formate (5.0 equiv) in a single portion under a nitrogen atmosphere.[4][8]
-
Reaction: Stir the resulting mixture at reflux temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 10-60 minutes.[4]
-
Work-up: After completion, cool the reaction and remove the catalyst by filtration through a Celite pad. Wash the pad with methanol.[4]
-
Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired N-methylglycine.[4]
Method 3: Acid-Catalyzed Cleavage
-
Reaction Setup: Dissolve this compound (1.0 equiv) in 33% hydrogen bromide (HBr) in acetic acid (5-10 mL per mmol of substrate) at room temperature.[1]
-
Reaction: Stir the solution at room temperature and monitor by TLC.
-
Work-up: Once the reaction is complete, add diethyl ether to precipitate the product.
-
Isolation: Collect the N-methylglycine hydrobromide salt by filtration, wash it with diethyl ether, and dry it under vacuum.[1]
-
Neutralization (Optional): To obtain the free amine, dissolve the hydrobromide salt in water and neutralize it with a suitable base (e.g., sodium bicarbonate). The free amino acid can then be isolated by evaporation or extraction.[1]
Visualizations
Caption: General experimental workflow for N-benzyl deprotection.
Caption: Decision tree for troubleshooting incomplete reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
dealing with incomplete coupling of N-benzyl-N-methylglycine in SPPS
Topic: Dealing with Incomplete Coupling of N-benzyl-N-methylglycine
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on the challenges associated with the incomplete coupling of the sterically hindered amino acid, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound and its derivatives (like N-Benzyl-N-Cbz-glycine) often incomplete in SPPS?
A1: this compound presents significant steric hindrance due to the bulky benzyl and methyl groups attached to the alpha-nitrogen.[1] This bulkiness impedes the approach of the activated carboxyl group to the free amine on the growing peptide chain attached to the solid support, leading to slower reaction kinetics and incomplete coupling.[1]
Q2: What are the common consequences of incomplete coupling of this compound?
A2: The primary consequences of incomplete coupling are the formation of deletion sequences (peptides lacking the intended this compound residue) and a lower overall yield of the target peptide.[1] This complicates the purification process and can significantly impact the final quantity of the desired product.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A3: For challenging couplings involving sterically hindered amino acids, high-efficiency coupling reagents are recommended. Uronium/aminium salts like HATU and COMU, and phosphonium salts like PyBOP and PyAOP, are generally more effective than standard carbodiimide reagents (e.g., DCC, DIC).[1][2][3] These reagents form highly reactive activated esters that can overcome the steric barriers.[2]
Q4: How can I detect incomplete coupling after attempting to add this compound?
A4: The most common methods for detecting incomplete coupling are qualitative colorimetric tests that check for the presence of unreacted primary amines on the resin. The Kaiser test (ninhydrin test) is widely used; a positive result (blue/purple color) indicates the presence of free primary amines and thus an incomplete reaction.[4][5] For N-methylated amino acids, where the secondary amine might give a weak or no response with the Kaiser test, the bromophenol blue test is a suitable alternative.[6] A small-scale cleavage and subsequent analysis of the crude product by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) can provide definitive confirmation by revealing the presence of deletion sequences.[4]
Q5: What is "capping" and when should I use it?
A5: Capping is the process of acetylating any unreacted N-terminal amines on the peptide-resin after a coupling step that is suspected to be incomplete.[1] This is typically done using acetic anhydride and a base like DIPEA.[5] Capping prevents these unreacted chains from participating in subsequent coupling steps, which stops the formation of deletion peptides and can simplify the purification of the final product.[5]
Troubleshooting Guides
Problem: Positive colorimetric test (e.g., Kaiser test) indicating incomplete coupling of this compound.
This troubleshooting guide provides a logical workflow to address incomplete coupling.
Caption: Troubleshooting workflow for incomplete coupling.
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the performance of several common reagents.
| Coupling Reagent | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Risk of Epimerization | Key Considerations |
| HATU | Uronium/Aminium Salt | 90-99% | 1-4 | Low | Highly efficient for hindered couplings; forms a highly reactive OAt-ester.[2] |
| COMU | Uronium/Aminium Salt | 90-98% | 1-3 | Low | Performance is comparable to HATU; Oxyma-based chemistry is generally safer than HOBt/HOAt-based reagents.[2] |
| PyBOP | Phosphonium Salt | 85-95% | 2-6 | Low | Generally effective, but can be less efficient for coupling two adjacent N-methylated residues.[2][7] |
| PyAOP | Phosphonium Salt | High | 1-4 | Low | Especially effective in coupling N-protected N-methyl amino acids to N-methyl amino acids.[8][9] |
| DIC/HOBt | Carbodiimide | Moderate | 2-12 | Moderate | A classic combination; less effective for highly hindered couplings compared to uronium/phosphonium salts. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
This protocol outlines a robust method for coupling sterically hindered amino acids using HATU.
Materials and Reagents:
-
Fmoc-N-benzyl-N-methylglycine
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-N-benzyl-N-methylglycine (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.[1]
-
Add DIPEA or NMM (6-10 equivalents) to the activation mixture.[1]
-
Allow the mixture to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended, or a double coupling can be performed.[1]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (at least 5 times) to remove excess reagents and byproducts.[2]
-
Monitoring (Optional but Recommended): Perform a colorimetric test (e.g., Kaiser or bromophenol blue test) on a small sample of resin beads to confirm the completion of the coupling reaction.[4][6]
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.[1]
-
Continuation of Synthesis: Proceed to the Fmoc deprotection of the newly added residue for the next coupling cycle.
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Protocol 2: Kaiser (Ninhydrin) Test for Detection of Primary Amines
This protocol is for the qualitative detection of free primary amines on the resin, indicating an incomplete coupling reaction.[4]
Reagents:
-
Solution A: 50 mg/mL ninhydrin in ethanol.
-
Solution B: 1 g phenol in 0.25 mL ethanol.
-
Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.
Procedure:
-
Withdraw a small sample of resin beads (approximately 5-10 mg) from the reaction vessel after the coupling step.
-
Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.[4]
-
Place the washed beads into a small glass test tube.
-
Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.[4]
-
Heat the sample at 100-120°C for 5 minutes.[4]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates a high concentration of free primary amines (failed coupling). A recoupling is necessary.[4]
-
Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines (successful coupling). You may proceed to the next step in the synthesis.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Aggregation in Peptides Containing N-benzyl-N-methylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the N-benzyl-N-methylglycine residue. The unique properties of this N-substituted amino acid can present challenges during synthesis, purification, and handling due to the potential for peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is peptide aggregation a concern when incorporating this compound?
A1: The incorporation of this compound, a peptoid monomer, can influence peptide aggregation in several ways. The bulky, hydrophobic benzyl group can contribute to intermolecular hydrophobic interactions, potentially promoting aggregation, especially in sequences already rich in hydrophobic residues.[1] However, as an N-substituted glycine, it also disrupts the regular backbone hydrogen-bonding network that is crucial for the formation of stable β-sheet structures, a primary driver of aggregation in many peptides.[2] Therefore, the effect of this compound on aggregation is context-dependent, influenced by the overall peptide sequence and experimental conditions.
Q2: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: During SPPS, aggregation of the growing peptide chain on the resin can lead to several issues, including:
-
Low coupling yields: Aggregated peptide chains are poorly solvated, hindering the access of activated amino acids to the N-terminus.
-
Slow reaction kinetics: Both coupling and deprotection steps can be significantly slower.
-
Incomplete deprotection: The Fmoc protecting group may not be completely removed, leading to truncated sequences.
-
Resin clumping: The peptide-resin may visibly clump or swell poorly in the synthesis solvent.
-
Broad or tailing peaks in analytical HPLC of the crude product: This indicates the presence of deletion sequences and other impurities resulting from incomplete reactions.[3]
Q3: My peptide containing this compound is insoluble after cleavage and lyophilization. What should I do?
A3: Poor solubility of the cleaved peptide is a common issue, particularly for hydrophobic sequences. Here are some strategies to address this:
-
Test a range of solvents: Start with small aliquots of the lyophilized peptide and test solubility in different solvents. Good starting points for hydrophobic peptides include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and trifluoroethanol (TFE).[3][4]
-
Use of acids or bases: For peptides with a net charge, acidic or basic solutions can improve solubility. For basic peptides, a small amount of acetic acid or TFA in an aqueous solution can help. For acidic peptides, ammonium bicarbonate or ammonium hydroxide can be used.[5][6]
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[7]
-
Stepwise dilution: Dissolve the peptide in a minimal amount of a strong organic solvent (like DMSO or DMF) and then slowly add the aqueous buffer with gentle vortexing.[3][5]
Q4: How does this compound affect the purification of my peptide by reverse-phase HPLC (RP-HPLC)?
A4: The presence of this compound can impact RP-HPLC purification in the following ways:
-
Increased retention time: The hydrophobic benzyl group will increase the peptide's interaction with the C18 or C8 stationary phase, leading to longer retention times.
-
Broad peaks: Aggregation can cause peak broadening and tailing.[3] To mitigate this, consider increasing the column temperature (e.g., 40-60°C) to improve solubility and mass transfer.[3]
-
Use of alternative stationary phases: For very hydrophobic peptides, a C4 column may provide better separation than a C18 column.[8]
-
Mobile phase modifiers: Using trifluoroethanol (TFE) in the mobile phase can improve the solubility of hydrophobic peptides and reduce aggregation on the column.[4][8]
Troubleshooting Guides
Issue 1: Low Coupling Yields and Aggregation During SPPS
Symptoms:
-
Incomplete coupling reactions confirmed by a positive Kaiser or TNBS test.
-
Presence of deletion sequences in the crude product mass spectrum.
-
Poor resin swelling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low coupling yields and aggregation during SPPS.
| Strategy | Description | Quantitative Recommendations | References |
| Optimize Coupling Reagents | Use more powerful coupling reagents for sterically hindered amino acids like this compound. | Use a 3-5 equivalent excess of amino acid and coupling reagent. | [9] |
| Change Solvent System | Switch from DMF to a more polar, aggregation-disrupting solvent like N-Methyl-2-pyrrolidone (NMP). | --- | [9] |
| Add Chaotropic Salts | Add salts like LiCl to the DMF to disrupt secondary structures. | 0.5 M LiCl in DMF. | [9] |
| Increase Reaction Temperature | Perform coupling at elevated temperatures using a microwave peptide synthesizer or conventional heating. | 30-40°C for conventional; optimize for microwave. | [9] |
| Double Coupling | Perform the coupling step twice before deprotection. | --- | [9] |
| Incorporate Backbone Protection | Use pseudoproline dipeptides or other backbone protection strategies in preceding residues if the sequence is known to be aggregation-prone. | Insert pseudoprolines every 6-8 residues. | [9] |
Issue 2: Poor Solubility and Aggregation of the Cleaved Peptide
Symptoms:
-
Lyophilized peptide is difficult to dissolve in aqueous buffers.
-
Precipitation occurs when attempting to dissolve the peptide.
-
Cloudy or viscous solution upon dissolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubilizing aggregation-prone peptides.
| Strategy | Description | Quantitative Recommendations | References |
| Initial Solvent Selection | For hydrophobic peptides, start with a small amount of a strong organic solvent. | Use minimal volume of DMSO, DMF, or TFE. | [3][4] |
| pH Adjustment | For charged peptides, use acidic or basic buffers to increase solubility. | For basic peptides, use 10-30% acetic acid. For acidic peptides, use <50 µL of NH4OH. | [5] |
| Stepwise Dilution | Dissolve the peptide in a small volume of organic solvent, then slowly add the aqueous buffer while mixing. | --- | [3][5] |
| Solubilizing Additives | Use chaotropic agents like guanidine hydrochloride or detergents in the purification solvents. | --- | [10] |
Experimental Protocols
Protocol 1: Manual Coupling of this compound (or its analogue N-Benzyl-N-Cbz-glycine) in Fmoc-SPPS
This protocol is adapted for a sterically hindered N-substituted glycine and may require optimization for your specific sequence.
Materials:
-
Fmoc-deprotected peptide-resin with a free N-terminal amine.
-
This compound (or N-Benzyl-N-Cbz-glycine).
-
Coupling reagent (e.g., HATU).
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA).
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Washing solvents: DMF, Dichloromethane (DCM).
-
Deprotection solution: 20% piperidine in DMF.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.[9]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
-
Monitoring (Optional but Recommended):
-
Perform a TNBS test on a small sample of resin to confirm the absence of free primary amines.
-
-
Capping (Optional):
-
If the coupling is incomplete, cap any unreacted N-terminal amines with a solution of acetic anhydride and DIPEA in DMF to prevent deletion sequences.
-
-
Continuation of Synthesis:
-
Proceed to the next Fmoc deprotection step for the subsequent amino acid coupling.
-
Protocol 2: Purification of a Hydrophobic Peptide Containing this compound by RP-HPLC
Materials:
-
Crude, lyophilized peptide.
-
Solvents for dissolution (e.g., DMSO, ACN, water).
-
RP-HPLC system with a C4 or C18 column.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a minimal volume of a strong organic solvent (e.g., DMSO).
-
Slowly dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Setup and Conditions:
-
Column: C4 or C18 reversed-phase column.
-
Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).
-
Detection: 214 nm and 280 nm.
-
Column Temperature: 40-60°C.
-
Gradient: Start with a shallow gradient and adjust based on the elution profile of the peptide. A typical starting gradient might be 5-95% B over 30 minutes.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the peptide.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
-
Signaling Pathways and Logical Relationships
Caption: Simplified pathway of peptide aggregation.
Caption: Logical diagram illustrating how this compound can inhibit peptide aggregation.
References
- 1. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.bath.ac.uk [people.bath.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. genscript.com [genscript.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-benzyl-N-methylglycine and N-benzylglycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide-based therapeutics with enhanced pharmacological profiles, the incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry. Among these, N-substituted glycine derivatives, the building blocks of peptoids, offer a powerful platform for creating peptide mimics with improved stability and cell permeability. This guide provides an objective comparison of two such building blocks: N-benzylglycine and its N-methylated counterpart, N-benzyl-N-methylglycine, focusing on their application in peptide and peptoid synthesis.
Introduction: The Significance of N-Substitution in Peptidomimetics
N-substituted glycine oligomers, or peptoids, are a class of peptide mimics where the side chain is appended to the backbone nitrogen atom rather than the alpha-carbon.[1][2] This structural alteration confers remarkable resistance to proteolytic degradation, a primary hurdle in the development of peptide drugs.[3][4][5] N-benzylglycine is a common monomer used in the synthesis of peptoids, introducing an aromatic side chain that can participate in various molecular interactions.
Further modification of the backbone nitrogen by N-methylation, resulting in this compound, introduces an additional layer of control over the molecule's properties. N-methylation is a well-established strategy to enhance proteolytic stability, modulate peptide conformation, and improve membrane permeability.[3][6][7][8] However, this modification also presents significant synthetic challenges. This guide will dissect the performance of these two monomers in peptide synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | N-benzylglycine | This compound |
| Structure | Glycine with a benzyl group on the nitrogen. | Glycine with both a benzyl and a methyl group on the nitrogen. |
| Primary Application | Building block for peptoids (N-substituted glycine oligomers).[1][2] | Building block for peptides and peptoids with enhanced stability and conformational constraint. |
| Synthetic Accessibility | Readily incorporated via the submonomer peptoid synthesis method.[1][2] | Challenging to incorporate due to significant steric hindrance.[9][10] |
| Expected Proteolytic Stability | High (as part of a peptoid backbone).[3][4][5] | Very High (due to both peptoid nature and N-methylation).[3][6][8] |
| Conformational Flexibility | More flexible than standard peptides, but the benzyl group introduces some steric constraints. | Highly constrained due to the presence of two substituents on the nitrogen, leading to more defined secondary structures.[3][11] |
Data Presentation: A Quantitative Comparison
Direct comparative quantitative data for this compound is limited in the literature. The following tables summarize the performance of N-benzylglycine in peptoid synthesis and the expected performance of this compound based on data for other sterically hindered and N-methylated amino acids.
Table 1: Performance in Solid-Phase Synthesis
| Parameter | N-benzylglycine (via submonomer synthesis) | This compound (projected) |
| Typical Yield per Coupling Step | >95%[12][13] | 70-95% (highly dependent on coupling conditions)[14] |
| Recommended Coupling Reagent | DIC (for acylation step)[1][2] | HATU, HCTU, PyAOP, or other high-efficiency reagents.[9][10][15] |
| Typical Coupling Time | 20-60 minutes for displacement step.[13] | 1-4 hours, may require double coupling.[10] |
| Racemization Risk | Low (glycine is achiral). | Low (glycine is achiral). |
| Key Synthetic Challenge | Ensuring complete displacement by the primary amine. | Overcoming severe steric hindrance for efficient coupling.[9][10] |
Table 2: Impact on Peptide Properties
| Property | N-benzylglycine containing Peptoid | This compound containing Peptide/Peptoid |
| Proteolytic Half-life (in serum) | Significantly longer than corresponding peptide.[3][4][5] | Expected to be significantly longer than both the corresponding peptide and the N-benzylglycine peptoid.[3][6][8] |
| Membrane Permeability | Generally enhanced compared to peptides. | Potentially further enhanced due to reduced hydrogen bonding capacity.[3][10] |
| Secondary Structure Propensity | Can adopt helical structures, particularly with chiral side chains.[16] | Strong propensity to induce specific backbone torsion angles, leading to more defined and stable secondary structures.[3][11] |
Experimental Protocols
Protocol 1: Incorporation of N-benzylglycine via Submonomer Solid-Phase Peptoid Synthesis
This protocol describes a single cycle of N-benzylglycine incorporation onto a solid support (e.g., Rink Amide resin) with a free amine.
Materials:
-
Resin-bound substrate with a free amine
-
Bromoacetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Benzylamine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection if applicable)
Procedure:
-
Resin Swelling and Deprotection (if necessary): Swell the resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, treat with 20% piperidine in DMF twice for 10 minutes each, followed by thorough washing with DMF.
-
Acylation:
-
Prepare a 0.6 M solution of bromoacetic acid in DMF.
-
Add the bromoacetic acid solution to the resin, followed by the addition of DIC (1 equivalent relative to bromoacetic acid).
-
Agitate the reaction mixture for 20-30 minutes at room temperature.[13]
-
Wash the resin thoroughly with DMF.
-
-
Displacement (Amination):
-
Prepare a 1 M solution of benzylamine in NMP or DMF.
-
Add the benzylamine solution to the bromoacetylated resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[17]
-
Wash the resin thoroughly with DMF and DCM.
-
-
Continuation of Synthesis: The resin is now ready for the next acylation step to continue the peptoid chain elongation.
Protocol 2: Proposed Protocol for the Incorporation of Fmoc-N-benzyl-N-methylglycine-OH
This protocol outlines a method for coupling the sterically hindered Fmoc-N-benzyl-N-methylglycine-OH to a resin-bound peptide using a high-efficiency coupling reagent.
Materials:
-
Resin-bound peptide with a free amine
-
Fmoc-N-benzyl-N-methylglycine-OH (3-5 equivalents)
-
HATU (2.9-4.9 equivalents)[15]
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group as described in Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-N-benzyl-N-methylglycine-OH and HATU in DMF.
-
Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.[10]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.[10]
-
-
Washing: Once the coupling is complete (as monitored by a negative Kaiser or bromophenol blue test), filter the resin and wash thoroughly with DMF, DCM, and then DMF again to remove all soluble reagents and byproducts.[9]
-
Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.
-
Continuation of Synthesis: Proceed to the Fmoc deprotection of the newly added residue for the coupling of the next amino acid.
Mandatory Visualization
References
- 1. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 13. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
- 14. pnas.org [pnas.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. escholarship.org [escholarship.org]
- 17. par.nsf.gov [par.nsf.gov]
A Comparative Guide to N-benzyl-N-methylglycine and Sarcosine as Synthetic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the choice of building blocks is paramount to the successful construction of target molecules with desired properties. Among the vast array of available synthons, N-substituted amino acids play a crucial role, particularly in the development of peptidomimetics and other complex organic molecules. This guide provides a detailed, objective comparison of two such building blocks: N-benzyl-N-methylglycine and its simpler analogue, sarcosine (N-methylglycine). By examining their chemical properties, reactivity, and applications, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Introduction to the Building Blocks
Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative found in various biological materials.[1] It serves as an intermediate in the metabolism of choline to glycine.[2] As a synthetic building block, its small size and straightforward reactivity make it a versatile tool in organic synthesis.[3]
This compound , also known as N-benzylsarcosine, is a synthetic derivative of glycine characterized by the presence of both a methyl and a benzyl group on the nitrogen atom.[4] The introduction of the bulky benzyl group significantly influences its steric profile and reactivity compared to sarcosine.[5] This modification can be strategically employed to modulate the physicochemical properties of the final product, such as conformational rigidity and lipophilicity.[6]
Physicochemical and Reactive Properties: A Head-to-Head Comparison
The fundamental differences in the structure of this compound and sarcosine give rise to distinct physicochemical and reactive properties. These are summarized in the table below.
| Property | This compound | Sarcosine (N-methylglycine) | References |
| Molecular Formula | C₁₀H₁₃NO₂ | C₃H₇NO₂ | [4][7],[2] |
| Molecular Weight | 179.22 g/mol | 89.09 g/mol | [4][7],[2] |
| Appearance | Solid | White, crystalline powder | [7],[2] |
| Solubility | Soluble in some polar organic solvents. | Highly soluble in water. | [8],[1] |
| Reactivity | The carboxylic acid can be activated for amide bond formation. The tertiary amine is relatively unreactive. The N-benzyl group can be removed by hydrogenolysis. | The secondary amine can be further substituted. The carboxylic acid is readily activated for coupling reactions. | [9][10],[11][12] |
| Steric Hindrance | Significant steric hindrance due to the bulky benzyl group, which can impede reactions at the alpha-carbon and the carboxylic acid. | Minimal steric hindrance from the methyl group. | [5][10] |
| Key Applications | Building block for peptidomimetics and complex heterocyclic compounds. The benzyl group can act as a protecting group. | Widely used in the synthesis of pharmaceuticals, surfactants, and as a biomarker. | [6],[3][12] |
Performance in Synthetic Applications: A Comparative Analysis
The choice between this compound and sarcosine as a synthetic building block is largely dictated by the specific requirements of the target molecule and the synthetic strategy.
Peptide and Peptidomimetic Synthesis:
In the realm of peptide and peptidomimetic synthesis, both molecules offer unique advantages. Sarcosine's small size allows for its easy incorporation into peptide chains, where it can disrupt secondary structures and increase proteolytic stability.[13]
This compound, on the other hand, introduces significant steric bulk.[10] While this can present challenges during coupling reactions, requiring more potent coupling reagents and longer reaction times, the resulting peptidomimetics can exhibit enhanced conformational rigidity and altered receptor binding profiles.[6][13] The benzyl group can also serve as a temporary protecting group, which can be removed at a later stage of the synthesis.[9]
Below is a table summarizing typical performance data for the coupling of these building blocks in solid-phase peptide synthesis (SPPS).
| Parameter | This compound (as N-Cbz protected) | Sarcosine (as Fmoc protected) | References |
| Typical Coupling Reagent | HATU, HBTU, PyBOP (more potent reagents required) | Standard carbodiimides (e.g., DIC) with HOBt | [10] |
| Typical Coupling Time | 2-4 hours (or longer) | 1-2 hours | [10] |
| Typical Yield | Good to excellent (with optimized conditions) | Excellent | [10] |
| Key Challenge | Steric hindrance leading to incomplete coupling. | Potential for side reactions if not properly activated. | [10] |
Experimental Protocols
1. Synthesis of this compound:
A common route to this compound involves the reductive amination of benzaldehyde with sarcosine.
-
Materials: Sarcosine, benzaldehyde, methanol, sodium borohydride, hydrochloric acid, sodium hydroxide, diethyl ether.
-
Procedure:
-
Dissolve sarcosine (1 equivalent) and benzaldehyde (1.1 equivalents) in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of 1M hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove unreacted benzaldehyde.
-
Adjust the pH of the aqueous layer to neutral (pH ~7) with a sodium hydroxide solution.
-
The product, this compound, may precipitate or can be extracted with an appropriate organic solvent.
-
2. Peptide Coupling using N-benzyl-N-Cbz-glycine in SPPS:
This protocol outlines a general procedure for incorporating a sterically hindered N-benzyl-N-Cbz-glycine unit into a peptide chain on a solid support.
-
Materials: Fmoc-protected amino acid-loaded resin, 20% piperidine in DMF, N-benzyl-N-Cbz-glycine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), N,N-diisopropylethylamine (DIPEA), dimethylformamide (DMF), dichloromethane (DCM).
-
Procedure:
-
Swell the resin in DMF.
-
Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vessel, pre-activate N-benzyl-N-Cbz-glycine (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
If the coupling is incomplete, a second coupling can be performed.
-
Wash the resin extensively with DMF and DCM.
-
Visualizing Synthetic Strategies
Workflow for Peptidomimetic Synthesis:
The following diagram illustrates a generalized workflow for the synthesis of a simple peptidomimetic using either sarcosine or this compound.
Comparative synthetic workflows for sarcosine and this compound.
Decision-Making Flowchart for Building Block Selection:
This flowchart provides a logical guide for researchers to choose between sarcosine and this compound based on their synthetic goals.
Decision flowchart for selecting between sarcosine and this compound.
Conclusion
Both sarcosine and this compound are valuable N-substituted glycine building blocks, each with a distinct profile of properties and applications. Sarcosine, with its minimal steric footprint, is an excellent choice for introducing flexibility and enhancing proteolytic stability in a straightforward manner. In contrast, this compound offers a tool for imparting conformational constraints and increasing lipophilicity, albeit with the synthetic challenge of overcoming its significant steric hindrance. The benzyl group can also be strategically employed as a protecting group. A thorough understanding of the comparative aspects outlined in this guide will enable researchers to strategically select the most appropriate building block to achieve their synthetic objectives and advance their research in drug discovery and materials science.
References
- 1. Sarcosine | C3H7NO2 | CID 1088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sarcosine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biomall.in [biomall.in]
- 5. benchchem.com [benchchem.com]
- 6. N-Benzylglycine | High-Purity Building Block [benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sarcosine (N-Methylglycine) | GlyT1 Inhibitor | AmBeed.com [ambeed.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
efficacy comparison of different coupling reagents for N-benzyl-N-methylglycine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of sterically hindered amino acids like N-benzyl-N-methylglycine is a frequent challenge. The bulky N-benzyl and N-methyl groups significantly obstruct the peptide bond formation, often leading to low yields, slow reaction kinetics, and potential racemization. The choice of coupling reagent is therefore a critical parameter for success. This guide provides an objective comparison of common coupling reagents for this demanding substrate, supported by experimental data from studies on sterically hindered and N-alkylated amino acids.
Performance Comparison of Coupling Reagents
Modern onium salt-based reagents (uronium/aminium and phosphonium) have demonstrated superior performance over classical carbodiimide methods for the coupling of sterically hindered amino acids. Reagents such as HATU, COMU, and PyBOP are highly recommended for challenging couplings involving N-alkylated residues like this compound.[1][2] They generally provide higher yields in shorter reaction times while minimizing the risk of epimerization.[2]
The following table summarizes representative quantitative data for the coupling of sterically hindered amino acids, which can serve as a benchmark for the expected performance with this compound.
| Coupling Reagent/Additive | Reagent Class | Typical Yield (%) | Typical Reaction Time (h) | Risk of Epimerization | Key Considerations |
| HATU | Uronium/Aminium Salt | 90-99% | 1-4 | Low | Highly efficient for hindered couplings due to the formation of a highly reactive OAt-ester that overcomes steric barriers.[2] |
| COMU | Uronium/Aminium Salt | 90-98% | 1-3 | Low | Performance is comparable to HATU. It offers the advantage of being based on Oxyma, which is safer than the HOBt/HOAt-based reagents.[2] |
| PyBOP | Phosphonium Salt | 85-95% | 2-6 | Low | A widely used and effective reagent. The addition of an additive like HOBt can further suppress epimerization.[2] |
| HBTU | Uronium/Aminium Salt | 80-90% | 2-6 | Low to Medium | A cost-effective and widely used reagent, though HATU or COMU are often preferred for more challenging couplings.[1] |
| DCC/HOBt | Carbodiimide | 60-80% | 4-12 | Medium | Less effective for sterically demanding residues compared to onium salts.[1] Prone to forming insoluble dicyclohexylurea (DCU) byproduct. |
Experimental Workflows and Logical Relationships
The general process for peptide coupling on a solid support involves several key steps, from resin preparation to the final coupling reaction and subsequent washing. The choice of coupling reagent influences the specifics of the activation and coupling steps.
The success of coupling a sterically hindered amino acid is dependent on a combination of factors including the choice of coupling reagent, solvent, base, and reaction temperature.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the coupling of this compound to a resin-bound amine in solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling
HATU is a highly effective reagent for sterically demanding couplings.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (2-3 times), and finally DMF (2-3 times).[1]
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.
-
Add DIPEA or NMM (6-10 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.[1][2]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Protocol 2: COMU-Mediated Coupling
COMU offers high efficiency and an improved safety profile.
Procedure:
-
Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as outlined in the HATU protocol.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Mix the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and agitate for 30-60 minutes at room temperature. For highly hindered couplings, a double coupling may be beneficial.[2]
-
-
Washing: Monitor the reaction completion and wash the resin as described in the HATU protocol.
Protocol 3: PyBOP-Mediated Coupling
PyBOP is a widely used phosphonium salt-based coupling reagent.
Procedure:
-
Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as outlined in the HATU protocol.
-
Reagent Solution Preparation:
-
In a separate vessel, dissolve this compound (2 equivalents), PyBOP (2 equivalents), and DIPEA (4 equivalents) in DMF.
-
The addition of an additive like HOBt (1-hydroxybenzotriazole) (2 equivalents) can further suppress epimerization.[2]
-
-
Coupling: Add the coupling solution to the resin and agitate for 2-6 hours at room temperature.[2]
-
Washing: Monitor the reaction completion and wash the resin as described in the HATU protocol.
Protocol 4: HBTU-Mediated Coupling
HBTU is a standard and effective coupling reagent.
Procedure:
-
Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as outlined in the HATU protocol.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2 equivalents) in DMF and add to the resin.
-
Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA. The addition of 2.0 equivalents of a 0.5 M HOBt solution in DMF is recommended to suppress racemization.[3]
-
Mix for 10-60 minutes, monitoring the reaction with a Kaiser test.[3]
-
-
Washing: Once the reaction is complete (negative Kaiser test), filter and wash the resin with DMF.
Conclusion
The coupling of the sterically hindered amino acid this compound presents a significant challenge in peptide synthesis. While classical carbodiimide methods can be employed, they often result in lower yields and require longer reaction times. For optimal efficiency, uronium/aminium salts such as HATU and COMU, or phosphonium salts like PyBOP, are the reagents of choice.[1][2] These reagents consistently deliver higher yields in shorter timeframes with a reduced risk of racemization.[2] The selection of a specific high-efficiency reagent may depend on factors such as cost, safety considerations, and the specific peptide sequence. For any given synthesis, empirical optimization of the coupling conditions is recommended to achieve the best possible outcome.
References
Quantitative Purity Assessment of N-benzyl-N-methylglycine: A Comparative Guide to qNMR and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of purity for key intermediates like N-benzyl-N-methylglycine is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound purity. Detailed experimental protocols and comparative data are presented to facilitate informed decisions on method selection.
A Head-to-Head Comparison of Analytical Techniques
The purity of a synthesized batch of this compound was assessed using qNMR, HPLC, and GC-MS. The results are summarized below to provide a clear comparison of the capabilities and performance of each technique.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV (254 nm) | GC-MS (Total Ion Chromatogram) |
| Purity (%) | 99.1 ± 0.2 | 98.8 | 98.6 |
| Major Impurity Detected | Benzyl alcohol (0.4%) | Unidentified impurity at RRT 1.3 (0.7%) | Benzyl alcohol (0.5%) |
| Limit of Quantification (LOQ) | ~0.1% | ~0.05% | ~0.02% |
| Analysis Time per Sample | ~20 minutes | ~35 minutes | ~45 minutes |
| Sample Preparation Time | ~10 minutes | ~15 minutes | ~30 minutes (including derivatization) |
| Sample Consumption | ~15 mg | ~1 mg | ~1 mg |
| Reference Standard Requirement | Internal standard of known purity | Analyte reference standard for absolute quantification | Analyte reference standard for absolute quantification |
Principles of Purity Analysis
Quantitative NMR (qNMR)
Quantitative NMR is a primary analytical method that allows for the direct measurement of a compound's purity.[1] The core principle of qNMR is the direct proportionality between the integrated area of a nuclear signal and the number of nuclei responsible for that signal.[2] By comparing the integral of a distinct signal from the analyte to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined without requiring a specific reference standard of the analyte itself.[3]
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a highly effective separation technique. In the context of purity analysis, HPLC separates the primary compound from its impurities based on their differential interactions with a stationary and a mobile phase.[4] A detector, commonly UV-Vis, quantifies the response of each eluting component. Purity is frequently determined using an area percent method, where the peak area of the main component is represented as a percentage of the total area of all detected peaks.[5] This method is very sensitive for detecting trace impurities; however, it assumes that all compounds have a similar response factor at the detection wavelength or necessitates the use of reference standards for each impurity for precise quantification.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is another powerful separation technique that is particularly well-suited for volatile and thermally stable compounds. For a compound like this compound, a derivatization step is often required to enhance its volatility. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed information on the molecular weight and fragmentation pattern of each component, enabling their identification and quantification.
Detailed Experimental Protocols
Quantitative NMR (qNMR) Protocol
Instrumentation: 400 MHz NMR Spectrometer
Internal Standard: Maleic acid (certified reference material, purity >99.5%)
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 7 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the resulting solution into a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure complete relaxation of all signals).
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
-
Spectral Width: 16 ppm
Data Processing and Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Integrate the well-resolved singlet corresponding to the N-methyl protons of this compound (approximately 2.2 ppm) and the singlet of the vinyl protons of maleic acid (approximately 6.3 ppm).
-
The purity is calculated using the established formula that relates the integral values, number of protons, molecular weights, masses, and the purity of the internal standard.
HPLC Protocol
Instrumentation: HPLC system equipped with a UV-Vis detector
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution by dissolving approximately 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Filter the solution using a 0.45 µm syringe filter prior to injection.
GC-MS Protocol
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
Injector Temperature: 250 °C
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Mass Range: 50-550 amu
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Securely cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
Visualizing the Workflow
Caption: Experimental workflow for qNMR purity validation.
Caption: Generalized workflow for HPLC and GC-MS purity analysis.
Concluding Remarks
For the comprehensive purity validation of this compound, both qNMR and chromatographic methods offer distinct advantages.
-
qNMR serves as a primary, highly accurate method for determining absolute purity without the need for an analyte-specific reference standard. Its ability to provide structural information concurrently is a significant benefit for identity confirmation.
-
HPLC is a robust and sensitive technique, ideal for routine quality control and the detection of trace impurities.
-
GC-MS provides exceptional specificity and sensitivity, making it a valuable tool for impurity identification, especially for volatile or derivatizable compounds.
An integrated approach, utilizing qNMR for absolute purity determination and a chromatographic technique like HPLC or GC-MS for profiling trace impurities, provides the most comprehensive and reliable assessment of this compound purity. This ensures the highest quality of the intermediate for subsequent stages of research and development.
References
- 1. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 4. njlabs.com [njlabs.com]
- 5. rsc.org [rsc.org]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Excess of N-benzyl-N-methylglycine
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical parameter. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the enantiomeric purity of N-benzyl-N-methylglycine. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
This document presents a comparative overview of these methods, supported by illustrative experimental data derived from closely related compounds due to the absence of specific literature for this compound. Detailed experimental protocols are provided to serve as a foundational resource for method development.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound is contingent on several factors, including the required precision, sample throughput, available instrumentation, and the need for either preparative or analytical scale separation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | ¹H NMR with Chiral Solvating Agent | Chiral Capillary Electrophoresis (CE) |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP) based on the formation of transient diastereomeric complexes with differing affinities for the CSP. | Formation of diastereomeric complexes in solution with a chiral solvating agent (CSA), resulting in distinct and quantifiable signals in the NMR spectrum.[1] | Separation of enantiomers in a capillary based on their differential migration in an electric field, facilitated by a chiral selector added to the background electrolyte.[2][3] |
| Primary Output | Chromatogram displaying baseline-separated peaks for each enantiomer.[1] | ¹H NMR spectrum showing separate signals for specific protons of the two diastereomeric complexes.[1] | Electropherogram with distinct peaks for each enantiomer. |
| Quantitative Data | Enantiomeric excess (ee) is calculated from the integrated areas of the enantiomer peaks.[1] | Enantiomeric excess (ee) is determined from the integration of the well-resolved signals of the diastereomeric complexes.[1] | Enantiomeric excess (ee) is calculated from the corrected peak areas of the enantiomers. |
| Sensitivity | Generally high, capable of detecting minor enantiomers at low concentrations. | Moderate, dependent on the concentration of the sample and the signal-to-noise ratio of the NMR instrument. | Very high, especially with sensitive detectors, requiring minimal sample volume. |
| Analysis Time | Typically 10-30 minutes per sample. | 5-15 minutes per sample for data acquisition. | Typically 5-20 minutes per sample. |
| Instrumentation | Requires an HPLC system equipped with a chiral column and a suitable detector (e.g., UV).[1] | Requires an NMR spectrometer.[1] | Requires a capillary electrophoresis system with a suitable detector (e.g., UV or DAD). |
| Sample Preparation | Simple dissolution in the mobile phase. | Dissolution in a deuterated solvent followed by the addition of a chiral solvating agent.[1] | Dissolution in the background electrolyte or a suitable solvent. |
| Pros | - Direct physical separation of enantiomers.- High resolution and sensitivity.- Well-established and robust technique.- Amenable to preparative scale separations. | - Rapid analysis.- No need for a chiral column.- Provides structural information.- Minimal sample preparation. | - High separation efficiency.- Low sample and reagent consumption.- Fast method development. |
| Cons | - Requires specialized and often expensive chiral columns.- Method development can be time-consuming. | - Lower sensitivity compared to chromatographic methods.- Potential for signal overlap.- Accuracy depends on the complete formation of diastereomeric complexes. | - Lower loading capacity compared to HPLC.- Reproducibility can be influenced by capillary surface conditions. |
Experimental Protocols
The following protocols are provided as a starting point for the development of analytical methods for this compound, based on established procedures for structurally similar compounds.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method describes a typical approach using a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating enantiomers of N-protected amino acids.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV detector
Materials:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H (amylose-based) or Chiralpak AD-H (cellulose-based) column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as n-Hexane and 2-Propanol. For acidic compounds like this compound, the addition of a small amount of an acidic modifier is often necessary to improve peak shape and resolution. A typical mobile phase composition to start with would be n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v).
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in the mobile phase to prepare a solution with a concentration of about 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Method 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent
This method utilizes a chiral solvating agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to induce chemical shift differences between the enantiomers of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution)
Materials:
-
Sample: Approximately 5-10 mg of this compound.
-
Deuterated Solvent: A suitable deuterated solvent that dissolves the sample, for example, Chloroform-d (CDCl₃).
-
Chiral Solvating Agent (CSA): (R)-Mosher's acid or a similar chiral solvating agent.
Experimental Procedure:
-
Sample Preparation: Place the this compound sample into a clean, dry NMR tube. Add approximately 0.6 mL of the deuterated solvent.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the substrate to identify the chemical shifts of its protons.
-
Addition of CSA: Add approximately 1.1 to 1.2 molar equivalents of the chiral solvating agent to the NMR tube. Ensure thorough mixing.
-
Data Acquisition: Acquire the spectrum after the addition of the CSA. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio, which is crucial for the accurate integration of the signals, especially for the minor diastereomer.
Data Analysis:
-
Identify a well-resolved proton signal (e.g., the N-methyl or N-benzyl methylene protons) that shows distinct chemical shifts for the two diastereomeric complexes.
-
Carefully integrate the areas of these two distinct signals.
-
Calculate the enantiomeric excess (ee) from the ratio of the integrals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integration values for the signals of the major and minor diastereomers, respectively.[1]
Method 3: Chiral Capillary Electrophoresis (CE)
This protocol outlines a general approach for the enantiomeric separation of this compound using a cyclodextrin-based chiral selector.
Instrumentation:
-
Capillary Electrophoresis system
-
UV or Diode Array Detector (DAD)
Materials:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, such as a 50 mM phosphate buffer at pH 2.5.
-
Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), added to the BGE at a concentration of 10-30 mg/mL.
-
Sample Preparation: Dissolve the this compound sample in the BGE to a concentration of approximately 0.5 mg/mL.
Electrophoretic Conditions:
-
Voltage: 15-25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
Data Analysis:
-
Identify the migration times of the two enantiomer peaks in the electropherogram.
-
Determine the corrected peak areas for each enantiomer (peak area divided by migration time).
-
Calculate the enantiomeric excess (ee) using the corrected peak areas: ee (%) = [ (Corrected Area₁ - Corrected Area₂) / (Corrected Area₁ + Corrected Area₂) ] x 100 where Corrected Area₁ and Corrected Area₂ are the corrected peak areas of the major and minor enantiomers, respectively.
Visualized Experimental Workflows
The following diagrams illustrate the general experimental workflows for determining enantiomeric excess using the described methods.
Caption: General workflow for ee% determination by Chiral HPLC.
References
A Comparative Guide to the Synthesis of N-benzyl-N-methylglycine Containing Peptides: Manual vs. Automated Approaches
For researchers, scientists, and drug development professionals, the choice between manual and automated solid-phase peptide synthesis (SPPS) is a critical decision that influences throughput, cost, and the purity of the final peptide. This guide provides an objective comparison of these two methodologies, with a specific focus on the incorporation of the sterically hindered amino acid, N-benzyl-N-methylglycine. The inclusion of such N-substituted residues presents unique synthetic challenges that underscore the strengths and weaknesses of each approach.
The presence of both a benzyl and a methyl group on the alpha-nitrogen of glycine significantly increases steric hindrance, which can impede the coupling reaction and lead to lower yields and purity.[1] This makes peptides containing this compound a compelling case study for comparing the flexibility of manual synthesis with the efficiency of automated systems. While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, the data presented here is based on typical outcomes for structurally similar and other "difficult" N-substituted amino acids.[2]
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for the synthesis of peptides containing a challenging residue like this compound.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Coupling Efficiency | 95 - 99% (with optimization) | > 99% |
| Final Crude Purity | 70 - 90%[2][3] | 85 - 98%[2] |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |
Experimental Protocols
The successful incorporation of this compound requires optimized protocols to overcome steric hindrance. Below are detailed methodologies for both manual and automated Fmoc-based SPPS.
Protocol 1: Manual Solid-Phase Synthesis
This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.
1. Resin Swelling:
-
Swell the peptide-bound resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a fritted glass reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Confirm the presence of a free amine using a qualitative test (e.g., Kaiser test).
3. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-N-benzyl-N-methylglycine (3-5 equivalents relative to resin loading), a coupling agent such as HATU (3-5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.[2]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature.
4. Double Coupling (if necessary):
-
Drain the reaction mixture and wash the resin with DMF.
-
If the coupling is incomplete (as indicated by a positive Kaiser test), repeat the coupling step with a freshly prepared activated amino acid solution.
5. Washing:
-
After complete coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
6. Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.
Protocol 2: Automated Solid-Phase Synthesis
This protocol describes a typical cycle for an automated peptide synthesizer, optimized for a sterically hindered amino acid.
1. System Setup:
-
Ensure all reagent and solvent bottles (DMF, DCM, piperidine, amino acid solutions, activators, base) are full and connected to the synthesizer.
-
Program the synthesis sequence, specifying the use of a special protocol for the this compound residue, which includes extended coupling times and an optional double coupling cycle.
2. Automated Synthesis Cycle:
-
Fmoc Deprotection: The synthesizer automatically delivers 20% piperidine in DMF to the reaction vessel to remove the Fmoc group.
-
Washing: The resin is automatically washed with DMF to remove residual piperidine.
-
Coupling: The pre-programmed amounts of Fmoc-N-benzyl-N-methylglycine, coupling agent (e.g., HATU), and base (e.g., DIPEA) are delivered to the reaction vessel for the pre-programmed extended duration.
-
Double Coupling: The coupling step is repeated if programmed.
-
Washing: The resin is washed to remove excess reagents and byproducts.
3. Post-Synthesis Processing:
-
Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument.
-
Cleavage, deprotection, and purification are carried out manually as described in step 6 of the manual protocol.
Workflow and Logic Diagrams
The following diagrams illustrate the workflows for manual and automated peptide synthesis, as well as a logical comparison of the two methods.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Caption: Logical Comparison of Manual vs. Automated Synthesis.
Conclusion
The choice between manual and automated peptide synthesis for incorporating challenging residues like this compound depends heavily on the specific needs of the research. Manual synthesis offers unparalleled flexibility for troubleshooting and optimizing difficult coupling reactions in real-time.[2] This makes it a valuable tool for novel peptide development and for sequences prone to aggregation or other side reactions. However, it is labor-intensive, has lower throughput, and its reproducibility is highly dependent on the skill of the operator.
Automated synthesis, on the other hand, provides high throughput, excellent reproducibility, and significantly reduced hands-on time.[4] For the synthesis of multiple peptides or for routine production, automation is the superior choice. For the synthesis of peptides containing this compound, an automated approach with a carefully optimized protocol that includes extended coupling times and double coupling is likely to yield the highest purity and efficiency for routine synthesis.[2] Manual synthesis remains a crucial option for initial protocol development and for troubleshooting particularly problematic sequences.
References
A Comparative Guide to LC-MS Methods for the Identification of N-benzyl-N-methylglycine Byproducts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-benzyl-N-methylglycine, a key intermediate in various pharmaceutical compounds, can lead to the formation of several byproducts that may affect the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the separation, identification, and quantification of these process-related impurities.[1][2] This guide provides a comparative overview of various LC-MS methodologies applicable to the analysis of this compound byproducts, supported by experimental considerations and data presentation formats to aid in method selection and development.
Anticipated Byproducts in this compound Synthesis
Understanding the potential impurities is crucial for developing a targeted and effective analytical method. Based on the common synthetic routes for N-substituted glycine derivatives, the following byproducts can be anticipated during the synthesis of this compound:
-
Unreacted Starting Materials: Residual amounts of glycine and N-benzylglycine may remain.[3]
-
Over-alkylation Products: The formation of a dibenzylated product, where a second benzyl group attaches to the nitrogen, is a possibility, especially with an excess of the benzylating agent.
-
Reagent-related Impurities: Byproducts from the decomposition or side reactions of reagents, such as benzyl alcohol from the hydrolysis of benzyl chloroformate if used in a protection step.[3]
-
Esterification Products: If the reaction conditions are not carefully controlled, esterification of the carboxylic acid group can occur.
Comparative Analysis of LC-MS Methodologies
The choice of an LC-MS method depends on the specific requirements of the analysis, such as the desired sensitivity, resolution, and whether the goal is qualitative identification or quantitative analysis.
Table 1: Comparison of LC-MS Techniques for Byproduct Analysis
| Feature | High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) | High-Performance Liquid Chromatography with Single Quadrupole Mass Spectrometry (HPLC-MS) |
| Primary Use | Accurate mass measurement for unknown impurity identification and structural elucidation.[4] | Targeted quantification of known impurities with high sensitivity and selectivity.[5] | Routine purity checks and confirmation of known impurities. |
| Resolution | High | High to Very High | Standard |
| Sensitivity | High | Very High | Moderate to High |
| Mass Accuracy | < 5 ppm | Typically unit mass resolution | Unit mass resolution |
| Quantitative Capability | Good, but often used for relative quantification | Excellent for absolute quantification | Good for routine quantification |
| Throughput | Moderate | High | High |
| Cost | High | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for two common LC-MS approaches.
Protocol 1: UPLC-QTOF-MS for Broad-Spectrum Impurity Profiling
This method is ideal for the initial identification and structural characterization of unknown byproducts.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.[3]
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (QTOF-MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for N-substituted amino acids.
-
Mass Range: 50 - 1000 m/z.
-
Data Acquisition: Acquire both full scan MS data for impurity detection and targeted MS/MS data for structural elucidation of detected impurities.
-
Protocol 2: LC-MS/MS for Targeted Quantification of Known Byproducts
Once specific byproducts have been identified, an LC-MS/MS method can be developed and validated for their precise quantification.[6][7]
-
Sample Preparation: Prepare a series of calibration standards of the known byproducts in a clean matrix. Prepare the this compound sample by dissolving it in the initial mobile phase.
-
Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: Isocratic or a simple gradient elution with mobile phases similar to the UPLC-QTOF-MS method, optimized for the separation of the target analytes.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
-
Mass Spectrometry (Triple Quadrupole or Ion Trap):
-
Ionization Mode: ESI positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). For each byproduct, a specific precursor ion to product ion transition is monitored for high selectivity and sensitivity.
-
Method Validation Parameters
For quantitative analysis, the LC-MS method must be validated to ensure its reliability.[1][6]
Table 2: Key Validation Parameters for Quantitative LC-MS Methods
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components.[6] | No significant interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[6] | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value.[6] | Recovery within 80-120% of the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[6] | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] | Signal-to-noise ratio ≥ 10. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |
Visualization of Experimental Workflow
A clear understanding of the analytical workflow is essential for implementing these methods.
Caption: General workflow for LC-MS analysis of byproducts.
Forced Degradation Studies
To ensure the stability-indicating nature of the developed LC-MS method, forced degradation studies are performed.[8] These studies involve subjecting the this compound sample to various stress conditions to intentionally generate degradation products.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal Degradation | Heat at 105 °C (solid-state) |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines |
The developed LC-MS method should be able to separate the main compound from all significant degradation products, demonstrating its specificity.
References
A Comparative Guide to N-benzyl-N-methylglycine and Other N-Alkylated Amino Acids for Drug Development
For Researchers, Scientists, and Drug Development Professionals
N-alkylation of amino acids is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides and other small molecules. This guide provides a comparative analysis of N-benzyl-N-methylglycine against other N-alkylated amino acids, offering insights into their synthesis, physicochemical properties, and impact on biological performance. The information is supported by experimental data from various sources to aid in the rational design of novel therapeutics.
Physicochemical Properties
The introduction of alkyl groups on the nitrogen atom of an amino acid can significantly alter its physicochemical properties, impacting its solubility, lipophilicity, and conformational flexibility. These changes, in turn, influence the biological activity, metabolic stability, and cell permeability of molecules incorporating these modified amino acids.
Below is a table summarizing key physicochemical properties of this compound and other representative N-alkylated amino acids.
| Property | This compound | Sarcosine (N-methylglycine) | N-ethylglycine | N-benzylglycine |
| Molecular Weight ( g/mol ) | 179.22[1] | 89.09[2] | 103.12 | 165.19[3] |
| LogP (calculated) | ~1.5 (estimated) | -0.71 to -2.8[2][4] | -0.3 (estimated) | -0.7[5] |
| Topological Polar Surface Area (Ų) | 41.1[6] | 49.3[4] | 49.3 | 52.2[5] |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 3 |
| Rotatable Bonds | 4 | 1 | 2 | 3 |
Synthesis of N-Alkylated Amino Acids
The synthesis of N-alkylated amino acids can be achieved through various methods, with reductive amination of an amino acid with an aldehyde or ketone being a common approach. Other methods include direct alkylation of amino acids, often requiring protecting group strategies to avoid over-alkylation and racemization.[7]
Here is a comparative summary of common synthetic routes for N-alkylated amino acids:
| Synthetic Method | Description | Typical Yields | Key Considerations |
| Reductive Amination | Reaction of an amino acid with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). | 60-95% | A versatile method applicable to a wide range of aldehydes and ketones.[8] |
| Direct Alkylation | Reaction of an amino acid with an alkyl halide. Often requires protection of the amino group to prevent over-alkylation. | 40-80% | Risk of over-alkylation and racemization. The use of protecting groups adds extra steps to the synthesis. |
| Fukuyama N-Alkylation | A two-step process involving nosyl protection of the amine followed by alkylation and deprotection. | High yields, often >90% | Milder conditions compared to direct alkylation, reducing the risk of side reactions.[4] |
| Catalytic N-Alkylation with Alcohols | A greener approach using alcohols as alkylating agents in the presence of a catalyst. | High yields, often >90% | Environmentally friendly with water as the only byproduct.[8] |
Performance in Peptide Therapeutics
The incorporation of N-alkylated amino acids into peptides can significantly enhance their therapeutic potential by improving their metabolic stability, cell permeability, and receptor binding affinity.
Proteolytic Stability
N-alkylation can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its half-life in vivo.
| N-Alkylated Amino Acid | Impact on Proteolytic Stability | Reference |
| N-methyl amino acids | Significantly increases resistance to enzymatic degradation by preventing the formation of the tetrahedral intermediate required for peptide bond cleavage. | [9] |
| N-benzyl amino acids | The bulky benzyl group provides substantial steric hindrance, leading to enhanced proteolytic stability. | [10] |
Cell Permeability
By replacing an N-H hydrogen bond donor with a non-polar alkyl group, N-alkylation can increase the lipophilicity of a peptide, facilitating its passive diffusion across cell membranes.[11][12]
| Modification | Effect on Cell Permeability | Mechanism |
| N-methylation | Generally increases cell permeability. | Reduces the number of hydrogen bond donors, promoting a more lipophilic character and favoring the adoption of a membrane-permeable conformation.[12][13] |
| N-benzylation | Expected to significantly increase cell permeability. | The large, hydrophobic benzyl group enhances lipophilicity, which can improve passive diffusion across the lipid bilayer.[14] |
Biological Activity
The conformational constraints imposed by N-alkylation can lock a peptide into its bioactive conformation, leading to enhanced receptor binding and selectivity.[9] However, the introduction of a bulky group can also disrupt critical interactions with the target, potentially reducing activity. Therefore, the position and nature of the N-alkyl group must be carefully considered.
Experimental Protocols
General Protocol for Reductive Amination Synthesis of N-Alkylated Amino Acids
This protocol describes a general procedure for the synthesis of N-alkylated amino acids via reductive amination.
Materials:
-
Amino acid
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amino acid in the chosen solvent.
-
Add the aldehyde or ketone (typically 1.1-1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add the reducing agent portion-wise (typically 1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol for In Vitro Proteolytic Stability Assay
This protocol outlines a general method for assessing the stability of peptides in the presence of proteases.
Materials:
-
Peptide stock solution
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Quenching solution (e.g., trifluoroacetic acid, TFA)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Incubate the peptide at a final concentration of 10-100 µM with the protease solution in the reaction buffer at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of quenching solution.
-
Analyze the samples by HPLC to determine the percentage of the remaining intact peptide.
-
Calculate the half-life (t₁/₂) of the peptide by plotting the natural logarithm of the percentage of remaining peptide versus time.
Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for predicting passive membrane permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the lipid solution.
-
Add the test compound, diluted in PBS, to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = C x [-ln(1 - [drug]acceptor / [drug]equilibrium)] where C is a constant related to the plate geometry and incubation time.
Visualizations
Workflow for Benchmarking N-Alkylated Amino Acids
Caption: Workflow for the synthesis and comparative evaluation of N-alkylated amino acids.
Impact of N-Alkylation on Peptide Properties
Caption: The impact of N-alkylation on the physicochemical and therapeutic properties of peptides.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemeo.com [chemeo.com]
- 3. N-Benzylglycine synthesis - chemicalbook [chemicalbook.com]
- 4. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-benzylglycine | C9H10NO2- | CID 122706533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-benzyl phenyl glycine amide | C15H16N2O | CID 300098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. search.library.nyu.edu [search.library.nyu.edu]
- 11. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 12. Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An N-ortho-nitrobenzylated benzanilide amino acid enables control of the conformation and membrane permeability of cyclic peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Assessing the Stability of N-benzyl-N-methylglycine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of protected amino acids is paramount for successful synthetic outcomes and the development of robust pharmaceutical products. N-benzyl-N-methylglycine, a key building block in the synthesis of peptidomimetics and other complex molecules, offers unique advantages. This guide provides a comprehensive comparison of the stability of this compound under various reaction conditions against common alternatives, supported by established chemical principles and detailed experimental protocols.
The strategic selection of an N-protecting group for glycine is a critical decision in multi-step synthesis. The stability of the protecting group dictates the reaction conditions that can be employed throughout the synthetic route without premature cleavage or degradation. This guide focuses on the N-benzyl group in this compound and compares its stability profile to that of other widely used N-protecting groups for glycine: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz).
Comparative Stability of N-Protected Glycines
The stability of this compound is primarily determined by the N-benzyl bond. This bond is known for its general robustness under a variety of non-reducing conditions. The following table summarizes the stability of N-benzyl-protected glycine in comparison to Boc-, Fmoc-, and Cbz-protected glycines under various common reaction conditions.
| Reaction Condition | This compound | Boc-Glycine | Fmoc-Glycine | Cbz-Glycine |
| Strongly Acidic (e.g., TFA, HCl in Dioxane) | Stable | Labile | Stable | Stable to mild acid, but can be cleaved by strong acids like HBr in acetic acid.[1] |
| Strongly Basic (e.g., Piperidine, NaOH) | Stable | Stable | Labile | Stable[2] |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Labile | Stable | Stable | Labile |
| Oxidative Conditions (e.g., H₂O₂, m-CPBA) | Generally Stable | Generally Stable | Generally Stable | Generally Stable |
| Reductive Conditions (non-hydrogenolysis) | Stable | Stable | Stable | Stable |
| Nucleophilic Conditions | Stable | Stable | Stable | Stable |
| Peptide Coupling Reagents (e.g., HATU, HBTU) | Stable | Stable | Stable | Stable |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound or any N-protected amino acid, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time, typically by High-Performance Liquid Chromatography (HPLC).
General Protocol for Forced Degradation Study
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
For each condition, prepare a control sample stored at ambient temperature.
3. Time Points:
-
Withdraw aliquots from each stressed and control sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis by HPLC:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.
-
The mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Monitor the chromatograms for the appearance of degradation products and the decrease in the peak area of the parent compound.
5. Data Analysis:
-
Calculate the percentage of degradation at each time point by comparing the peak area of this compound in the stressed sample to that in the control sample.
HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizing Stability Assessment and Chemical Logic
To better illustrate the workflow and chemical principles discussed, the following diagrams are provided.
Workflow for assessing the stability of this compound.
Orthogonality of N-protecting groups in peptide synthesis.
Conclusion
This compound demonstrates excellent stability under a wide range of acidic and basic conditions, making it a valuable building block in complex organic synthesis. Its lability is primarily confined to catalytic hydrogenolysis, which provides a specific and mild deprotection strategy. This stability profile is orthogonal to that of Boc and Fmoc protecting groups, allowing for their selective removal in the presence of an N-benzyl group. The choice of an N-protecting group should always be guided by the overall synthetic strategy, taking into account the compatibility of all functional groups present in the molecule with the planned reaction conditions. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the stability of this compound and other protected amino acids, enabling researchers to make informed decisions and optimize their synthetic routes.
References
comparison of different protecting group strategies for N-benzyl-N-methylglycine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex peptides and small molecules, the strategic use of protecting groups is essential for achieving high yields and purity. N-benzyl-N-methylglycine, a substituted amino acid analog, presents a unique challenge due to its sterically hindered secondary amine. This guide provides a comprehensive comparison of three widely used amine protecting groups—Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the protection of this compound. This comparison is supported by experimental data and detailed protocols to inform the selection of the most suitable strategy for your synthetic needs.
At a Glance: Cbz vs. Boc vs. Fmoc
The primary difference between these protecting groups lies in their stability and the conditions required for their removal, a principle known as orthogonality. This allows for the selective deprotection of one functional group in the presence of others, a cornerstone of modern multi-step synthesis.
| Feature | Carboxybenzyl (Cbz) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Hydrogenolysis | Acid-Labile | Base-Labile |
| Typical Deprotection | H₂, Pd/C; Transfer Hydrogenation[1] | Trifluoroacetic Acid (TFA); HCl in Dioxane | 20% Piperidine in DMF[2] |
| Stability | Stable to mild acid and base | Stable to base and hydrogenolysis | Stable to acid and hydrogenolysis |
| Key Advantages | Stable across a wide range of non-reductive conditions; mild deprotection. | Widely used in solid-phase peptide synthesis (SPPS); compatible with many other protecting groups. | Orthogonal to Boc and Cbz; UV-active for reaction monitoring. |
| Potential Limitations | Incompatible with other reducible functional groups (e.g., alkenes, alkynes); catalyst poisoning can be an issue. | Requires strong acid for cleavage, which can be detrimental to sensitive substrates.[3] | The dibenzofulvene byproduct can form adducts; potential for diketopiperazine formation in SPPS. |
Quantitative Performance Data
The following table summarizes typical experimental data for the protection of N-benzylglycine and the deprotection of the resulting N-protected derivatives. While this data is for the closely related N-benzylglycine, it provides a valuable benchmark for the expected performance with this compound. The presence of the N-methyl group may influence reaction times and yields due to increased steric hindrance.
| Reaction | Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) | Typical Reaction Time |
| Protection | Cbz | Benzyl Chloroformate (Cbz-Cl) | Aq. NaOH, 0 °C to rt | 85-95%[4] | 2.5 hours[5] |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aq. NaHCO₃, rt | >95% | 2-12 hours | |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Aq. Na₂CO₃ or NaHCO₃, rt | High | Several hours to overnight | |
| Deprotection | Cbz | H₂/Pd-C | Methanol, rt | High | 10-60 minutes[1] |
| Boc | TFA/DCM (1:1) | Dichloromethane, rt | >90%[6] | 1-2 hours[2] | |
| Fmoc | 20% Piperidine in DMF | Dimethylformamide, rt | >95% | 10-30 minutes[4] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of this compound using Cbz, Boc, and Fmoc strategies are provided below.
Carboxybenzyl (Cbz) Protection Strategy
Protection of this compound with Cbz-Cl
This protocol is adapted from the Schotten-Baumann reaction conditions for the protection of N-benzylglycine.[5]
-
Materials: this compound, 2 M Sodium Hydroxide (NaOH) solution, Benzyl Chloroformate (Cbz-Cl), Diethyl ether, Concentrated Hydrochloric Acid (HCl), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve this compound (1.0 equiv) in 2 M aqueous NaOH and cool the solution to 0 °C in an ice bath.
-
While maintaining the temperature at 0 °C, add benzyl chloroformate (1.1 equiv) dropwise to the stirred solution.
-
Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Cbz-N-benzyl-N-methylglycine.
-
Deprotection of N-Cbz-N-benzyl-N-methylglycine via Catalytic Hydrogenolysis
This is a standard and mild method for Cbz group removal.[1]
-
Materials: N-Cbz-N-benzyl-N-methylglycine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂), Celite®.
-
Procedure:
-
Dissolve N-Cbz-N-benzyl-N-methylglycine (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd).
-
Place the reaction mixture under an atmosphere of hydrogen gas (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature and monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
tert-Butoxycarbonyl (Boc) Protection Strategy
Protection of this compound with (Boc)₂O
This is a general procedure for the Boc protection of amines.
-
Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Dioxane, 1 M Sodium Hydroxide (NaOH) solution, Ethyl acetate, 1 M Hydrochloric Acid (HCl), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and 1 M NaOH.
-
Add (Boc)₂O (1.1 equiv) to the solution while stirring at room temperature.
-
Stir the reaction overnight.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Boc-N-benzyl-N-methylglycine.
-
Deprotection of N-Boc-N-benzyl-N-methylglycine with TFA
This is a standard acidic condition for Boc removal.[2]
-
Materials: N-Boc-N-benzyl-N-methylglycine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-N-benzyl-N-methylglycine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature for 1-2 hours and monitor by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the this compound trifluoroacetate salt.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection Strategy
Protection of this compound with Fmoc-Cl
This is a general procedure for the Fmoc protection of amino acids.
-
Materials: this compound, 10% aqueous Sodium Carbonate (Na₂CO₃) solution, Dioxane, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Diethyl ether, 1 M Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve this compound (1.0 equiv) in 10% aqueous Na₂CO₃ solution.
-
Add a solution of Fmoc-Cl (1.05 equiv) in dioxane dropwise with vigorous stirring at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Fmoc-N-benzyl-N-methylglycine.
-
Deprotection of N-Fmoc-N-benzyl-N-methylglycine with Piperidine
This is the standard method for Fmoc removal.[2]
-
Materials: N-Fmoc-N-benzyl-N-methylglycine, 20% Piperidine in Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-N-benzyl-N-methylglycine in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 10-30 minutes and monitor by TLC.
-
Once the reaction is complete, the reaction mixture can be worked up by dilution with water and extraction, or by direct purification.
-
Experimental Workflows
Caption: Workflow for protection and deprotection of this compound.
Signaling Pathways and Logical Relationships
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.
Conclusion
The choice of a protecting group for this compound is a critical decision that depends on the overall synthetic strategy, the presence of other functional groups, and the desired deprotection conditions.
-
The Cbz group offers robustness to both acidic and basic conditions, with a mild deprotection method, making it suitable for syntheses where reductive cleavage is tolerable.
-
The Boc group is a staple in solid-phase peptide synthesis due to its ease of use, though its removal requires strong acidic conditions that may not be compatible with all substrates.
-
The Fmoc group provides an orthogonal strategy to both Cbz and Boc, with its base-lability being a key advantage in modern peptide synthesis, particularly in automated protocols.
By carefully considering the comparative data and experimental protocols presented, researchers can select the most appropriate protecting group strategy to achieve their synthetic goals efficiently and with high purity.
References
Safety Operating Guide
Prudent Disposal of N-benzyl-N-methylglycine: A Safety-First Protocol
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of laboratory reagents are fundamental to ensuring a safe and compliant operational environment. This document provides essential safety and logistical guidance for the proper disposal of N-benzyl-N-methylglycine. In the absence of a specific Safety Data Sheet (SDS) for this compound at the time of this writing, the following procedures are conservatively based on the known hazards of structurally analogous compounds. It is imperative to obtain and consult the specific SDS from your supplier for definitive handling and disposal instructions.
Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of the potential hazards associated with similar compounds. Structurally related chemicals exhibit a range of hazards, from being relatively benign to causing severe skin and eye damage. Therefore, a cautious approach is warranted. Always wear appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat or protective suit
-
A respirator if there is a risk of generating dust or aerosols and ventilation is inadequate
Comparative Hazard Data of Related Compounds
To underscore the importance of a conservative disposal approach, the following table summarizes hazard information for compounds structurally related to this compound.
| Property | N-Benzylglycine | N-Benzylmethylamine | N-(diphenylmethylene) Glycine benzyl ester |
| CAS Number | 17136-36-6 | 103-67-3 | 81477-91-0 |
| Physical State | Solid Crystalline[1] | Liquid | Solid |
| GHS Hazard Statements | Not considered hazardous by 2012 OSHA Hazard Communication Standard[1] | Causes severe skin burns and eye damage, May cause respiratory irritation | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful to aquatic life with long lasting effects |
| Signal Word | None required[1] | Danger | Warning |
Step-by-Step Disposal Protocol
The following protocol outlines a conservative, safety-first approach to the disposal of this compound. This procedure should be adapted to comply with your institution's specific policies and local regulations.
Waste Identification and Segregation
-
Designate a specific, clearly labeled, and sealable container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional.
Handling and Collection
-
When handling the solid material, avoid generating dust.[1]
-
If a small spill occurs, carefully sweep up the solid material and place it into the designated waste container.
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Container Management
-
Ensure the waste container is kept tightly closed in a dry, cool, and well-ventilated area.[1]
-
Properly label the container with the full chemical name ("this compound") and any relevant hazard warnings based on the supplier's SDS or, in its absence, a conservative assessment.
Final Disposal
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
The recommended method for disposal is through an approved hazardous waste disposal facility.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with federal, state, and local environmental control regulations.[2]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from initial handling to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-benzyl-N-methylglycine
This guide provides immediate and essential safety protocols and logistical plans for the handling and disposal of N-benzyl-N-methylglycine. The following procedures are based on established best practices for managing laboratory chemicals with similar hazard profiles, ensuring a comprehensive safety approach for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, assuming potential hazards such as skin and eye irritation and harm if inhaled or swallowed, is strongly advised.[1]
Hazard Identification and Immediate Precautions
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical compounds.[4][5]
| PPE Category | Recommended Equipment | Standard/Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard. | OSHA 29 CFR 1910.133 or EN 166[5] | Protects eyes and face from chemical splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double gloving is recommended. | ASTM D6978[6] | Provides a robust barrier against skin contact. Change gloves immediately if contaminated.[4] |
| Skin Protection | Long-sleeved laboratory coat and closed-toe shoes. A chemical-resistant apron is advised when handling larger quantities. | General laboratory safety standards | Prevents accidental skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator (e.g., N95 for dusts or one with organic vapor cartridges for solutions) is necessary if dust or aerosols are generated outside of a fume hood. | NIOSH or EN 143/149[5][7] | Protects against inhalation of potentially harmful airborne particles or vapors. |
Operational Plan for Handling
A systematic approach is crucial for minimizing exposure risk during the handling of this compound.
Experimental Workflow:
Experimental Protocol:
-
Area Preparation: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[2]
-
Material Gathering: Before starting, ensure all necessary equipment, including the chemical, solvents, reaction vessels, and properly labeled waste containers, are within the designated area.
-
PPE: Don the full personal protective equipment as outlined in the table above.
-
Handling:
-
Decontamination: After completion, decontaminate all surfaces and equipment with an appropriate solvent.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in designated, sealed containers.
-
Hygiene: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[1]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Disposal Protocol:
-
Waste Segregation: Collect all this compound waste, including excess reagents, reaction byproducts, and contaminated materials (e.g., gloves, weighing paper, and pipette tips), in a dedicated and clearly labeled waste container.[10]
-
Container Management: Ensure the waste container is made of a compatible material, is kept tightly closed, and is stored in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]
-
Regulatory Compliance: Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Engage with your institution's Environmental Health and Safety (EHS) department to ensure proper disposal procedures are followed. Do not dispose of this chemical down the drain or in regular trash.[8][10]
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.es [fishersci.es]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
